4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-9-11-17(12-10-16)29-14-13-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLIOLJNXNLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373281 | |
| Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-29-2 | |
| Record name | 4-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Fmoc-amino)ethoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Imperative for Advanced Linker Technologies
An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-AEEA-OH
In the landscape of modern peptide synthesis and bioconjugation, the choice of linker is not a trivial detail but a critical determinant of success. It dictates the efficiency of synthesis, the purity of the final product, and the ultimate biological function of the molecule. Fmoc-AEEA-OH, or {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, has emerged as a cornerstone linker for researchers and drug developers navigating the complexities of synthesizing challenging peptides, antibody-drug conjugates (ADCs), and other functionalized biomolecules.[1][2][3]
This guide provides an in-depth exploration of the core physicochemical characteristics of Fmoc-AEEA-OH. We will move beyond a simple recitation of data to explain the causality behind its utility, offering field-proven insights into its application. This document is designed for the practicing scientist who requires a deep, functional understanding of this versatile chemical tool.
Core Physicochemical Characteristics
Fmoc-AEEA-OH is a heterobifunctional molecule, comprising three key functional domains: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a terminal carboxylic acid for conjugation, and a central hydrophilic AEEA (aminoethoxy)ethoxy)acetic acid) spacer.[1][4] This unique architecture imparts a set of physicochemical properties that are highly advantageous for synthetic applications.
Molecular Structure and Identity
The precise arrangement of its constituent parts is fundamental to its function.
Caption: Chemical structure of Fmoc-AEEA-OH.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of Fmoc-AEEA-OH, which are critical for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source(s) |
| CAS Number | 166108-71-0 | [2][4][5][6] |
| Molecular Formula | C₂₁H₂₃NO₆ | [2][4][5] |
| Molecular Weight | 385.41 g/mol | [7][8][9][10] |
| Appearance | White to off-white crystalline powder or solid | [2][3][8][9] |
| Melting Point | 85 - 102 °C | [2][5][6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol; Soluble in DMF | [3][6][9] |
| pKa (Predicted) | ~3.40 | [3][6] |
| Purity (Typical) | ≥98.0% (HPLC) | [8][11] |
The Causality of Function: A Deeper Look
A simple list of properties does not fully capture the utility of this linker. Its power lies in how these characteristics work in concert during a synthetic workflow.
The AEEA Spacer: Engineering Solubility and Steric Freedom
The ethoxyethoxyacetic acid (AEEA) portion is the molecule's key innovation.[1]
-
Hydrophilicity: The repeating ether linkages introduce polarity and hydrogen bond acceptors. This fundamentally increases the hydrophilicity of the entire construct, which is invaluable for improving the solubility of growing peptide chains, especially those containing hydrophobic residues that are prone to aggregation during solid-phase peptide synthesis (SPPS).[4][12][13]
-
Flexibility and Spacing: The AEEA chain acts as a flexible spacer arm. In SPPS, this physically separates the nascent peptide chain from the resin bead. This separation minimizes steric hindrance, allowing coupling reagents and subsequent amino acids to access the reactive terminus more efficiently, ultimately leading to higher coupling yields and product purity.[1]
The Fmoc Group: Orthogonal Protection
The Fmoc group is the workhorse of modern SPPS, chosen for its unique deprotection chemistry.
-
Base Lability: It is stable under the acidic conditions used for side-chain deprotection and cleavage but is readily removed by mild bases, most commonly piperidine.[1][14] This orthogonality is the foundation of the Fmoc/tBu synthesis strategy.
-
Mechanism of Deprotection: The removal is not a simple hydrolysis but a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring (pKa ~23 in DMSO), leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[14][15] This DBF is then scavenged by the secondary amine base (e.g., piperidine) to prevent side reactions.[15]
Caption: The base-catalyzed Fmoc deprotection mechanism.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating essential washing steps to ensure the removal of excess reagents and byproducts.
Workflow for Incorporating Fmoc-AEEA-OH in SPPS
This workflow illustrates how Fmoc-AEEA-OH can be used to introduce a spacer between a resin and the first amino acid.
Sources
- 1. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]
- 4. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 5. Fmoc-AEEA-OH - Protheragen [protheragen.ai]
- 6. chembk.com [chembk.com]
- 7. Fmoc-AEEA-OH [purimaxx.com]
- 8. Fmoc-AEEA-OH - CsBioChina [csbiochina.com]
- 9. 5.imimg.com [5.imimg.com]
- 10. biosynth.com [biosynth.com]
- 11. Fmoc-AEEA-OH-<p> Number: CG-SMG-004 </p> <p> CAS: 166108-71-0 </p> <p> Molecular Formula: C₂₁H₂₃NO₆ </p> <p> Molecular Weight: 385.42 </p> <p> Application: Tirzepatide, Semaglutide </p>-manufacturer [congenpharma.com]
- 12. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 13. nbinno.com [nbinno.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Purification of 4-[2-(Fmoc-amino)ethoxy]-benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid, a critical heterobifunctional linker in modern peptide synthesis and bioconjugation. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, offering a self-validating protocol grounded in established chemical principles. We will explore the nuances of the N-protection reaction, detail a robust purification strategy via recrystallization, and outline key analytical methods for quality control. The protocols described herein are designed to be both scalable and reproducible, ensuring the consistent production of high-purity material essential for downstream applications.
Introduction: The Strategic Importance of a Versatile Linker
This compound is more than a mere synthetic intermediate; it is a molecular scaffold of significant strategic value. Its utility is rooted in its bifunctional nature:
-
An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group provides a robust, base-labile protecting group for the primary amine. Its stability under acidic conditions and clean removal with a weak base like piperidine make it orthogonal to many other protecting groups (e.g., Boc, Trt), a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1]
-
A Carboxylic Acid: The terminal benzoic acid moiety allows for covalent attachment to amine-functionalized surfaces, resins, or other molecules through standard amide bond formation chemistry.
-
An Ethoxy Spacer: The ethylene glycol unit introduces a hydrophilic spacer that can enhance solubility and minimize steric hindrance between the conjugated moieties.[2]
This unique architecture makes the compound an invaluable tool for applications such as linking peptides to polyethylene glycol (PEG)-based resins, preparing peptide arrays, and constructing complex bioconjugates like antibody-drug conjugates (ADCs).[3] The synthesis and subsequent purification of this linker are therefore critical upstream processes that directly impact the quality and success of these advanced applications.
The Synthetic Pathway: N-Fmoc Protection
The core of the synthesis is the protection of the primary amine of 4-(2-aminoethoxy)benzoic acid with an appropriate Fmoc-donating reagent. The most common and reliable reagent for this transformation is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its high reactivity and the generation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.[4]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the starting material acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage. The reaction is typically performed under basic conditions for two primary reasons:
-
The starting material, 4-(2-aminoethoxy)benzoic acid, is often supplied as a hydrochloride salt and must be neutralized to the free amine to act as an effective nucleophile.
-
The base acts as a scavenger for the proton released from the amine upon its reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis
This protocol is based on a 10 mmol scale and can be adjusted accordingly.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (g) | Moles (mmol) | Stoichiometry |
| 4-(2-aminoethoxy)benzoic acid HCl | 217.65 | >95% | 2.18 g | 10.0 | 1.0 eq |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | 337.32 | >98% | 3.54 g | 10.5 | 1.05 eq |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Reagent Grade | 2.52 g | 30.0 | 3.0 eq |
| 1,4-Dioxane | - | Anhydrous | 100 mL | - | - |
| Deionized Water | - | - | 50 mL | - | - |
| Hydrochloric Acid (HCl) | - | 1 M (aq) | ~50 mL | - | - |
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 500 mL Erlenmeyer flask, combine 4-(2-aminoethoxy)benzoic acid hydrochloride (2.18 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol). Add 1,4-dioxane (100 mL) and deionized water (50 mL).
-
Scientist's Insight: Using a 2:1 mixture of dioxane to water provides a homogenous solvent system for both the polar starting material and the largely non-polar Fmoc-OSu. Three equivalents of base are used: one to neutralize the HCl salt and two to drive the acylation reaction and maintain a basic pH.
-
-
Addition of Fmoc-OSu: Stir the mixture vigorously with a magnetic stir bar until most of the solids have dissolved (approx. 15-20 minutes). To this solution, add Fmoc-OSu (3.54 g, 10.5 mmol) in one portion.
-
Reaction: Loosely cap the flask and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Scientist's Insight: The reaction is typically complete within a few hours, but an overnight stir ensures full conversion, which simplifies the subsequent purification. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane with 0.5% Acetic Acid), observing the consumption of the starting amine.
-
-
Work-up - Solvent Removal: Transfer the reaction mixture to a 1 L round-bottom flask and remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Work-up - Precipitation: Dilute the remaining aqueous slurry with 200 mL of deionized water. The solution should be slightly hazy. While stirring vigorously in an ice bath, slowly add 1 M HCl dropwise to acidify the mixture to a pH of 2-3 (verify with pH paper).
-
Scientist's Insight: Acidification protonates the benzoic acid moiety, dramatically decreasing its water solubility and causing the desired product to precipitate out of the solution as a white solid. The water-soluble NHS byproduct remains in the aqueous phase.
-
-
Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and NHS.
-
Drying: Dry the crude product under high vacuum at 40-50°C to a constant weight. A typical crude yield is 85-95%.
Purification: The Art of Recrystallization
While the precipitation yields a product of reasonable purity, recrystallization is essential to remove minor impurities and achieve the high purity (>99%) required for demanding applications.[5]
Rationale for Solvent Selection
An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[6] For this compound, the molecular structure suggests a solvent with intermediate polarity. The large, non-polar fluorenyl group dominates much of the structure, but the polar carboxylic acid and carbamate groups require a solvent with some hydrogen-bonding capability.
-
Ethanol or a mixture of Ethanol/Water is an excellent first choice. The compound is likely to be soluble in hot ethanol, and its solubility can be carefully reduced by the addition of water (an anti-solvent) to induce crystallization upon cooling.
-
Ethyl Acetate/Hexane is another viable system. The compound should dissolve in hot ethyl acetate, and the addition of hexane as an anti-solvent will promote crystallization.
A common issue with Fmoc-protected amino acids is "oiling out," where the compound separates as a liquid phase instead of forming crystals.[7] This is often caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. The protocol below is designed to mitigate this risk.
Experimental Protocol: Purification
-
Solvent Addition: Place the crude, dry this compound (~3.8 g) into a 250 mL Erlenmeyer flask. Add ethanol (~50 mL) and heat the mixture gently on a hot plate with stirring.
-
Dissolution: Continue adding ethanol in small portions until the solid is completely dissolved at a near-boiling temperature. Use the minimum amount of hot solvent necessary.
-
Scientist's Insight: Using excessive solvent is the most common cause of low recovery. Work patiently to find the saturation point. If colored impurities are present, a small amount of activated charcoal can be added at this stage, followed by hot gravity filtration to remove it.
-
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. If crystals do not form, add deionized water dropwise until a persistent cloudiness appears. Reheat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool undisturbed to room temperature (at least 1-2 hours). Slow cooling is crucial for the formation of well-defined crystals and to avoid oiling out. Once at room temperature, place the flask in an ice bath for an additional hour to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold 1:1 ethanol/water mixture, and dry under high vacuum at 50°C to a constant weight. The expected recovery is typically 70-85%.
Quality Control and Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Analysis Method | Purpose | Expected Result |
| Melting Point | Purity Assessment | A sharp melting point range. Literature values are around 197-208°C.[2] A broad range indicates impurities. |
| HPLC | Purity Quantification | Purity ≥ 99% by area normalization. A typical method uses a C18 column with a water/acetonitrile gradient containing 0.1% TFA, monitored at 265 nm. |
| ¹H NMR | Structure Confirmation | Signals corresponding to the Fmoc group (aromatic protons ~7.3-7.8 ppm), the benzoic acid moiety (aromatic protons ~6.9 and 7.9 ppm), the ethoxy spacer (~3.6 and 4.2 ppm), and the carbamate and carboxylic acid protons. |
| FT-IR | Functional Group Confirmation | Characteristic absorptions for N-H (carbamate, ~3300 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), C=O (carboxylic acid, ~1680 cm⁻¹), and aromatic C-H and C=C stretches. |
Conclusion
The successful synthesis of this compound is readily achievable through a well-controlled N-protection reaction followed by a meticulous recrystallization. By understanding the chemical principles that govern each step—from the choice of base in the synthesis to the selection of solvent in the purification—researchers can reliably produce this versatile linker with the high degree of purity demanded by modern chemical and biological applications. This guide provides not just a procedure, but a framework for rational decision-making in the laboratory, ensuring robust and reproducible outcomes.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Koppenhafer, S. L., & Appell, K. C. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 20(9), 15997-16003. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
O'Donnell, M. J., et al. (2011). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Chirality, 23(10), 916-921. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(fmoc-amino)ethoxy]benzoic acid. Retrieved from [Link]
- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Zhang, Y. (2022). How to do the Fmoc amino acid recrystallization? ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-[2-(Fmoc-amino)ethoxy]-benzoic acid: A Versatile Linker in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Molecules with Precision and Enhanced Properties
In the intricate world of peptide synthesis, drug delivery, and bioconjugation, the choice of a linker molecule is paramount to the success of the final construct. 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is a heterobifunctional linker that has garnered significant attention for its ability to bridge molecules while imparting favorable physicochemical properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the underlying principles that make it a valuable tool for researchers.
At its core, this compound features three key components: a carboxylic acid on a stable benzoic acid ring, a short polyethylene glycol (PEG)-like ethoxy spacer, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. This unique architecture allows for the strategic and sequential attachment of different molecular entities, making it an ideal candidate for a wide range of applications, from solid-phase peptide synthesis (SPPS) to the construction of complex antibody-drug conjugates (ADCs).[1] The ethoxy group enhances the hydrophilicity of the resulting conjugates, which can improve solubility and pharmacokinetic profiles in drug development.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 882847-29-2 | [1] |
| Molecular Formula | C₂₄H₂₁NO₅ | [1] |
| Molecular Weight | 403.43 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 197-208 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis of this compound: A Proposed Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 4-[2-(Boc-amino)ethoxy]benzoate
-
To a solution of methyl 4-hydroxybenzoate in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
To this mixture, add 2-(Boc-amino)ethyl bromide dropwise at room temperature.
-
Heat the reaction mixture and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality: The etherification reaction (Williamson ether synthesis) is a standard method for forming C-O-C bonds. The use of a Boc protecting group for the amine is crucial as it is stable under the basic conditions of this step.
Step 2: Synthesis of Methyl 4-[2-aminoethoxy]benzoate
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA), to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the Boc group is completely removed (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base to obtain the free amine.
Causality: The Boc group is acid-labile, allowing for its selective removal without affecting the ester group. TFA is a common and efficient reagent for this purpose.
Step 3: Synthesis of Methyl 4-[2-(Fmoc-amino)ethoxy]benzoate
-
Dissolve the amine from Step 2 in a mixture of a solvent like dioxane and an aqueous solution of a weak base such as sodium bicarbonate (NaHCO₃).
-
To this solution, add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the Fmoc-protected intermediate.
Causality: The Fmoc group is introduced under basic conditions to protect the newly deprotected amine. Fmoc-OSu and Fmoc-Cl are efficient Fmoc-donating reagents.
Step 4: Synthesis of this compound
-
Dissolve the ester from Step 3 in a mixture of solvents like tetrahydrofuran (THF) and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution.
-
Stir the reaction at room temperature until the saponification is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the final product.
Causality: Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidification gives the desired carboxylic acid.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality: Purification is essential to remove any unreacted starting materials or byproducts, ensuring the high purity required for subsequent applications like peptide synthesis.
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a linker in Fmoc-based solid-phase peptide synthesis.[1] In this context, it acts as a bridge between the solid support (resin) and the growing peptide chain.
Workflow for SPPS using this compound as a Linker
Caption: General workflow for solid-phase peptide synthesis using the linker.
Step-by-Step Protocol for Linker Attachment and Peptide Elongation
-
Resin Swelling : Swell an amino-functionalized resin (e.g., aminomethyl polystyrene) in a suitable solvent like DMF.
-
Linker Coupling :
-
Activate the carboxylic acid group of this compound using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like N-hydroxysuccinimide (NHS).
-
Add the activated linker to the swollen resin and allow the reaction to proceed to completion to form a stable amide bond.
-
-
Fmoc Deprotection : Remove the Fmoc protecting group from the linker's amine by treating the resin with a solution of 20% piperidine in DMF. This exposes a free amine, which is the starting point for peptide chain elongation.
-
Amino Acid Coupling : Couple the first Fmoc-protected amino acid of the desired peptide sequence to the free amine on the linker-resin conjugate using a suitable coupling agent.
-
Iterative Cycles : Repeat the steps of Fmoc deprotection and amino acid coupling for each subsequent amino acid in the peptide sequence.
-
Cleavage : Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA). The specific cleavage cocktail will depend on the amino acid composition of the peptide.
Role in Drug Development and Bioconjugation
Beyond SPPS, this compound and similar PEGylated linkers play a crucial role in modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[1]
The hydrophilic ethoxy spacer can:
-
Improve Solubility : Many potent cytotoxic drugs used in ADCs are hydrophobic. Incorporating a hydrophilic linker can enhance the overall solubility of the ADC, preventing aggregation and improving its handling and formulation.
-
Enhance Pharmacokinetics : The PEG-like nature of the spacer can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life in the body.
-
Provide Spatial Separation : The linker provides a defined distance between the antibody and the payload, which can be important for minimizing steric hindrance and allowing both the antibody and the drug to exert their functions effectively.
In bioconjugation, the orthogonal reactive groups (carboxylic acid and protected amine) of this linker allow for the controlled assembly of complex biomolecular structures. For instance, a targeting moiety could be attached to one end of the linker, and a therapeutic or imaging agent to the other, creating a highly specific and functional bioconjugate.
Conclusion
This compound is a well-designed molecular tool that offers a combination of stability, reactivity, and hydrophilicity. Its utility as a linker in solid-phase peptide synthesis is well-established, providing a reliable anchor for peptide chain elongation. Furthermore, its application in drug delivery and bioconjugation highlights its potential for creating next-generation therapeutics with improved properties. The ability to precisely control the assembly of complex molecules, coupled with the beneficial effects of the hydrophilic spacer, ensures that this linker will remain a valuable asset in the arsenal of researchers and drug developers.
References
-
MySkinRecipes. This compound. Accessed January 17, 2026. [Link]
-
The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. Accessed January 17, 2026. [Link]
- Lopez, J., et al. Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Green Chemistry. 2020.
- Kim, J., et al. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. 2023.
- Sethi, M. K., et al. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2020.
- Song, A., et al. Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins. Tetrahedron Letters. 2004.
- Grønhaug, C., et al. Site-Specific Modification of Native IgGs with Flexible Drug-Load. ChemBioChem. 2024.
- Song, A., et al. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. 2003.
- CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. Accessed January 17, 2026.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. 2020.
Sources
Solubility Profile of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid: A-Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(Fmoc-amino)ethoxy]-benzoic acid is a bifunctional linker of significant interest in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of therapeutic peptides.[1][2] Its utility is fundamentally linked to its solubility characteristics in the diverse range of solvents employed in these multi-step synthetic and purification processes. This guide provides a comprehensive analysis of the molecular features governing the solubility of this compound. We will dissect its structure to predict its behavior in common laboratory solvents and present a robust, field-tested experimental protocol for its quantitative determination. This document is designed to equip researchers with the foundational knowledge and practical methodology required to effectively handle and utilize this versatile chemical building block.
Molecular Architecture and Physicochemical Properties
A molecule's solubility is a direct consequence of its structure. This compound possesses three distinct functional regions that dictate its interaction with different solvent classes.
-
The Fmoc Group: The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group is the dominant hydrophobic feature. This moiety is critical for its application in peptide synthesis but also prone to aggregation via π-stacking, which can impede solubility in certain solvents.[3]
-
The Benzoic Acid Moiety: The terminal carboxylic acid group provides a site for deprotonation, rendering the molecule soluble in aqueous basic solutions. It is a classic acidic functional group that can engage in hydrogen bonding.
-
The Ethoxy Linker: The flexible ethylene glycol-based linker introduces polarity through its ether linkage and enhances overall solubility compared to more rigid aliphatic chains.[1]
A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 882847-29-2 | [1][4][5] |
| Molecular Formula | C₂₄H₂₁NO₅ | [1][4][5] |
| Molecular Weight | 403.43 g/mol | [1][4][5] |
| Appearance | White Powder | [1] |
| Melting Point | 197-208 °C | [1] |
| Purity | ≥95-99% (by HPLC) |[1][4][5] |
Below is a diagram illustrating how each structural component influences the molecule's solubility profile.
Caption: Key functional domains and their impact on solubility.
Theoretical Solubility in Common Solvent Classes
The "like dissolves like" principle is the cornerstone of solubility prediction. Based on the molecular architecture described above, we can anticipate the compound's behavior in solvents typically used in peptide synthesis and drug discovery.
Polar Aprotic Solvents
This class of solvents is paramount for SPPS. Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving Fmoc-protected compounds.[3][6]
-
Causality: These solvents possess a high dielectric constant and are strong hydrogen bond acceptors, allowing them to effectively solvate the entire molecule, including the polar benzoic acid and linker regions, while disrupting the self-aggregation of the hydrophobic Fmoc groups. NMP is often considered a more powerful solvent than DMF for hydrophobic or aggregation-prone sequences.[3][7]
-
Practical Insight: While highly effective, DMF can degrade over time to form dimethylamine, a base that can prematurely cleave the Fmoc group.[8] Therefore, using high-purity, fresh DMF is critical for reproducible results. DMSO is an even stronger solvent but its high boiling point can complicate product isolation.
Chlorinated Solvents
Dichloromethane (DCM) is a less polar solvent than the DMF/NMP class.
-
Causality: DCM is effective at solvating the large, hydrophobic Fmoc group. However, its ability to solvate the polar carboxylic acid and amide functionalities is limited, which may result in lower overall solubility compared to polar aprotic solvents. Historically, DCM's utility in modern Fmoc-based SPPS is limited due to poor solubility of many Fmoc-amino acids.[7]
-
Practical Insight: DCM may be useful in mixed-solvent systems or for specific purification steps like chromatography, but it is unlikely to be the primary solvent for dissolving high concentrations of the title compound.
Polar Protic Solvents
This category includes alcohols (Methanol, Ethanol) and water.
-
Causality: The benzoic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with alcohols. However, the large hydrophobic Fmoc group will significantly limit solubility in highly polar protic solvents, especially water. Solubility in neutral water is expected to be very low.
-
Practical Insight: The acidic nature of the carboxylic acid is key. The compound's solubility will dramatically increase in aqueous basic solutions (e.g., 5% NaHCO₃ or 5% NaOH) due to the formation of the highly soluble carboxylate salt.[9][10] This property is often exploited during workup and purification procedures.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, NMP, DMSO, THF | High | Excellent solvation of both polar and non-polar moieties.[3][8] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Good solvation of Fmoc group but poor solvation of polar ends.[7] |
| Alcohols | Methanol, Ethanol | Moderate | Can hydrogen bond with the acid, but the large Fmoc group limits high solubility. |
| Ethers | Diethyl Ether | Low | Insufficient polarity to dissolve the polar functional groups. |
| Hydrocarbons | Hexanes, Toluene | Very Low / Insoluble | Non-polar solvents cannot overcome the crystal lattice energy of the solid. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low / Insoluble | Dominated by the hydrophobic Fmoc group. |
| Aqueous (Basic) | 5% NaHCO₃, 0.1 M NaOH | High | Formation of the soluble carboxylate salt.[9][10] |
Protocol: Quantitative Solubility Determination via the Shake-Flask Method
Theoretical predictions provide a valuable starting point, but empirical measurement is essential for accurate, quantitative data. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[11][12] This protocol provides a self-validating system for generating reliable data.
Objective
To determine the equilibrium solubility (in mg/mL and Molarity) of this compound in a panel of selected solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Compound: this compound (≥98% purity)
-
Solvents: High-purity (≥99.5%) DMF, NMP, DMSO, DCM, Acetonitrile, Methanol, Ethanol, and a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equipment:
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer and orbital shaker/incubator
-
Benchtop microcentrifuge
-
Calibrated pipettes
-
HPLC system with a UV detector (set to a wavelength appropriate for the Fmoc chromophore, e.g., 265 nm) and a C18 analytical column.
-
Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-[2-(Fmoc-amino)ethyloxy]benzoic acid 95% | CAS: 882847-29-2 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. lifechemicals.com [lifechemicals.com]
A Technical Guide to the Mechanism and Application of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid as a Versatile Linker
Executive Summary
In the fields of bioconjugation, drug development, and peptide synthesis, the precise, covalent linkage of molecular entities is paramount. Heterobifunctional linkers are the cornerstone of this practice, and among them, 4-[2-(Fmoc-amino)ethoxy]-benzoic acid has emerged as a particularly versatile and valuable tool. This technical guide provides an in-depth exploration of its core mechanism of action, practical applications, and the robust methodologies required for its successful implementation. We will dissect the roles of its three key chemical motifs: the carboxylic acid for initial conjugation, the base-labile Fmoc-protecting group for orthogonal deprotection, and the hydrophilic ethoxy spacer for modulating physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this linker's unique capabilities for creating well-defined bioconjugates, from antibody-drug conjugates (ADCs) to functionalized surfaces and complex synthetic peptides.
Section 1: Fundamentals of the this compound Linker
1.1. The Anatomy of a Multifunctional Tool
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups that allow for the sequential, controlled linkage of two different molecules.[1][2] Its power lies in the distinct reactivity of its constituent parts, which can be addressed independently.
The structure consists of three critical components:
-
A Carboxylic Acid (-COOH): This group, attached to a stable benzene ring, serves as the primary point of attachment. It is readily activated to react with nucleophiles, most commonly primary amines found on biomolecules like proteins or on functionalized solid supports.[1]
-
An Fmoc-Protected Amine (-NH-Fmoc): The primary amine is masked by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5] This protecting group is stable under acidic and neutral conditions but can be cleanly removed with a mild base, revealing the amine for a second, subsequent conjugation step.[4][5][6] This base-lability is orthogonal to the acid-labile protecting groups often used for amino acid side chains in peptide synthesis, making it a cornerstone of the Fmoc/tBu strategy.[5][7]
-
An Ethoxy Spacer (-O-CH₂-CH₂-O-): This short, hydrophilic spacer, resembling a segment of polyethylene glycol (PEG), connects the aromatic core to the protected amine.[3][8] Its function is to increase aqueous solubility, reduce steric hindrance between the conjugated partners, and potentially improve the pharmacokinetic profile of the final conjugate.[8][9]
Below is a diagram illustrating the chemical structure of the linker, highlighting its key functional domains.
Caption: Workflow for EDC/NHS-mediated amide bond formation.
2.2. Stage 2: Orthogonal Deprotection of the Fmoc Group
Once the linker is securely attached to the first molecule or support, the second functional handle—the amine—can be revealed. The Fmoc group is specifically designed for its lability to bases. [4][5] Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. [5]1. Proton Abstraction: A base, typically a secondary amine like piperidine (commonly used as a 20% solution in DMF), abstracts the acidic proton on the C9 position of the fluorenyl ring system. [4][5][10]2. Elimination: This abstraction creates a carbanion, which is stabilized by the aromatic system. The unstable intermediate rapidly collapses, eliminating dibenzofulvene (DBF) and carbon dioxide, and releasing the free primary amine. [5][10]3. Byproduct Scavenging (Self-Validating Step): The liberated DBF is an electrophile and can potentially react with the newly deprotected amine. Piperidine serves a dual purpose by acting as a scavenger, forming a stable adduct with DBF and preventing this undesirable side reaction. [4][10] The formation of the DBF-piperidine adduct is a key feature for process validation, as it has a strong UV absorbance, allowing the deprotection reaction to be monitored spectrophotometrically in real-time. [4]
Caption: Mechanism of base-catalyzed Fmoc group deprotection.
Section 3: Applications and Validated Protocols
The dual-reactivity mechanism of this linker enables its use in a wide array of sophisticated applications.
3.1. Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the linker can be used to attach the first amino acid to a resin, providing a handle for building a peptide chain. [11][12]The linker itself can be pre-attached to the resin, or coupled as the first step.
Protocol: Attaching the Linker to an Amino-Functionalized Resin
-
Resin Preparation: Swell 1 gram of aminomethyl resin (e.g., TentaGel, Rink Amide) in N,N-Dimethylformamide (DMF) for 1 hour.
-
Linker Activation: In a separate vessel, dissolve 3 equivalents of this compound, 3 eq. of an activating agent like HBTU, and 6 eq. of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF. Allow to pre-activate for 5 minutes.
-
Causality Insight: Using an aminium-based activating agent like HBTU with DIPEA is highly efficient for amide bond formation in organic solvents and minimizes side reactions like racemization. [13]3. Coupling: Drain the swollen resin and add the activated linker solution. Agitate at room temperature for 2-4 hours.
-
-
Washing (Validation Checkpoint): Wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all unreacted reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to expose the amine, which is now the starting point for peptide chain elongation.
-
Validation: Confirm successful deprotection by performing a qualitative test (e.g., Kaiser test) on a small sample of the resin. The test should be positive (blue color), indicating the presence of free primary amines.
3.2. Application in Antibody-Drug Conjugate (ADC) Development
The linker is ideal for attaching small molecule payloads to antibodies. [1][9]The carboxylic acid can be coupled to lysine residues on the antibody surface. After purification, the Fmoc group is removed, and the exposed amine is used to attach a cytotoxic drug.
Workflow: Two-Step ADC Conjugation
Caption: High-level workflow for ADC synthesis using the linker.
Section 4: Protocol Validation and Characterization
Trustworthiness in synthesis requires robust analytical validation at each critical step.
4.1. Confirming Covalent Conjugation
After coupling the linker to a protein or peptide, it is essential to confirm attachment and determine the degree of labeling.
-
Mass Spectrometry (MS): This is the gold standard. For a protein like an antibody, the mass should increase by a predictable amount for each linker molecule attached. Deconvoluted mass spectra from LC-MS can reveal the distribution of species (e.g., antibody with 1, 2, 3... linkers attached). [14][15]The expected mass increase for the linker (minus H₂O) is C₂₄H₂₁NO₅ - H₂O = 403.43 - 18.02 = 385.41 Da.
-
HPLC Analysis: Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion Chromatography (SEC) can separate the conjugated product from unreacted starting materials. [14][16]Changes in retention time or elution profile indicate successful modification.
4.2. Monitoring Fmoc Deprotection
As mentioned, the release of the DBF-piperidine adduct provides a convenient method for real-time monitoring.
-
UV-Vis Spectroscopy: The reaction solution can be continuously monitored at ~301 nm. The increase in absorbance is directly proportional to the amount of Fmoc group cleaved, allowing for quantitative assessment of reaction completion.
Table 1: Key Characterization Data
| Analytical Technique | Parameter Measured | Expected Outcome for Successful Reaction |
| Mass Spectrometry | Mass of Conjugate | Increase in mass by ~385.4 Da per attached linker. |
| RP-HPLC | Retention Time | Shift in retention time compared to the unmodified biomolecule. |
| UV-Vis Spectroscopy | Absorbance at ~301 nm | Increase in absorbance during the deprotection step. |
| Kaiser Test (for SPPS) | Colorimetric Change | Negative (yellow) before deprotection, Positive (blue) after. |
Section 5: Conclusion
This compound is a powerful and versatile heterobifunctional linker whose mechanism of action relies on the principles of orthogonal protection and selective activation. The carboxylic acid provides a robust handle for initial attachment via stable amide bonds, while the base-labile Fmoc group allows for the controlled exposure of a second functional group under mild conditions. This two-stage reactivity, combined with the beneficial properties of its hydrophilic spacer, makes it an indispensable tool for constructing complex, well-defined molecular architectures in peptide synthesis, drug delivery, and biotechnology. Mastery of its application, supported by rigorous in-process validation, enables researchers to build sophisticated conjugates with a high degree of precision and control.
References
-
Fields, G. B. (2007). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]
-
Beck, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Method for the fmoc group cleavage.
-
Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Retrieved from [Link]
-
Vágner, J. (2018). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
-
Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions. Retrieved from [Link]
-
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing conjugation rate of antibodies to carboxylates. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]
-
Agilent. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates. Retrieved from [Link]
-
ACS Publications. (n.d.). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs. Retrieved from [Link]
-
National Institutes of Health. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2024). Linker/Spacer Examples. Retrieved from [Link]
-
ACS Publications. (2025). Role of Spacers in Molecularly Linked RuRh Dyads. Retrieved from [Link]
-
ResearchGate. (2010). Influence of the Mixed Propoxy/Ethoxy Spacer Arrangement. Retrieved from [Link]
-
PubMed Central. (n.d.). The effect of spacers in dual drug-polymer conjugates. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. nbinno.com [nbinno.com]
- 10. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
The Pivotal Role of the Ethoxy Spacer in Fmoc-AEEA-OH: An In-depth Technical Guide for Advanced Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-AEEA-OH, or {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, has emerged as a cornerstone in the synthesis of complex peptides and sophisticated bioconjugates.[1] Its unique molecular architecture, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, a carboxylic acid handle, and a central di-ethoxy spacer, offers a compelling suite of advantages for researchers in drug development and materials science. This in-depth technical guide elucidates the multifaceted role of the ethoxy spacer within the Fmoc-AEEA-OH molecule, providing a comprehensive exploration of its impact on solubility, steric hindrance, and the overall efficacy of the final conjugate. We will delve into the mechanistic underpinnings of its functionality in solid-phase peptide synthesis (SPPS), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), supported by detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
Introduction: Beyond a Simple Linker
At its core, Fmoc-AEEA-OH is a bifunctional linker, a molecular bridge designed to connect two or more distinct chemical entities.[1] However, to view it as a mere connector would be a gross oversimplification. The true innovation lies in its integrated design, where each component plays a critical and synergistic role. The Fmoc group provides a well-established, base-labile protecting group for the amine terminus, essential for the stepwise nature of solid-phase peptide synthesis.[2] The terminal carboxylic acid offers a versatile reactive handle for conjugation to a variety of substrates, including resins, payloads, or other biomolecules.[1]
It is, however, the di-ethoxy spacer – often referred to as a mini-polyethylene glycol (PEG) linker – that imparts the most profound and often decisive advantages to Fmoc-AEEA-OH. This seemingly simple chain of atoms is the key to overcoming many of the persistent challenges in modern synthetic chemistry, from enhancing the solubility of hydrophobic molecules to optimizing the pharmacokinetic profiles of complex biologics.
Physicochemical Properties of the Ethoxy Spacer: A Game Changer in Synthesis
The ethoxy spacer in Fmoc-AEEA-OH is not an inert scaffold. Its chemical and physical properties actively contribute to the success of synthetic workflows, particularly in the context of complex and often recalcitrant molecules.
Enhanced Solubility and Reduced Aggregation
One of the most significant contributions of the ethoxy spacer is its ability to confer hydrophilicity.[3][4] Peptides, particularly those with a high content of hydrophobic amino acids, are notoriously prone to aggregation during synthesis, leading to low yields and purification challenges. The ethereal oxygen atoms in the ethoxy chain can form hydrogen bonds with water molecules, effectively creating a hydration shell around the growing peptide chain. This increased solubility is crucial for preventing intermolecular aggregation and ensuring efficient coupling reactions.[5]
| Property | Without Ethoxy Spacer (e.g., Fmoc-Gly-OH) | With Ethoxy Spacer (Fmoc-AEEA-OH) |
| Solubility in Aqueous Media | Often limited, especially for hydrophobic peptides | Significantly enhanced |
| Tendency for Aggregation | High, leading to synthetic challenges | Reduced, improving yield and purity |
| Solvent Compatibility | More restricted | Broader range of compatible solvents |
Table 1: Conceptual comparison of solubility properties.
Mitigating Steric Hindrance
The flexible nature and extended conformation of the ethoxy spacer create physical distance between the reactive ends of the molecule. In solid-phase peptide synthesis, this spatial separation minimizes steric hindrance between the growing peptide chain and the solid support, as well as between bulky amino acid side chains during coupling.[1] This leads to more efficient and complete reactions, ultimately resulting in higher purity of the target peptide.[1]
Impact on Pharmacokinetics
In the context of bioconjugates like ADCs, the PEG-like nature of the ethoxy spacer has a profound impact on the pharmacokinetic profile of the molecule. The hydrophilic spacer can shield the often-hydrophobic payload from non-specific interactions with plasma proteins and cells, leading to a longer circulation half-life and increased accumulation in target tissues.[3] This "stealth" effect is a critical factor in enhancing the therapeutic window of ADCs.[3]
Applications and Mechanistic Insights
The unique properties of the ethoxy spacer in Fmoc-AEEA-OH make it a versatile tool in a wide range of applications.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-AEEA-OH can be used as a building block to introduce a flexible, hydrophilic spacer within a peptide sequence or as a linker to attach the peptide to a solid support.[6]
Caption: General workflow for incorporating Fmoc-AEEA-OH into a peptide sequence during SPPS.
The inclusion of the AEEA unit can significantly improve the handling and purification of the final peptide, especially for sequences prone to aggregation.
Antibody-Drug Conjugates (ADCs)
Fmoc-AEEA-OH is a valuable component in the construction of linkers for ADCs.[1] The linker in an ADC is a critical determinant of its stability, efficacy, and safety. The ethoxy spacer in Fmoc-AEEA-OH contributes to a more favorable pharmacokinetic profile and allows for the attachment of hydrophobic payloads without inducing aggregation of the final ADC.[3][4]
-
Linker-Payload Synthesis:
-
Couple the carboxylic acid of Fmoc-AEEA-OH to an amine-containing cytotoxic payload using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purify the Fmoc-AEEA-payload conjugate by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-AEEA-payload with a solution of 20% piperidine in DMF to remove the Fmoc protecting group, exposing the terminal amine.
-
Purify the deprotected AEEA-payload.
-
-
Activation of AEEA-Payload:
-
React the amine of the AEEA-payload with a heterobifunctional crosslinker, such as one containing a maleimide group, to introduce a thiol-reactive handle.
-
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.
-
-
Conjugation:
-
React the maleimide-activated AEEA-payload with the reduced antibody. The maleimide group will selectively react with the free thiols on the antibody.
-
-
Purification and Characterization:
Caption: Workflow for ADC synthesis using an Fmoc-AEEA-OH derived linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[10] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex. The flexibility and hydrophilicity of the ethoxy spacer in Fmoc-AEEA-OH make it an ideal component for PROTAC linkers.[1] It allows for the necessary conformational adjustments to facilitate the productive interaction between the target protein and the E3 ligase.[11]
-
Synthesis of Linker-E3 Ligase Ligand:
-
Couple the carboxylic acid of Fmoc-AEEA-OH to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
-
Purify the conjugate.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Purify the deprotected linker-E3 ligase ligand.
-
-
Coupling to Target Protein Binder:
-
Couple the exposed amine of the linker to a carboxylic acid-functionalized target protein binder using standard peptide coupling chemistry.
-
-
Purification and Characterization:
Caption: Workflow for PROTAC synthesis utilizing an Fmoc-AEEA-OH derived linker.
Experimental Protocols: A Practical Guide
The following protocols provide a more detailed, step-by-step methodology for key experimental workflows involving Fmoc-AEEA-OH.
Fmoc Deprotection and Monitoring
Objective: To remove the Fmoc protecting group from the N-terminus of a peptide or linker attached to a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Kaiser test kit (Ninhydrin test)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[13] A yellow or faint blue color suggests incomplete deprotection, and the deprotection step should be repeated.
Coupling of Fmoc-AEEA-OH to a Resin-Bound Peptide
Objective: To incorporate the AEEA spacer into a growing peptide chain.
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
Fmoc-AEEA-OH
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
In a separate vial, dissolve Fmoc-AEEA-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction should be repeated.
-
Once coupling is complete, wash the resin thoroughly with DMF.
Conclusion: A Versatile Tool for Innovation
The ethoxy spacer in Fmoc-AEEA-OH is far more than a simple linker; it is a functional component that actively enhances the synthetic process and the properties of the final product. Its ability to improve solubility, reduce steric hindrance, and modulate pharmacokinetic profiles has made it an indispensable tool for researchers and scientists in the fields of peptide chemistry, drug delivery, and targeted therapeutics. By understanding the fundamental principles behind its functionality and mastering the associated experimental protocols, researchers can unlock new possibilities in the design and synthesis of complex molecules with improved performance and therapeutic potential.
References
- Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2024). Pharmaceutical Technology, 48(6).
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022).
- The Use of Uniform PEG Compounds in the Design of ADCs. (2021).
- The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (2015). Molecular Pharmaceutics, 12(11), 4049-4057.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). Journal of Medicinal Chemistry, 64(24), 17743-17769.
-
Fmoc-AEEA-OH. (n.d.). Liwei Peptide. Retrieved from [Link]
- Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (2021). Journal of Medicinal Chemistry, 64(18), 13656-13677.
-
Fmoc-AEEA-AEEA. (n.d.). PubChem. Retrieved from [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). [Video]. YouTube. [Link]
- Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (2023). Journal of Medicinal Chemistry, 66(10), 6833-6844.
- Fmoc Solid-Phase Peptide Synthesis. (2017). Methods in Molecular Biology, 1563, 1-16.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2024). Journal of Medicinal Chemistry, 67(4), 2635-2651.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2024). Journal of Medicinal Chemistry, 67(4), 2635-2651.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
-
Custom Synthesis of ADC Linker-payload SET. (n.d.). Creative Biolabs. Retrieved from [Link]
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry, 12(10), 925-943.
-
Introduction To The FMOC Approach: solid phase peptide syntheses. (2024, August 11). [Video]. YouTube. [Link]
- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv.
- Fmoc Solid-Phase Peptide Synthesis. (2017). Methods in Molecular Biology, 1563, 1-16.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). Journal of Medicinal Chemistry, 63(13), 6605-6623.
-
Fmoc-AEEA-OH Spacer. (n.d.). PolyOrg, Inc. Retrieved from [Link]
- One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. (2021).
- Design the Perfect PROTAC®. (n.d.). Sigma-Aldrich.
- Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase. (2022). JACS Au, 2(4), 895-911.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13.
- A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. (2020).
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1966.
- Preview of Topics at HPLC 2016, Part 4: State‑of‑the-Art MS Methods for Structural Assessment of mAbs and ADCs: From the Research Lab to Routine Characterization. (2016). LCGC North America, 34(6), 408-415.
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005). U.S.
- Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. (2020).
-
ADC Case Study-Custom Synthesis of ADC Linker-payload SET. (n.d.). Calaméo. Retrieved from [Link]
- Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. (2021). Journal of Pharmaceutical Analysis, 11(1), 1-13.
- PEG Linkers for PROTAC Synthesis. (2022). Biopharma PEG.
- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (1964). Journal of Biological Chemistry, 239(11), 3764-3769.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceutics, 12(12), 1205.
- Creating a Graph of Chemical Reactions. (2024). Neo4j.
- Peptide solubility guidelines. (n.d.). Thermo Fisher Scientific.
- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2017). Physical Chemistry Chemical Physics, 19(39), 26866-26877.
- The Solubility Challenge in Peptide Therapeutics. (2024). Biosynth.
- Sequence-based prediction of the solubility of peptides containing non-n
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection and manipulation of protecting groups are paramount. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant choice for temporary α-amino protection in Solid-Phase Peptide Synthesis (SPPS).[1] Its ascendancy over the classic tert-butyloxycarbonyl (Boc) group stems from its remarkable lability under mild basic conditions, which enables an "orthogonal" synthesis strategy.[1][2][3] This allows for the selective removal of the N-terminal Fmoc group without disturbing the acid-labile protecting groups on amino acid side chains or the bond anchoring the peptide to the resin.[4][5]
This guide provides a comprehensive technical overview of the Fmoc protecting group, delving into the chemical principles of Fmoc-based SPPS, detailing field-proven protocols, and offering insights into overcoming common synthetic challenges.
The Chemistry of the Fmoc Group: A Principle of Orthogonality
The power of the Fmoc group lies in its unique chemical structure, featuring a fluorene ring system linked to the α-amino group via a methoxycarbonyl bridge.[1] This structure is stable to the acidic conditions used to cleave final peptides from most resins and deprotect side chains, yet it is exquisitely sensitive to bases.[4][6]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-initiated β-elimination (E1cB) reaction.[7] The process is rapid and efficient, typically using a secondary amine like piperidine.[2][8]
-
Proton Abstraction: The reaction is initiated when a base, typically piperidine, abstracts the relatively acidic proton at the C9 position of the fluorene ring.[7][8] The resulting carbanion is highly stabilized by the aromatic fluorenyl system.[2]
-
β-Elimination: The stabilized carbanion undergoes rapid elimination, breaking the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2]
-
DBF Scavenging: A crucial secondary role of piperidine is to act as a nucleophile, trapping the electrophilic DBF.[4][8] This forms a stable, inactive adduct, preventing DBF from reacting with the newly liberated amine of the peptide chain, which would otherwise cause chain termination.[2][7]
The Fmoc-SPPS Cycle: A Stepwise Workflow
Fmoc-based solid-phase peptide synthesis is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[5][9] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[5][10]
Protocol 1: Standard Fmoc Deprotection
This protocol describes a standard procedure for removing the Fmoc group from a resin-bound peptide.
-
Resin Preparation: Ensure the peptide-resin is well-swelled in N,N-Dimethylformamide (DMF). Drain the solvent.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.[4][11] Allow the reaction to proceed for 5-10 minutes with agitation.[12] Drain the solution.
-
Second Deprotection (Optional but Recommended): Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[11][12] The resin is now ready for the next coupling step.
Protocol 2: Standard Amino Acid Coupling
This protocol uses HBTU, a common and reliable uronium salt-based coupling reagent.[13]
-
Resin Preparation: The resin should be freshly deprotected and washed as described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[12] Add a hindered base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the solution to activate the amino acid's carboxyl group.
-
Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[12]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[12]
Key Reagents and Considerations
The success of Fmoc-SPPS hinges on the appropriate selection of reagents.
| Reagent Class | Example(s) | Role & Key Insights |
| Resins | Wang, Rink Amide | The choice of resin dictates the C-terminal functionality. Wang resin yields a C-terminal carboxylic acid, while Rink Amide resin produces a C-terminal amide.[9][11] |
| Deprotection Base | Piperidine | The standard reagent for Fmoc removal.[7] Its dual function as a base and a nucleophilic scavenger for DBF is critical for high-yield synthesis.[4] |
| Coupling Reagents | HBTU, HATU, PyBOP, DIC/Oxyma | These reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[12][14] Aminium/uronium salts (HBTU, HATU) are fast and reliable.[13] Carbodiimides like DIC, when used with additives like Oxyma, are cost-effective and minimize racemization.[12][14] |
| Additives | HOBt, Oxyma | Used with carbodiimides (like DIC) to form an active ester intermediate. This strategy significantly suppresses racemization, a critical side reaction.[15][16] |
| Solvents | DMF, NMP | Polar aprotic solvents are required to swell the resin and dissolve reagents. DMF is the most common, though NMP can sometimes improve results for difficult sequences.[16] |
Troubleshooting Common Side Reactions in Fmoc-SPPS
Despite its robustness, Fmoc chemistry is not without challenges. Understanding the causality behind common side reactions is key to their prevention and mitigation.
A. Aspartimide Formation
This is one of the most serious side reactions in Fmoc chemistry.[3][17] It occurs when a peptide sequence contains an aspartic acid (Asp) residue. The repeated exposure to the basic piperidine solution during deprotection can catalyze an intramolecular cyclization.
-
Mechanism: The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide).[18][19] This intermediate is unstable and can be opened by piperidine or water, leading to a mixture of desired α-peptide, undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl), and their respective epimers.[19][20]
-
Causality: The reaction is highly sequence-dependent, being most prevalent in Asp-Gly, Asp-Asn, and Asp-Arg sequences where steric hindrance is minimal.[18][19]
-
Mitigation Strategies:
-
Use specialized side-chain protecting groups on Asp that are more sterically hindered, such as 3-methyl-pent-3-yl (OMpe) or 3,4-dihydro-4-oxobenzotriazin-3-yl (O Dmab).[20]
-
Adding HOBt to the piperidine deprotection solution can help suppress the reaction.[16]
-
For extremely difficult sequences, employing backbone protection strategies may be necessary.[17]
-
B. Racemization
Racemization is the loss of stereochemical integrity (L- to D-amino acid conversion) at the α-carbon of the amino acid being coupled.[21]
-
Mechanism: The primary pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate.[21][22] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a loss of chirality.
-
Causality: Activation of the carboxylic acid makes the α-proton more susceptible to abstraction. The risk is highest for sterically hindered amino acids (like Valine) and residues like Cysteine and Histidine.[12][16] The choice of coupling reagent and base has a significant impact.
-
Mitigation Strategies:
-
Use Additives: The use of additives like HOBt or Oxyma with carbodiimide activators is a standard and highly effective method.[14] They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.
-
Reagent Choice: Uronium/aminium reagents like HATU are known to cause less racemization than HBTU.[13]
-
Base Selection: Use weaker, sterically hindered bases like collidine or N-methylmorpholine (NMM) instead of DIEA where possible.[14]
-
C. Diketopiperazine (DKP) Formation
This side reaction occurs at the dipeptide stage and can lead to the termination of the peptide chain.[6]
-
Mechanism: After the deprotection of the second amino acid, the newly freed N-terminal amine can perform a nucleophilic attack on the ester linkage connecting the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a cyclic diketopiperazine.[6]
-
Causality: The reaction is most common when Proline or Glycine are in the first or second position of the sequence.[6][16]
-
Mitigation Strategies:
Monitoring and Analytics: A Self-Validating System
A key advantage of Fmoc chemistry is the ability to monitor the synthesis in real-time. The fluorenyl group has a strong UV absorbance, allowing for the quantification of the Fmoc-adduct released during the deprotection step.[3][23]
By collecting the piperidine solution after each deprotection step and measuring its absorbance (typically around 301 nm), one can quantify the amount of Fmoc group cleaved.[24] A consistent or expected absorbance value from cycle to cycle indicates a successful coupling in the previous step. A sudden drop in absorbance signals an incomplete or failed coupling, allowing the operator to intervene immediately by recoupling the amino acid.[23][25] This quantitative feedback loop makes the entire protocol a self-validating system, ensuring the integrity of the final peptide product.
References
-
Kong, M., de L. K. van der Velden, P., & Boltje, T. J. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
WondaBio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Kong, M., van der Velden, P. D. L. K., & Boltje, T. J. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202300490. Available at: [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Available at: [Link]
-
ResearchGate. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Available at: [Link]
-
Yusof, Y., & Lam, K. S. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals, 16(2), 263. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Kreutzer, A. G., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Kuroda, H., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Available at: [Link]
- Fields, G. B. (n.d.). UV Monitoring. In Methods in Molecular Biology.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Mohapatra, H., et al. (2020). Deep learning for prediction and optimization of fast-flow peptide synthesis. Nature Communications, 11(1), 3470. Available at: [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]
-
Lauer, J. L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3192. Available at: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Available at: [Link]
-
Isidro-Llobet, A., et al. (2011). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 17(5), 334-342. Available at: [Link]
-
Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. peptide.com [peptide.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. media.iris-biotech.de [media.iris-biotech.de]
- 20. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 21. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 22. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-[2-(Fmoc-amino)ethoxy]-benzoic Acid
Introduction: A Versatile Linker for Custom Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the overall success of synthesizing a peptide with a C-terminal carboxylic acid.[1] The linker, which tethers the nascent peptide chain to an insoluble resin support, must be stable throughout the iterative cycles of deprotection and coupling, yet susceptible to cleavage under specific conditions to release the final product.[1] 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is a valuable linker that, once coupled to an amino-functionalized resin, generates a p-alkoxybenzyl ester linkage analogous to the widely used Wang resin. This linker is particularly advantageous when custom functionalization of the resin is desired or when working with specialized solid supports like polyethylene glycol (PEG)-based resins, where its ethoxy moiety can enhance solvation and reaction kinetics.[2]
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the effective use of this compound in Fmoc-based SPPS. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and high-quality peptide synthesis.
Core Principles and Workflow Overview
The utilization of this compound in SPPS follows the well-established principles of the Fmoc/tBu strategy.[3] The workflow can be conceptually divided into four main stages:
-
Linker Immobilization: Covalent attachment of the this compound linker to a primary amine-containing solid support.
-
First Amino Acid Loading: Deprotection of the linker's Fmoc group, followed by the coupling of the C-terminal Fmoc-protected amino acid of the target peptide.
-
Peptide Elongation: Iterative cycles of Fmoc deprotection and coupling of subsequent Fmoc-amino acids to assemble the desired peptide sequence.[4]
-
Cleavage and Deprotection: Acidolytic cleavage of the final peptide from the resin, with simultaneous removal of side-chain protecting groups.[5]
The following diagram illustrates the overall workflow:
Caption: Overall workflow for SPPS using this compound.
Experimental Protocols
PART 1: Immobilization of this compound onto Amino-Functionalized Resin
This protocol describes the coupling of the linker to a resin bearing primary amino groups (e.g., aminomethyl polystyrene or TentaGel™-NH2). The reaction forms a stable amide bond.
Materials:
| Reagent/Material | Typical Molar Excess (relative to resin substitution) | Purpose |
| Amino-functionalized Resin | 1 eq. | Solid support |
| This compound | 2 - 3 eq. | Linker |
| HBTU/HATU | 1.9 - 2.9 eq. | Coupling Reagent |
| HOBt | 2 - 3 eq. | Racemization Suppressant |
| N,N-Diisopropylethylamine (DIPEA) | 4 - 6 eq. | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Dichloromethane (DCM) | - | Solvent for washing |
Protocol:
-
Resin Swelling: Swell the amino-functionalized resin (1 eq.) in DMF for at least 1 hour in a suitable reaction vessel.
-
Activation of Linker: In a separate vial, dissolve this compound (2-3 eq.), HBTU/HATU (1.9-2.9 eq.), and HOBt (2-3 eq.) in DMF. Add DIPEA (4-6 eq.) to the mixture and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: To ensure complete coupling, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and successful coupling.
-
Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the resin under vacuum to obtain the linker-functionalized solid support.
PART 2: Loading of the First Fmoc-Amino Acid
This stage involves the deprotection of the linker's Fmoc group, followed by the esterification of the first C-terminal amino acid of the target peptide.
Caption: Workflow for the first amino acid loading.
Protocol:
-
Fmoc Deprotection of the Linker:
-
Swell the linker-functionalized resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[3]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Esterification of the First Amino Acid:
-
Symmetrical Anhydride Formation: In a separate vial, dissolve the first Fmoc-amino acid (4 eq. relative to resin loading) in DCM. Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (2 eq.). Allow the reaction to proceed for 10-15 minutes at 0°C to form the symmetrical anhydride.
-
Coupling: Filter the pre-formed symmetrical anhydride solution to remove the diisopropylurea (DCU) byproduct and add it to the deprotected linker-resin.
-
Catalysis: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the linker and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
PART 3: Peptide Chain Elongation
The subsequent amino acids are added through repetitive cycles of Fmoc deprotection and amino acid coupling, following standard and well-documented Fmoc-SPPS protocols.[6]
Standard Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in PART 2, step 1.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF.[2]
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Monitor for complete coupling using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the cycle until the desired peptide sequence is assembled.
PART 4: Final Cleavage and Deprotection
The p-alkoxybenzyl ester linkage of the this compound linker is susceptible to acidolysis.[5] A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups.[5]
Cleavage Cocktail Composition:
The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide to minimize side reactions.[7]
| Component | Standard Cocktail (Reagent K) | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | 82.5 | Cleavage of peptide from resin and removal of protecting groups |
| Phenol | 5% | 5.0 | Cation scavenger, protects Tyr, Trp, Met |
| Water | 5% | 5.0 | Cation scavenger, aids in the hydrolysis of the ester linkage |
| Thioanisole | 5% | 5.0 | Cation scavenger, particularly for protecting Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | 2.5 | Scavenger for trityl cations, protects Cys |
Cleavage Protocol:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared, chilled cleavage cocktail to the resin (typically 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether several times to remove scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization.
Trustworthiness and Self-Validation
The protocols provided are based on established principles of organic chemistry and SPPS. To ensure the success of the synthesis, the following validation steps are recommended at critical stages:
-
Kaiser Test: After each coupling step, a qualitative Kaiser test should be performed on a small sample of resin beads. A negative result (yellow/colorless beads) confirms the absence of free primary amines and indicates a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.
-
Mass Spectrometry: After cleavage, a small aliquot of the crude peptide should be analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the desired product. This provides a quick verification of the successful synthesis of the target peptide.
-
HPLC Analysis: The purity of the crude peptide should be assessed by analytical reverse-phase HPLC. This will also help in optimizing the purification strategy.
By incorporating these in-process controls, the researcher can have confidence in the progress of the synthesis and the quality of the final product.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link][6]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][2]
-
Mesa Labs. (n.d.). SPPS Tips For Success. Retrieved from [Link]
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. University of California, Davis.
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link][8]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link][7]
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Fields, G. B. (2002). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Enzymology, 348, 15-32.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-4-Amb-OH Coupling Reactions.
- Martinez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7588.
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound [myskinrecipes.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. scribd.com [scribd.com]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
Application Note: A Validated Protocol for Coupling Fmoc-AEEA-OH to Amino-Functionalized Resins
Introduction: The Strategic Role of Fmoc-AEEA-OH in Modern Synthesis
In the landscape of solid-phase synthesis, particularly in the development of therapeutic peptides, oligonucleotides, and complex organic molecules, the choice of linker is a critical determinant of success. Fmoc-AEEA-OH (9-fluorenylmethoxycarbonyl-8-amino-3,6-dioxaoctanoic acid) has emerged as a premier hydrophilic spacer arm. Its integration into a synthesis strategy imparts significant advantages, including enhanced solubility of the growing chain, reduction of steric hindrance, and mitigation of peptide aggregation—a common failure point in complex syntheses.[1][2]
The AEEA moiety, with its ethylene glycol-like structure, provides a flexible, hydrophilic bridge between the solid support and the nascent molecule.[1][3] This application note provides a robust, field-tested protocol for the efficient coupling of Fmoc-AEEA-OH to a variety of amino-functionalized resins (e.g., Rink Amide, Aminomethyl polystyrene). We will delve into the causality behind each step, provide a framework for in-process validation, and offer a guide to troubleshooting common issues.
Foundational Principles: The Chemistry of Amide Bond Formation
The coupling of a carboxylic acid (Fmoc-AEEA-OH) to a primary amine on the resin is a condensation reaction resulting in a stable amide bond. The core of this process is the "activation" of the carboxylic acid's carboxyl group to make it highly susceptible to nucleophilic attack by the resin's amino group.[4]
Modern solid-phase peptide synthesis (SPPS) overwhelmingly favors in-situ activation, where the activating agent is mixed with the protected amino acid (or linker) immediately before introduction to the resin.[5] Our recommended protocol utilizes a carbodiimide-based method, specifically N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt) or a more modern equivalent like Oxyma Pure.
-
The Role of DIC: DIC is a dehydrating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate. Unlike its predecessor, DCC, the diisopropylurea byproduct formed from DIC is soluble in common SPPS solvents like DMF and DCM, making it ideal for solid-phase techniques as it can be easily washed away.[6][7]
-
The Role of HOBt/Oxyma: The O-acylisourea intermediate is unstable and prone to racemization and other side reactions. HOBt (or Oxyma) acts as a nucleophilic catalyst, rapidly trapping the intermediate to form a more stable, yet still highly reactive, active ester. This HOBt-ester readily reacts with the resin's amino group to form the desired amide bond while significantly suppressing racemization.[4][6][8]
Materials and Experimental Design
Equipment and Reagents
| Item | Specification | Purpose |
| Solid-Phase Reaction Vessel | Glass, with frit and stopcock | Contains the resin during synthesis. |
| Shaker/Agitator | Orbital or wrist-action | Ensures continuous mixing of resin and reagents. |
| Amino-Functionalized Resin | e.g., Rink Amide, Aminomethyl PS | The solid support for the synthesis. |
| Fmoc-AEEA-OH | >99% Purity | The hydrophilic linker to be coupled. |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% Purity | The primary activating agent. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, >98% Purity | Racemization suppressant and activation catalyst. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (Amine-Free) | Primary solvent for swelling, washing, and reactions. |
| Dichloromethane (DCM) | ACS Grade or higher | Solvent for washing and resin swelling. |
| Piperidine | Reagent Grade | For Fmoc deprotection (if necessary). |
| Acetic Anhydride & DIPEA | Reagent Grade | For optional capping of unreacted amines. |
| Kaiser Test Kit | Ninhydrin, Pyridine, Phenol, KCN solutions | For qualitative monitoring of free primary amines.[9] |
Reagent Stoichiometry
The following table outlines the recommended molar equivalents for the coupling reaction, based on the initial loading of the amino-functionalized resin.
| Reagent | Molar Equivalents (relative to Resin Loading) | Rationale |
| Fmoc-AEEA-OH | 3.0 eq | A significant excess drives the reaction to completion. |
| DIC | 3.0 eq | Matches the carboxylic acid equivalent for efficient activation. |
| HOBt | 3.0 eq | Matches the DIC equivalent to effectively trap the reactive intermediate.[10] |
Step-by-Step Coupling Protocol
This protocol assumes a starting scale of 0.2 mmol on a resin with a loading of 0.5 mmol/g (i.e., 400 mg of resin). Adjust volumes accordingly for different scales.
Phase 1: Resin Preparation and Swelling (Time: ~1 hour)
-
Causality: Resin beads are porous polymers. Swelling them in an appropriate solvent is crucial to open up the polymer matrix, making the internal amino functional groups fully accessible for the reaction. Inadequate swelling is a primary cause of incomplete coupling.[11]
-
Place 400 mg of the amino-functionalized resin into the reaction vessel.
-
Add ~10 mL of DMF per gram of resin.
-
Agitate the resin slurry at room temperature for at least 1 hour. The beads should visibly increase in volume.
-
Drain the DMF solvent through the vessel frit.
Phase 2: Fmoc-AEEA-OH Activation and Coupling (Time: ~2 hours)
-
Causality: The pre-activation step ensures the formation of the HOBt active ester before it is introduced to the resin. This prevents side reactions that can occur if the highly reactive DIC comes into direct contact with the resin-bound amines.
-
In a separate vial, dissolve Fmoc-AEEA-OH (3.0 eq, 0.6 mmol) and HOBt (3.0 eq, 0.6 mmol) in DMF (~5 mL).
-
Add DIC (3.0 eq, 0.6 mmol) to the solution.
-
Allow the activation mixture to stand for 10-15 minutes at room temperature.[12]
-
Drain the swelling solvent from the prepared resin.
-
Immediately add the activated Fmoc-AEEA-OH solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.[10]
Phase 3: Washing and Purification (Time: ~15 minutes)
-
Causality: A thorough washing sequence is critical to remove all excess reagents and the soluble diisopropylurea byproduct. Alternating between DMF and DCM ensures the removal of both polar and less-polar impurities and helps to shrink and re-swell the resin, trapping and expelling contaminants.
-
Drain the reaction mixture from the resin.
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin again with DMF (3 x 10 mL).
-
After the final wash, the resin is ready for process validation.
Diagram 1: Experimental Workflow
A visual representation of the entire coupling process, from resin preparation to the final validation step.
Process Validation: The Kaiser Test
Trust in a synthetic protocol comes from empirical validation. The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method for detecting the presence of free primary amines on the resin.[9][13] It is the cornerstone of in-process monitoring for Fmoc-based SPPS.[14]
-
Principle: Ninhydrin reacts with primary amines to produce a deep blue chromophore known as Ruhemann's purple.[14] A successful coupling reaction consumes all the primary amines on the resin, resulting in a negative test (beads and solution remain colorless or turn yellow). A positive test (blue beads/solution) indicates incomplete coupling.[9][15]
Kaiser Test Protocol
-
Withdraw a small sample of resin beads (~10-15 beads) after the final wash step and place them in a small glass test tube.
-
Add 2-3 drops of each Kaiser test solution (typically Reagent A: KCN in pyridine, Reagent B: ninhydrin in n-butanol, and Reagent C: phenol in n-butanol).[9]
-
Heat the test tube at 110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
Interpretation of Results
| Observation | Interpretation | Recommended Action |
| Beads and solution are colorless/yellow | Complete Coupling. Free amines are absent. | Proceed to the next step in your synthesis (e.g., Fmoc deprotection). |
| Beads are dark blue, solution is blue | Incomplete Coupling. A significant number of free amines remain. | Repeat the coupling procedure (Phase 2).[9][16] |
| Beads are colorless, solution is light blue | Nearly Complete Coupling. Most amines have reacted. | Extend the initial coupling time or proceed to an optional capping step. |
Diagram 2: Validation Logic Flowchart
This flowchart illustrates the decision-making process based on the outcome of the Kaiser test.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide addresses common problems encountered during the coupling of Fmoc-AEEA-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Inadequate resin swelling.2. Degraded coupling reagents (DIC/HOBt).3. Insufficient reaction time or reagent stoichiometry.4. Steric hindrance from the growing peptide chain. | 1. Ensure resin swells for at least 1 hour in high-quality DMF.2. Use fresh, anhydrous reagents.3. Increase coupling time to 4 hours or use 4-5 equivalents of reagents. Consider a more potent activator like HATU for difficult sequences.[16][17]4. Switch to a solvent mixture like DMF/DCM (1:1) to alter resin swelling and improve accessibility.[11] |
| Low Final Yield after Cleavage | 1. Cumulative incomplete couplings throughout the synthesis.2. Premature cleavage of the linker from the resin during repeated Fmoc deprotection steps. | 1. Meticulously perform and interpret the Kaiser test after each coupling. Implement capping with acetic anhydride to terminate unreacted chains.2. This is unlikely with standard linkers on polystyrene but can be a factor with highly acid-labile resins. Ensure the correct resin was chosen for the overall synthetic strategy. |
| Resin Clumping/Aggregation | 1. The growing peptide-linker chain is becoming insoluble in the synthesis solvent.2. Inter-chain hydrogen bonding. | 1. The use of the AEEA linker is designed to prevent this, but for very difficult sequences, switch to N-Methyl-2-pyrrolidone (NMP) as the solvent.[18]2. Add a chaotropic salt like LiCl (0.5 M) to the DMF to disrupt secondary structures. |
Conclusion
The successful incorporation of the Fmoc-AEEA-OH linker is a foundational step for synthesizing high-quality, complex molecules. By understanding the chemical principles behind the activation and coupling steps, adhering to a validated protocol, and employing rigorous in-process controls like the Kaiser test, researchers can reliably leverage the benefits of this versatile hydrophilic spacer. This guide provides the necessary framework to achieve high coupling efficiency, troubleshoot potential issues, and proceed with confidence in subsequent synthetic transformations.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Konno, H. (2021). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]
-
Wuhan Instanlee Biotechnology Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Liwei Peptide. (n.d.). Fmoc-AEEA-OH. Retrieved from [Link]
- Barany, G., & Kumar, V. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S.
- Barany, G., & Kumar, V. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC, NIH. Retrieved from [Link]
-
Corrales-Vargas, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3.... Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis: The Advantages of Using Fmoc-AEEA-AEEA. Retrieved from [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Retrieved from [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]
Sources
- 1. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing power of a cytotoxic payload.[1][2] The efficacy and safety of an ADC are not merely a function of its antibody and drug components; they are profoundly dictated by the chemical linker that connects them.[3][4] This linker is a critical determinant of the ADC's stability in circulation, pharmacokinetic profile, solubility, and the mechanism of payload release.[][6]
This guide provides a detailed examination of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid , a versatile, heterobifunctional linker precursor designed for the synthesis of stable, non-cleavable ADCs. Its structure incorporates three key elements:
-
A Benzoic Acid Moiety: This serves as the primary reactive handle for covalent attachment to the antibody, typically targeting the ε-amino groups of surface-accessible lysine residues.[7]
-
An Ethoxy Spacer: This short, discrete polyethylene glycol (PEG)-like chain enhances the hydrophilicity of the linker-payload complex. This is crucial for mitigating the aggregation often caused by hydrophobic payloads and can lead to improved pharmacokinetics and a better therapeutic profile.[8][9]
-
An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group provides robust, orthogonal protection of the terminal amine.[10] Its removal under mild basic conditions reveals a nucleophilic amine, which serves as the attachment point for the cytotoxic payload, allowing for a controlled, sequential conjugation strategy.[11]
This application note will detail the strategic synthesis workflow, provide step-by-step protocols for drug-linker preparation and antibody conjugation, and outline the essential analytical techniques for characterizing the final ADC product.
Physicochemical Properties of the Linker Precursor
A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 882847-29-2 | [10][12] |
| Molecular Formula | C₂₄H₂₁NO₅ | [10][13] |
| Molecular Weight | 403.43 g/mol | [10][13] |
| Appearance | White powder | [10] |
| Purity | ≥ 99% (by HPLC) | [10] |
| Melting Point | 197-208 °C | [10] |
| Storage Conditions | Store at 0-8 °C, protected from moisture. | [10] |
Principle of Application: A Two-Stage Conjugation Strategy
The use of this compound in ADC synthesis is a sequential process designed for maximum control over the chemistry. The strategy prevents undesirable reactions between the antibody and the payload by first creating a stable drug-linker intermediate, which is then conjugated to the antibody.
The overall workflow is as follows:
-
Drug-Linker Synthesis: The process begins with the selective deprotection of the Fmoc group on the linker precursor. The revealed primary amine is then covalently linked to a payload that has been pre-activated (e.g., as an NHS ester). This creates the drug-linker intermediate.
-
Antibody-Drug Conjugation: The terminal carboxylic acid on the benzoic acid portion of the purified drug-linker intermediate is activated. This activated species is then reacted with the monoclonal antibody, forming stable amide bonds with lysine residues.
This entire workflow ensures that the distinct reactive ends of the linker are addressed in a controlled, stepwise manner, which is crucial for reproducible manufacturing.[11]
Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, reaction times, and purification methods is essential for each specific antibody and payload combination.
Part 1: Synthesis of the Drug-Linker Intermediate
This part involves preparing the linker by removing the Fmoc protecting group and subsequently attaching the cytotoxic payload.
Protocol 1.1: Fmoc Deprotection of the Linker Precursor
Rationale: The Fmoc group is a base-labile protecting group. Its removal is achieved via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine.[14][15] The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine to drive the reaction to completion.[15]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 30-60 minutes).
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Precipitate the deprotected linker product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by centrifugation or filtration and wash it several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the resulting white solid, 4-(2-aminoethoxy)benzoic acid, under vacuum.
-
Confirm the identity and purity of the product via LC-MS and ¹H NMR.
Protocol 1.2: Conjugation of Payload to the Deprotected Linker
Rationale: This step forms an amide bond between the free amine of the linker and a carboxylic acid group on the payload. To facilitate this, the payload's carboxyl group is typically pre-activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.
Materials:
-
Deprotected linker from Protocol 1.1
-
Amine-reactive payload (e.g., Payload-NHS ester)
-
Anhydrous DMF or DMSO
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the deprotected linker (1 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-reactive payload (1.1-1.5 equivalents) in the same solvent.
-
Add the payload solution to the linker solution with stirring.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base, ensuring the linker's amine remains deprotonated and nucleophilic.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. Monitor progress by LC-MS.
-
Once the reaction is complete, purify the drug-linker intermediate using reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final drug-linker conjugate. Store at -20°C or below, protected from light and moisture.
Part 2: Antibody-Drug Conjugation
This part involves activating the drug-linker intermediate and conjugating it to the monoclonal antibody.
Protocol 2.1: Activation of the Drug-Linker's Carboxylic Acid
Rationale: The carboxylic acid of the benzoic acid moiety is activated using carbodiimide chemistry to make it reactive towards the primary amines on the antibody.[16] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[16] This intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve efficiency and stability, N-hydroxysulfosuccinimide (Sulfo-NHS) is added to convert the O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester, which then efficiently reacts with the antibody's lysine residues.[17]
Materials:
-
Purified drug-linker intermediate
-
EDC hydrochloride
-
Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Dissolve the drug-linker intermediate in a minimal amount of anhydrous DMSO.
-
Dilute the drug-linker solution with Activation Buffer.
-
Add Sulfo-NHS (e.g., 5-10 molar excess over the drug-linker) to the solution and mix gently.
-
Add EDC (e.g., 5-10 molar excess) to initiate the activation reaction.
-
Incubate the reaction at room temperature for 15-30 minutes. The activated drug-linker should be used immediately in the next step.
Protocol 2.2: Conjugation to the Monoclonal Antibody
Rationale: The amine-reactive Sulfo-NHS ester of the drug-linker reacts with the nucleophilic ε-amino groups of lysine residues on the antibody surface, forming stable amide bonds. The reaction is pH-dependent, with optimal coupling occurring at a slightly alkaline pH (7.2-8.0) where the lysine side chains are predominantly deprotonated and thus more nucleophilic.[17]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Ensure the buffer is free of primary amines like Tris or glycine.
-
Freshly activated drug-linker solution from Protocol 2.1
-
Conjugation Buffer (e.g., PBS, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Adjust the pH of the monoclonal antibody solution to 7.5-8.0 using the Conjugation Buffer.
-
Add the freshly activated drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody is a critical parameter that must be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A starting point is often a 5-20 fold molar excess of linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the Quenching Solution (e.g., to a final concentration of 50 mM Tris) to cap any unreacted Sulfo-NHS esters. Incubate for an additional 30 minutes.
Protocol 2.3: Purification of the ADC
Rationale: After conjugation, the reaction mixture contains the desired ADC, along with unreacted drug-linker, quenched linker, and other reaction byproducts. Size Exclusion Chromatography (SEC) is the standard method for purifying the large ADC molecule (~150 kDa) from these smaller contaminants.
Materials:
-
SEC column suitable for antibody purification (e.g., Sephadex G-25, Superdex 200)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of cold Purification Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with the Purification Buffer. The ADC will elute in the first major peak, while smaller molecules will elute later.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the relevant fractions and concentrate the purified ADC using an appropriate centrifugal filtration device.
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Sterile-filter the final ADC solution and store at 2-8°C for short-term use or at -80°C for long-term storage.[18]
Characterization of the Final Antibody-Drug Conjugate
Comprehensive analytical characterization is mandatory to ensure the quality, consistency, and efficacy of the ADC.[1][2] Key quality attributes (CQAs) must be rigorously assessed.[19]
| Analytical Technique | Purpose | Key Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | To determine the Drug-to-Antibody Ratio (DAR) and drug load distribution.[20][21] | Separates ADC species based on hydrophobicity. Provides peaks for DAR=0, 2, 4, 6, 8, etc., allowing for calculation of the average DAR.[22] |
| Size Exclusion Chromatography (SEC) | To assess purity, aggregation, and fragmentation.[23] | Separates molecules by size. Quantifies the percentage of monomeric ADC versus high molecular weight aggregates or low molecular weight fragments. |
| Mass Spectrometry (MS) | To confirm the identity and mass of the ADC species.[19][20] | Provides precise mass measurements of the intact ADC or its subunits, confirming successful conjugation and DAR distribution. |
| UV-Vis Spectrophotometry | To estimate the average DAR and protein concentration.[24] | A rapid but less precise method for calculating average DAR based on the absorbance of the antibody (at 280 nm) and the payload (at its λmax). |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To assess antigen-binding activity.[19] | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Expert Insights & Conclusion
The linker described, this compound, generates a non-cleavable ADC . This has significant mechanistic implications. Unlike cleavable linkers that release the payload in response to specific tumor microenvironment triggers (e.g., low pH or high glutathione levels), non-cleavable linkers require the complete proteolytic degradation of the antibody within the lysosome of the target cell to release a drug-linker-amino acid adduct.[][6][25] This approach generally leads to greater plasma stability, a longer half-life, and a reduced risk of premature drug release and associated off-target toxicity.[26]
The inclusion of the hydrophilic ethoxy spacer is a deliberate design choice to improve the overall biophysical properties of the final conjugate. Many potent cytotoxic payloads are highly hydrophobic, and conjugating multiple copies to an antibody can induce aggregation and rapid clearance from circulation.[8] The PEG-like spacer helps to shield the hydrophobic drug and maintain the ADC's solubility and stability.[9][27]
References
-
Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
-
Creative Biolabs. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
Drug Discovery World. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Assay Genie. (n.d.). Antibody Conjugation: Techniques and Applications. Retrieved from [Link]
-
Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
-
PubMed. (2018, February 6). An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates. Retrieved from [Link]
-
MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]
-
ACS Publications. (2021, August 9). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Retrieved from [Link]
-
Waters. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link]
-
Waters. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link]
-
Agilent. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Retrieved from [Link]
-
Chromatography Online. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Antibody Conjugation. Retrieved from [Link]
-
Labcompare. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
ScienceDirect. (2021, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[2-(fmoc-amino)ethoxy]benzoic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, June 3). Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PLOS. (n.d.). Bioprocess development of antibody-drug conjugate production for cancer treatment. Retrieved from [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. PubChemLite - 4-[2-(fmoc-amino)ethoxy]benzoic acid (C24H21NO5) [pubchemlite.lcsb.uni.lu]
- 14. peptide.com [peptide.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
- 23. lcms.cz [lcms.cz]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 26. biotechinformers.com [biotechinformers.com]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols: Fmoc-AEEA-OH as a Hydrophilic Spacer in Bioconjugation
Introduction: The Critical Role of Spacers in Modern Bioconjugation
In the intricate world of bioconjugation, the covalent linking of two or more biomolecules, the connecting bridge—or "spacer"—plays a role far more significant than that of a simple tether. The choice of spacer can profoundly influence the solubility, stability, pharmacokinetics, and biological activity of the final conjugate.[1] Hydrophilic spacers, in particular, have emerged as indispensable tools, especially in the development of therapeutic and diagnostic agents where maintaining the aqueous solubility of often hydrophobic drug payloads is paramount.[2] This guide provides an in-depth exploration of Fmoc-AEEA-OH, a versatile hydrophilic spacer, offering both the theoretical underpinnings of its utility and detailed protocols for its practical application.
Fmoc-AEEA-OH: A Profile of a Versatile Hydrophilic Spacer
Fmoc-AEEA-OH, chemically known as {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, is a bifunctional molecule designed for seamless integration into bioconjugation workflows, particularly solid-phase peptide synthesis (SPPS).[3] Its structure is intelligently designed with three key components:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is a cornerstone of modern peptide synthesis.[4] It selectively shields the primary amine, preventing unwanted side reactions during the sequential addition of amino acids. Its removal under mild basic conditions, typically with piperidine, ensures the integrity of the growing peptide chain.[5]
-
The AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) Moiety: This is the heart of the molecule's function as a hydrophilic spacer. The repeating ethylene glycol-like units impart significant hydrophilicity, which can enhance the solubility of the final bioconjugate.[6][7] This is particularly advantageous when working with hydrophobic peptides or small molecule drugs. The AEEA backbone also provides flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[6]
-
The Terminal Carboxylic Acid: This functional group provides the point of attachment for the subsequent molecule in the synthetic scheme. It can be activated to readily form a stable amide bond with a free amine group.[8]
The combination of these features makes Fmoc-AEEA-OH an invaluable tool for researchers in drug development, diagnostics, and materials science.[3]
| Property | Value | Source |
| Molecular Formula | C21H23NO6 | [3] |
| Molecular Weight | 385.42 g/mol | [3] |
| Appearance | White crystalline powder | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [9] |
| Storage | 2-8°C, inert atmosphere | [9] |
Applications of Fmoc-AEEA-OH in Bioconjugation
The unique properties of Fmoc-AEEA-OH lend themselves to a variety of applications:
-
Peptide and Peptidomimetic Synthesis: It can be incorporated into peptide sequences to enhance their solubility and bioavailability.[3] This is particularly useful for hydrophobic or aggregation-prone peptides.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): In ADCs, the linker between the antibody and the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety.[10] Hydrophilic spacers like AEEA can improve the pharmacokinetic profile of ADCs by reducing aggregation and non-specific uptake.[11][12]
-
Peptide Nucleic Acid (PNA) Synthesis: Fmoc-AEEA-OH is used as a hydrophilic spacer in PNA synthesis to increase the solubility of the resulting oligomers.[7]
-
Surface Modification and Diagnostics: The spacer can be used to attach biomolecules to surfaces, such as sensor chips or nanoparticles, while maintaining their biological activity.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of Fmoc-AEEA-OH in solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-AEEA-OH into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of Fmoc-AEEA-OH to a resin-bound peptide with a free N-terminal amine.
Workflow for Fmoc-AEEA-OH Incorporation
Caption: Workflow for incorporating Fmoc-AEEA-OH into a peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-AEEA-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF (for Fmoc deprotection if needed)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.[5]
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is protected with an Fmoc group, perform the following:
-
Activation of Fmoc-AEEA-OH:
-
In a separate vial, dissolve Fmoc-AEEA-OH (2-3 equivalents relative to the resin loading) and HCTU (1.9 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.[13]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated Fmoc-AEEA-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step can be repeated with a freshly prepared activated Fmoc-AEEA-OH solution.
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times) and dry under vacuum if the synthesis is to be stopped at this point.
-
Protocol 2: Cleavage of the AEEA-Modified Peptide from the Resin and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of acid-labile side-chain protecting groups.
Cleavage and Deprotection Workflow
Caption: General workflow for peptide cleavage and deprotection.
Materials:
-
Dry peptide-resin functionalized with the AEEA-containing peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and Water (H₂O). A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum for at least 1 hour.[13]
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Add the freshly prepared TFA cleavage cocktail to the resin (typically 10 mL per gram of resin).[14]
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the specific side-chain protecting groups present.[15]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[13]
-
-
Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate of the crude peptide should form.[15]
-
-
Pelleting and Washing:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with a small volume of cold diethyl ether, centrifuge, and decant again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage byproducts.
-
-
Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum to remove all traces of ether.
-
-
Purification and Analysis:
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Trustworthiness and Self-Validating Systems
The protocols outlined above incorporate self-validating steps to ensure the success of the synthesis. The use of the Kaiser test provides a reliable in-process control to confirm the completion of the coupling reaction before proceeding to the next step. Furthermore, the final analysis by HPLC and mass spectrometry serves as the ultimate validation of the synthesis, confirming the purity and identity of the AEEA-modified peptide. It is imperative to use high-quality reagents and solvents to minimize side reactions and ensure reproducible results.[5]
Conclusion
Fmoc-AEEA-OH is a powerful and versatile tool for the modern bioconjugation scientist. Its well-defined structure, incorporating a hydrophilic spacer and compatible protecting group chemistry, allows for its straightforward integration into established synthetic workflows. By understanding the principles behind its design and application, and by following robust, well-validated protocols, researchers can leverage Fmoc-AEEA-OH to develop novel bioconjugates with enhanced properties for a wide range of applications in medicine and biotechnology.
References
- Liwei Peptide. (n.d.). Fmoc-AEEA-OH.
- LGC Biosearch Technologies. (n.d.). AEEA-OH FMOC Spacer.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- PubChem. (n.d.). Fmoc-AEEA-AEEA. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid.
- Congen Pharma. (n.d.). Fmoc-AEEA-OH.
- Biopharma PEG. (n.d.). Fmoc-NH-PEG1-COOH.
- Orlova, A., et al. (2019). Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates. Cancers (Basel), 11(8), 1168.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- MedchemExpress.com. (n.d.). Antibody-drug Conjugate/ADC Related.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Nagel, M., Sartori, S., & Rozanski, E. A. (2020). Impact of Spacer Design on Respiratory Drug Delivery and Potential Drug Cost Implications. American College of Veterinary Internal Medicine (ACVIM).
- Omizzolo, M. (n.d.). Fmoc solid-phase peptide synthesis: Mechanism and protocol.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- NSP-Functional Polymers & Copolymers. (n.d.). Fmoc-NH-PEG-COOH.
- ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond....
- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins.
- ChemBK. (2024). Fmoc-Aeea-Oh.
- Chimia. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
- Trudell Medical International. (2022). Spacer features, drug formulation, and in-use technique can affect pMDI drug delivery.
- Link Technologies. (n.d.). Oligonucleotide synthesis reagents catalogue.
- ADC Review. (2019). Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates.
- ACS Publications. (2014). PEG–Peptide Conjugates. Biomacromolecules.
- Google Patents. (2002). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- ApinnoTech Co.,Ltd. (n.d.). Fmoc-AEEA CAS No.166108-71-0.
- PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
- ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study.
- ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development.
- AxisPharm. (n.d.). Fmoc-NH-PEG-acid.
- Biolytic Lab Performance, Inc. (n.d.). Introduction to Oligo Oligonucleotide DNA Synthesis.
- Google Patents. (2023). EP4011901A1 - Method for the fmoc group cleavage.
- PubMed. (n.d.). Targeting drugs to the airways: The role of spacer devices.
- BenchChem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-NH-(PEG)-COOH (9 atoms) Novabiochem.
- Bio-Synthesis. (n.d.). Spacer 9 PEG Oligonucleotide Modification.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 7. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
using 4-[2-(Fmoc-amino)ethoxy]-benzoic acid to improve peptide solubility
Application Note & Protocol
Topic: Leveraging 4-[2-(Fmoc-amino)ethoxy]-benzoic acid for Enhanced Peptide Solubility in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of peptides, particularly those with hydrophobic or aggregation-prone sequences, is frequently hampered by poor solubility of the growing peptide chain on the solid support. This phenomenon, known as on-resin aggregation, can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.[1][2] This document details the application of this compound, a hydrophilic modifier, to mitigate these challenges. By incorporating this building block into a peptide sequence, researchers can disrupt secondary structure formation and improve solvation of the peptide-resin matrix, thereby enhancing synthesis efficiency and final product purity.[3][4] We provide the scientific rationale, detailed protocols for incorporation, and a discussion of best practices for its use in modern solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of "Difficult" Peptides
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides.[2][] However, a significant bottleneck remains: the synthesis of "difficult sequences." These are typically peptides rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Ala) that have a high propensity to self-associate and form stable secondary structures, such as β-sheets, on the resin support.[2][6] This aggregation collapses the resin matrix, sterically hindering the N-terminus and preventing efficient access for reagents in subsequent coupling and Fmoc-deprotection cycles.[6] The consequences include truncated sequences, deletion mutants, and ultimately, low yields of the desired peptide, complicating downstream purification and analysis.[1]
Various strategies have been developed to overcome this issue, including the use of specialized solvents, elevated temperatures, and backbone-modifying protecting groups like Dmb and Hmb.[1][6] An increasingly adopted and highly effective strategy is the site-specific incorporation of hydrophilic modifiers or spacers into the peptide backbone.[2][4][7] this compound is one such modifier, designed to be seamlessly integrated into standard Fmoc-SPPS workflows.[3]
Mechanism of Solubility Enhancement
The efficacy of this compound stems from its unique bifunctional structure. It combines a standard Fmoc-protected amine for peptide elongation with a flexible, hydrophilic ethoxy tail terminating in a benzoic acid.
When incorporated into a growing peptide chain, its key features contribute to improved synthesis outcomes in two primary ways:
-
Disruption of Secondary Structures: The flexible, non-coded ethoxy linker acts as a "kink" or "structure-breaker."[6] It interrupts the regular hydrogen-bonding patterns required for the formation of stable β-sheets, which are a primary cause of aggregation.[6]
-
Enhanced Solvation: The ethereal oxygen atoms in the ethoxy moiety are hydrophilic and increase the overall polarity of the peptide chain.[3][8] This improves the solvation of the peptide by the polar organic solvents used in SPPS (e.g., DMF, NMP), keeping the peptide chain extended and accessible for subsequent chemical steps.[4][8]
The result is a more efficient and complete synthesis, particularly for sequences that would otherwise be challenging to produce.[4] This modifier is especially valuable in the synthesis of long peptides or therapeutic peptides like GLP-1 receptor agonists, where solubility and proper conformation are critical.[9]
Applications and Strategic Placement
The modifier can be strategically placed within a peptide sequence to maximize its benefit. While it can be added at any position, it is most effective when placed:
-
Within a Hydrophobic Cluster: Inserting the modifier in the middle of a stretch of hydrophobic residues can effectively break up the aggregation-prone domain.
-
As a Spacer: It can be used to connect a peptide to another moiety, such as a label or a larger molecule, providing spatial flexibility and maintaining the solubility of the conjugate.[8]
-
At Regular Intervals: For very long or notoriously difficult sequences, introducing the modifier every 6-10 residues can proactively prevent the onset of aggregation.[6]
Detailed Protocols for Incorporation
The incorporation of this compound follows standard Fmoc-SPPS procedures. It is coupled like a standard Fmoc-amino acid, using its carboxylic acid group to form an amide bond with the deprotected N-terminal amine of the resin-bound peptide.
Table 1: Reagent and Equipment Summary
| Reagent / Equipment | Purpose | Supplier Example |
| Modifier | ||
| This compound | The solubility-enhancing building block. | Chem-Impex, AChemBlock |
| Resin | ||
| Fmoc-Rink Amide or Wang Resin | Standard solid support for peptide synthesis. | Sigma-Aldrich, Bachem |
| Solvents | ||
| N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Primary solvent for washing and reactions. | Fisher Scientific |
| Dichloromethane (DCM) | Used for resin swelling and washing. | VWR |
| Reagents | ||
| Piperidine | Fmoc deprotection agent. | Sigma-Aldrich |
| HCTU, HATU, or DIC/Oxyma | Activating agents for amide bond formation. | CEM, AAPPTEC |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. | Acros Organics |
| Equipment | ||
| Automated or Manual Peptide Synthesizer | Reaction vessel and fluid handling system. | --- |
| Nitrogen Line | To maintain an inert atmosphere. | --- |
Protocol 1: Manual Incorporation of the Modifier
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.
1. Resin Preparation & Fmoc Deprotection: a. Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes. b. Drain the DMF. c. Add 20% piperidine in DMF to the resin. Agitate for 3 minutes. d. Drain the solution. Add fresh 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete Fmoc removal.[][10] e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Modifier Activation and Coupling: a. In a separate vessel, dissolve this compound (e.g., 0.4 mmol, 4 eq.) and an activating agent (e.g., HCTU, 0.39 mmol, 3.9 eq.) in a minimal volume of DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. Allow to pre-activate for 1-2 minutes. c. Add the activated modifier solution to the deprotected peptide-resin. d. Agitate the reaction vessel with nitrogen bubbling for 1-2 hours at room temperature.
3. Monitoring and Post-Coupling Wash: a. Perform a Kaiser test to confirm the completion of the coupling reaction. Take a small sample of beads and wash them with DMF and ethanol. Add Kaiser test reagents and heat. A negative result (yellow beads) indicates a complete reaction and a free secondary amine is not present. b. If the Kaiser test is positive (blue beads), the coupling is incomplete. The coupling step (2c-2d) may be repeated. c. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the deprotection of the newly added modifier and coupling of the next amino acid.
Post-Synthesis Handling and Data Interpretation
Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The modifier itself is stable to these acidic conditions.
Solubility Testing and Purification
The primary benefit of using the modifier is realized during post-synthesis workup.
-
Improved Solubility: Peptides modified with this compound are expected to exhibit significantly improved solubility in standard HPLC solvents (e.g., water/acetonitrile mixtures with 0.1% TFA).[3][11] This facilitates easier dissolution of the crude product for purification.
-
Purification by RP-HPLC: The enhanced solubility often leads to sharper peaks and better resolution during reverse-phase HPLC, simplifying the isolation of the target peptide.[1]
Table 2: Expected Outcomes and Troubleshooting
| Observation | Probable Cause | Recommended Action |
| During Synthesis: Positive Kaiser test after coupling modifier. | Incomplete coupling due to steric hindrance or aggregation. | Double couple: repeat the coupling step with fresh reagents. Consider using a stronger activating agent like HATU. |
| During Synthesis: Slow Fmoc deprotection after modifier addition. | Aggregation is still occurring. | The placement of the modifier may need to be optimized in the next synthesis design. |
| Post-Synthesis: Crude peptide is still difficult to dissolve. | The peptide sequence is extremely hydrophobic. | Use a small amount of an organic co-solvent like DMSO or acetonitrile to first dissolve the peptide, then slowly dilute with the aqueous buffer.[12][13] |
| Analysis: Mass spectrometry shows a mass addition of ~225.2 Da. | Successful incorporation of the modifier (minus Fmoc and protecting groups). | This is the expected mass shift for the C₁₀H₁₁NO₃ portion of the molecule. |
Conclusion
This compound is a powerful tool for overcoming the challenges associated with the synthesis of difficult and hydrophobic peptides.[3] Its rational incorporation into a peptide sequence disrupts aggregation-promoting secondary structures and enhances solvation, leading to higher synthesis fidelity, improved yields, and simplified purification.[4][8] By following the protocols outlined in this note, researchers can effectively leverage this hydrophilic modifier to access complex peptide targets that were previously difficult to obtain.
References
-
Liwei Peptide. (n.d.). Fmoc-AEEA-OH. Retrieved from [Link]
-
Congen Pharma. (n.d.). Fmoc-AEEA-OH. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Optimizing Peptide Synthesis: The Advantages of Using Fmoc-AEEA-AEEA. Retrieved from [Link]
-
Bofill, R., et al. (2020). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central. Retrieved from [Link]
-
Le Révérend, B., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 9. Fmoc-AEEA-OH-<p> Number: CG-SMG-004 </p> <p> CAS: 166108-71-0 </p> <p> Molecular Formula: C₂₁H₂₃NO₆ </p> <p> Molecular Weight: 385.42 </p> <p> Application: Tirzepatide, Semaglutide </p>-manufacturer [congenpharma.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 12. jpt.com [jpt.com]
- 13. biocat.com [biocat.com]
Application Notes & Protocols: The Use of Fmoc-AEEA-OH in Targeted Drug Delivery Systems
Abstract
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent payloads to diseased cells.[1][2] The linker molecule connecting the targeting moiety to the therapeutic agent is a critical component of these systems, profoundly influencing solubility, stability, and overall performance. Fmoc-AEEA-OH, a heterobifunctional linker, has emerged as an invaluable tool in this field.[3] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a hydrophilic polyethylene glycol (PEG)-based spacer (AEEA: 2-[2-(2-aminoethoxy)ethoxy]acetic acid), and a terminal carboxylic acid.[4][5] This unique combination provides a strategic platform for sequential conjugation, while the hydrophilic spacer can improve the pharmacokinetic properties of the final conjugate.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application and detailed protocols for using Fmoc-AEEA-OH in the synthesis of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs).
The Strategic Advantage of Fmoc-AEEA-OH as a Linker
The choice of a linker is a pivotal decision in the design of a targeted conjugate. The linker must not only covalently connect the targeting ligand and the payload but also impart desirable physicochemical properties.
Expertise & Experience: Unlike simple hydrocarbon chains, the AEEA component of Fmoc-AEEA-OH is a short, discrete PEG spacer. This ethereal backbone offers several distinct advantages:
-
Enhanced Solubility: Many potent cytotoxic payloads are highly hydrophobic. The hydrophilic nature of the AEEA spacer helps to mitigate aggregation and improve the aqueous solubility of the final conjugate, which is crucial for formulation and in vivo administration.[5][6]
-
Reduced Steric Hindrance: The flexible ethoxy chain provides spatial separation between the bulky targeting protein (e.g., an antibody) and the payload.[4] This separation can be critical for preserving the antigen-binding affinity of the antibody.
-
Orthogonal Chemistry: The structure of Fmoc-AEEA-OH is designed for a controlled, two-stage conjugation strategy. The carboxylic acid and the Fmoc-protected amine provide two distinct reactive handles that can be addressed with different chemistries, preventing undesirable cross-reactivity and polymerization.
Core Chemical Properties of Fmoc-AEEA-OH
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₆ | [7][8] |
| Molecular Weight | 385.4 g/mol | [7][8] |
| Appearance | White to pale yellow solid | [7][9] |
| Key Functional Groups | 1. Fmoc-protected primary amine2. Terminal carboxylic acid | [5] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low aqueous solubility | [9] |
Synthesis Strategy: A Two-Stage Conjugation Workflow
The use of Fmoc-AEEA-OH enables a highly controlled synthesis pathway for conjugating a payload to an amine-bearing targeting ligand, such as the surface lysine residues of a monoclonal antibody (mAb).[10] The entire process can be visualized as two primary stages: (1) Attachment of the linker to the antibody, and (2) Deprotection and subsequent payload conjugation.
Detailed Experimental Protocols
Trustworthiness: These protocols include critical quality control checkpoints to validate the success of each major step. It is imperative to characterize intermediates to ensure the final product meets required specifications.
Protocol 1: Activation of Fmoc-AEEA-OH and Conjugation to Antibody
This first stage involves activating the carboxylic acid of the linker and reacting it with primary amines (lysine residues) on the antibody. The most common and robust method utilizes carbodiimide chemistry.[11][12]
Expertise & Experience: The use of N-hydroxysulfosuccinimide (Sulfo-NHS) alongside 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly recommended. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is prone to hydrolysis in aqueous buffers. Sulfo-NHS rapidly reacts with it to form a more stable, amine-reactive Sulfo-NHS ester, significantly improving coupling efficiency to the antibody.[11][14]
Materials:
-
Monoclonal Antibody (mAb): ≥2 mg/mL in a non-amine buffer (e.g., PBS, MES).
-
Fmoc-AEEA-OH
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing amines (like Tris), it must be exchanged into PBS, pH 7.5-8.5. This can be done using a desalting column or dialysis. Adjust the final concentration to 2-10 mg/mL.[15]
-
Linker Activation (Formation of Fmoc-AEEA-NHS):
-
Dissolve Fmoc-AEEA-OH in anhydrous DMF to a concentration of 100 mM.
-
In a separate tube, prepare a fresh 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in Activation Buffer (MES, pH 6.0). Note: These reagents hydrolyze quickly and must be prepared immediately before use.
-
Combine the reagents in the following order, vortexing gently after each addition: 10 equivalents of Fmoc-AEEA-OH solution, 12 equivalents of EDC solution, and 12 equivalents of Sulfo-NHS solution, relative to the molar amount of antibody to be conjugated.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Slowly add the activated Fmoc-AEEA-NHS ester solution to the antibody solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal pH for reaction with lysine residues is 7.5-8.5.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification (Intermediate Conjugate):
-
Purify the resulting mAb-AEEA-Fmoc conjugate from excess linker and reaction byproducts.
-
Method A (SEC): Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[15]
-
Method B (TFF): Use a tangential flow filtration system for larger scale reactions, performing buffer exchange against PBS, pH 7.4.[16][]
-
-
QC Checkpoint: Analyze the purified mAb-AEEA-Fmoc by UV-Vis spectroscopy. The presence of the Fmoc group will result in a characteristic absorbance peak around 301 nm.[18] This confirms successful linker attachment.
Protocol 2: Fmoc Deprotection and Payload Conjugation
This stage unmasks the terminal amine on the linker, which then serves as the attachment point for an activated payload.
Expertise & Experience: The Fmoc group is famously labile to weak bases.[19][20] A solution of 20% piperidine in DMF is the gold-standard reagent for its rapid and clean removal.[21][22] The reaction generates a dibenzofulvene byproduct, which is scavenged by piperidine itself to form a stable adduct, preventing side reactions.[18][20]
Materials:
-
Purified mAb-AEEA-Fmoc conjugate from Protocol 1.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Activated Payload: e.g., a cytotoxic drug pre-activated as an NHS-ester (Drug-NHS).
-
Conjugation Buffer: PBS, pH 7.5-8.5.
-
Purification columns/system as in Protocol 1.
Procedure:
-
Fmoc Deprotection:
-
To the purified mAb-AEEA-Fmoc solution, add the Deprotection Solution to a final piperidine concentration of 20%. Caution: This step may require co-solvents if the antibody precipitates. Perform small-scale trials first.
-
Incubate for 10-20 minutes at room temperature.
-
Immediately purify the mAb-AEEA-NH2 conjugate to remove piperidine and byproducts using SEC or TFF, exchanging into Conjugation Buffer (PBS, pH 7.5-8.5).
-
-
Payload Conjugation:
-
Dissolve the activated payload (e.g., Drug-NHS) in a suitable organic solvent (e.g., DMSO).
-
Add a 5-10 fold molar excess of the activated payload to the purified mAb-AEEA-NH2 solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final Antibody-Drug Conjugate (ADC) from excess payload and reaction byproducts using SEC or TFF. The final formulation buffer should be chosen based on the stability of the ADC.
-
Characterization of the Final Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[10][23] Key parameters include the Drug-to-Antibody Ratio (DAR), aggregate content, and residual free payload.
| Parameter | Method | Principle |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry | The concentrations of the protein (at 280 nm) and the drug (at its λmax) are measured. The DAR is calculated from their respective extinction coefficients.[10] |
| DAR & Distribution | Hydrophobic Interaction Chromatography (HIC) | Species with different numbers of hydrophobic drugs attached (DAR 0, 2, 4, etc.) will have different retention times, allowing for quantification of the distribution.[] |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | Intact mass analysis confirms the successful conjugation and provides a precise measurement of the different DAR species. |
| Aggregate & Fragment Analysis | Size Exclusion Chromatography (SEC) | Separates molecules based on size. Allows for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[16] |
| Residual Free Payload | Reversed-Phase HPLC (RP-HPLC) | Separates the highly hydrophobic free payload from the polar protein conjugate.[10] |
In Vitro Evaluation: Validating Functionality
Once synthesized and characterized, the targeted drug delivery system must be tested for biological activity.[24]
-
Binding Affinity: The antigen-binding capability of the ADC should be compared to the unconjugated antibody using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure the conjugation process did not compromise targeting.
-
Cellular Internalization: Confocal microscopy or flow cytometry can be used with a fluorescently labeled ADC to confirm that it is internalized by target cells upon binding.[24]
-
In Vitro Cytotoxicity: The potency of the ADC is assessed by treating antigen-positive and antigen-negative cell lines with varying concentrations of the conjugate. A cell viability assay (e.g., MTT, CellTiter-Glo®) will determine the IC50 value and confirm target-specific cell killing.
The overall mechanism of action for an ADC synthesized via this method is illustrated below.
References
- Liwei Peptide. (n.d.). Fmoc-AEEA-OH.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
- Jacquemart, L., et al. (n.d.). Current approaches for the purification of antibody–drug conjugates.
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC)
- CD Bioparticles. (n.d.).
- Fields, G. B. (1994). Methods for Removing the Fmoc Group.
- Protheragen. (n.d.). Fmoc-AEEA-OH.
- Various Authors. (2022). EDC/NHS conjugation: Is it possible to activate amine first?.
- Santora, L. C., et al. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates.
- Sadik, O. A., et al. (n.d.).
- ChemicalBook. (2025). Fmoc-8-amino-3,6-dioxaoctanoic acid.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Kulkarni, S. S., & Sayers, J. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Liu, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
- ChemBK. (2024). Fmoc-Aeea-Oh.
- Wakankar, A., et al. (2011).
- Biosynth. (n.d.). Fmoc-AEEA.
- Hua, S., & Vaughan, B. (2019). In vitro comparison of liposomal drug delivery systems targeting the o. Dove Medical Press.
- Chem-Impex. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid.
- Apinnotech Co., Ltd. (n.d.). Fmoc-AEEA-OH CAS#166108-71-0.
- Wikipedia. (n.d.). Targeted drug delivery.
- Walsh Medical Media. (n.d.).
- AAT Bioquest. (2025).
Sources
- 1. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 6. One moment, please... [apnbiotech.com]
- 7. Fmoc-AEEA-OH - Protheragen [protheragen.ai]
- 8. biosynth.com [biosynth.com]
- 9. chembk.com [chembk.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. electrochemsci.org [electrochemsci.org]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 18. renyi.hu [renyi.hu]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 21. genscript.com [genscript.com]
- 22. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. dovepress.com [dovepress.com]
Application Notes & Protocols: Synthesis of Peptide-Drug Conjugates with the Fmoc-AEEA-OH Linker
Introduction: The Strategic Role of Linkers in Peptide-Drug Conjugates
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high target specificity of peptides with the potent cytotoxic effects of small-molecule drugs.[1] This synergistic approach aims to enhance the therapeutic window of potent drugs by directing them specifically to diseased tissues, thereby minimizing off-target toxicity.[2] The success of a PDC is critically dependent on the thoughtful design of its three core components: the targeting peptide, the cytotoxic payload, and the linker that connects them.[1][3]
The linker is far more than a simple covalent tether; it is a critical determinant of the PDC's overall efficacy, stability, and pharmacokinetic profile.[1][3][4] An ideal linker must maintain stability in systemic circulation to prevent premature drug release, yet be designed for efficient cleavage and drug liberation upon reaching the target site.[1] Furthermore, the linker's chemical properties, such as its length and hydrophilicity, can significantly influence the solubility and aggregation propensity of the final conjugate.[1]
This guide focuses on the application of Fmoc-AEEA-OH, a hydrophilic and flexible linker, in the synthesis of PDCs. Fmoc-AEEA-OH, or Fmoc-8-amino-3,6-dioxaoctanoic acid, is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid.[5][6] The AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) portion of the molecule is a short polyethylene glycol (PEG) derivative, which imparts several advantageous properties.[5][7]
Key Advantages of the AEEA Linker:
-
Enhanced Hydrophilicity: The ethereal oxygen atoms in the AEEA backbone increase the water solubility of the peptide-linker conjugate, which can be beneficial for both synthesis and in vivo applications.[7][8]
-
Flexibility and Reduced Steric Hindrance: The flexible nature of the AEEA spacer provides rotational freedom, which can minimize steric hindrance between the peptide and the drug, potentially preserving the binding affinity of both moieties.[7][9]
-
Biocompatibility: PEG-based linkers are well-known for their biocompatibility and low immunogenicity.
This document provides a detailed protocol for the synthesis of a peptide-drug conjugate using Fmoc-AEEA-OH, from solid-phase peptide synthesis (SPPS) to the final conjugation and purification steps.
Synthesis Strategy Overview
The synthesis of a PDC using the Fmoc-AEEA-OH linker is a multi-step process that can be broadly divided into three stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry.
-
Linker Incorporation and Drug Conjugation: The Fmoc-AEEA-OH linker is coupled to the N-terminus of the peptide, followed by the attachment of the drug molecule.
-
Cleavage, Purification, and Characterization: The final PDC is cleaved from the resin, purified by chromatography, and characterized to confirm its identity and purity.
Figure 1: General workflow for the synthesis of a peptide-drug conjugate using Fmoc-AEEA-OH.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Rink Amide MBHA resin | High-loading, 100-200 mesh |
| Fmoc-amino acids | Standard side-chain protection |
| Fmoc-AEEA-OH | >98% purity |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% |
| Oxyma Pure | ≥99% |
| Piperidine | Reagent grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | ≥98% |
| Drug molecule with a suitable functional group | e.g., amine or carboxyl |
| Acetonitrile (ACN) | HPLC grade |
| Diethyl ether | Anhydrous |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin. The choice of resin will determine if the C-terminus is an amide or a carboxylic acid.
1. Resin Swelling:
- Place 100 mg of Rink Amide MBHA resin in a fritted syringe.
- Add 2 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Leu-OH, 4 equivalents), Oxyma Pure (4 eq.), and DIC (4 eq.) in 1 mL of DMF.
- Pre-activate for 5 minutes at room temperature.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Monitoring Reaction Completion:
- Perform a Kaiser test after each coupling and deprotection step to ensure the reaction has gone to completion. A positive Kaiser test (blue beads) indicates the presence of free primary amines.
Protocol 2: Incorporation of the Fmoc-AEEA-OH Linker
1. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform the Fmoc deprotection step as described in Protocol 1, step 2, to expose the N-terminal amine of the peptide.
2. Linker Coupling:
- Prepare a solution of Fmoc-AEEA-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in 1 mL of DMF.
- Pre-activate for 5 minutes.
- Add the activated linker solution to the deprotected peptide-resin.
- Agitate for 2 hours at room temperature.
- Drain and wash with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Protocol 3: Drug Conjugation
The method for drug conjugation will depend on the functional group available on the drug molecule and the desired linkage. Here, we describe the conjugation of a drug containing a primary amine to the carboxylic acid of the AEEA linker after its Fmoc group has been removed.
1. Fmoc Deprotection of the Linker:
- Perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the amine of the AEEA linker.
2. Drug Coupling (Carboxylic Acid Drug):
- If the drug has a carboxylic acid, activate it using a coupling reagent like HATU (4 eq.) and DIPEA (8 eq.) in DMF.
- Add the activated drug to the deprotected peptide-linker-resin.
- React for 4-12 hours at room temperature.
- Wash the resin extensively with DMF and DCM.
Alternative Drug Conjugation Strategies:
-
Click Chemistry: If the drug contains an azide or alkyne group, a corresponding alkyne or azide can be introduced on the peptide-linker for a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[10]
-
Thiol-Maleimide Ligation: A cysteine residue can be incorporated into the peptide sequence, and its thiol group can react with a maleimide-functionalized drug.[11]
Figure 2: Common drug conjugation strategies to the peptide-linker construct.
Protocol 4: Cleavage and Deprotection
1. Resin Preparation:
- Dry the PDC-resin under a stream of nitrogen for 30 minutes.
2. Cleavage Cocktail:
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
- Add 2 mL of the cleavage cocktail to the resin.
3. Cleavage Reaction:
- Agitate the mixture for 2-3 hours at room temperature.
4. Precipitation and Isolation:
- Filter the cleavage solution into a cold solution of diethyl ether (10 mL).
- A white precipitate of the crude PDC should form.
- Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude PDC pellet under vacuum.
Purification and Characterization
Purification by RP-HPLC
-
Instrumentation: A preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is required.
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the PDC.
-
Procedure:
-
Dissolve the crude PDC in a minimal amount of a suitable solvent (e.g., 50% ACN/water).[12]
-
Inject the solution onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final PDC as a white powder.
-
Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used to confirm the molecular weight of the final PDC.[13][14]
-
Procedure:
-
Prepare a dilute solution of the purified PDC.
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass. This confirms the successful conjugation of the peptide, linker, and drug.
-
Table of Expected Mass Changes:
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Fmoc-AEEA-OH | C₂₁H₂₃NO₆ | 385.15 |
| AEEA Linker (incorporated) | C₆H₁₁NO₃ | 145.07 |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test is positive after a coupling step, repeat the coupling with fresh reagents or extend the reaction time. For difficult couplings, consider using a more potent coupling reagent like HATU.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys). TIS is an effective scavenger for trityl and other carbocations.
-
Poor Solubility: If the final PDC has poor aqueous solubility, incorporating additional AEEA units or other hydrophilic spacers may be beneficial.[8]
-
Drug Stability: Ensure that the drug molecule is stable to the conditions of SPPS, particularly the repeated treatments with piperidine and the final TFA cleavage. If not, a convergent synthesis approach, where the drug is conjugated to the peptide-linker after cleavage and purification, may be necessary.
Conclusion
The Fmoc-AEEA-OH linker is a valuable tool for the synthesis of peptide-drug conjugates. Its hydrophilic and flexible nature can improve the physicochemical properties of the final conjugate and provide a versatile platform for various drug attachment strategies. The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and characterization of PDCs, enabling researchers to develop novel targeted therapeutics. Careful optimization of each step and thorough analytical characterization are paramount to ensuring the quality and efficacy of the final product.
References
-
Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PubMed Central. Available at: [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. Available at: [Link]
-
Fmoc-AEEA-OH. Liwei Peptide. Available at: [Link]
-
Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide. National Institutes of Health. Available at: [Link]
-
A Brief Guide to Preparing a Peptide–Drug Conjugate. ResearchGate. Available at: [Link]
-
An Electrochemical Approach to Peptide Linker Synthesis for Drug Conjugate Development. ChemRxiv. Available at: [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. SciSpace. Available at: [Link]
-
Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. Available at: [Link]
-
The Role of Boc-AEEA-AEEA in Advancing Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. ResearchGate. Available at: [Link]
-
Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Methods for site-specific drug conjugation to antibodies. PubMed Central. Available at: [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]
-
Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker. Creative Biolabs. Available at: [Link]
-
Fmoc-AEEA-AEEA. PubChem. Available at: [Link]
-
Fmoc-AEEA-OH. Congen Pharma. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 6. Fmoc-AEEA-OH-<p> Number: CG-SMG-004 </p> <p> CAS: 166108-71-0 </p> <p> Molecular Formula: C₂₁H₂₃NO₆ </p> <p> Molecular Weight: 385.42 </p> <p> Application: Tirzepatide, Semaglutide </p>-manufacturer [congenpharma.com]
- 7. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 8. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsra.net [ijsra.net]
- 13. books.rsc.org [books.rsc.org]
- 14. biopharmaspec.com [biopharmaspec.com]
incorporating 4-[2-(Fmoc-amino)ethoxy]-benzoic acid into PROTAC design
Topic: Incorporating 4-[2-(Fmoc-amino)ethoxy]-benzoic Acid into PROTAC Design
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, inducing its ubiquitination and subsequent destruction by the proteasome.[2][3] The success of a PROTAC is critically dependent on the chemical linker that connects the target-binding warhead and the E3 ligase-recruiting ligand.[3][4] The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, cell permeability, and its ability to foster a productive ternary complex (Target-PROTAC-E3 Ligase).[3] This guide provides a detailed examination of This compound , a versatile building block for constructing PROTACs with enhanced properties, and outlines robust protocols for its incorporation.
The Central Role of the Linker in PROTAC Efficacy
Historically, linker design was often an empirical process, involving the synthesis of large libraries to identify optimal lengths and compositions.[5][] However, it is now understood that linker characteristics profoundly influence PROTAC bioactivity.[4][5] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[5] PEG-based linkers are particularly advantageous due to their ability to:
-
Increase Solubility: The hydrophilic nature of the ethylene glycol units improves the water solubility of the often large and greasy PROTAC molecule, which can enhance cell permeability and bioavailability.[4][7]
-
Provide Conformational Flexibility: The rotational freedom of the PEG chain allows the PROTAC to adopt multiple conformations, facilitating the optimal geometric arrangement required for stable and productive ternary complex formation.[4]
-
Offer Synthetic Tractability: PEG chains are readily modified, allowing for precise tuning of linker length and composition.[7]
This compound is a bifunctional linker precursor that leverages these benefits while providing a strategic framework for modular PROTAC assembly.
Deconstructing this compound
This building block offers a powerful combination of features that streamline PROTAC synthesis. Its structure can be divided into three key functional components:
-
Carboxylic Acid Terminus: The benzoic acid moiety provides a robust and well-defined attachment point for coupling, typically via an amide bond, to an amine-functionalized warhead or E3 ligase ligand.
-
Hydrophilic Spacer: The short ethoxy (PEG-like) segment imparts the solubility and flexibility benefits characteristic of PEG linkers.[4][8]
-
Fmoc-Protected Amine: This is the cornerstone of its utility. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group standard in solid-phase peptide synthesis (SPPS).[9][10] Its use in PROTAC synthesis allows for an orthogonal strategy: one end of the linker can be coupled via the carboxylic acid, and after purification, the Fmoc group can be selectively removed under mild basic conditions to reveal a primary amine, ready for coupling to the second component. This modular, stepwise approach is critical for achieving high-purity final compounds.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₂₄H₂₃NO₅ | N/A |
| Molecular Weight | 405.44 g/mol | N/A |
| Appearance | White to off-white powder | [8] |
| Key Functional Groups | Carboxylic Acid, Fmoc-protected Amine, Ether (PEG-like) | N/A |
| Primary Application | Bifunctional linker for peptide synthesis and PROTAC construction. | [][8] |
Strategic Workflow for PROTAC Synthesis
The use of an orthogonally protected linker like this compound enables a highly controlled and convergent synthetic route. The general workflow involves sequential amide couplings interspersed with a deprotection step. This minimizes the formation of undesired symmetrical dimers and simplifies purification.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Researchers must adapt concentrations, equivalents, and reaction times based on the specific properties of their warhead and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Amide Coupling of the First Moiety
This protocol describes the coupling of the linker's carboxylic acid to an amine-containing molecule (Moiety 1).
Causality: The choice of HATU as a coupling agent is based on its high efficiency, rapid reaction times, and low rate of epimerization, which is critical if Moiety 1 contains chiral centers. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the resulting ammonium salts.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized Moiety 1 (e.g., pomalidomide derivative) (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask, dissolve this compound in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add the Amine-functionalized Moiety 1, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1) by flash column chromatography on silica gel.
Protocol 2: Fmoc-Group Deprotection
This step unmasks the amine terminus of the linker, preparing it for the second coupling.
Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[9][11] Piperidine, a secondary amine, is the standard reagent as it acts as both the base to initiate the reaction and a scavenger for the liberated dibenzofulvene (DBF) byproduct, preventing it from reacting with the newly freed amine.[11]
Materials:
-
Fmoc-protected Intermediate 1 (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the purified Intermediate 1 in DMF.
-
Add piperidine to achieve a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS. The appearance of the free amine product and the disappearance of the starting material indicates completion.
-
Once complete, remove the solvent and excess piperidine under high vacuum.
-
Co-evaporate the residue with toluene or dichloromethane several times to ensure all residual piperidine is removed.
-
The resulting crude product (Intermediate 2, the free amine) is often used directly in the next step without further purification.
Caption: Mechanism of Fmoc deprotection by piperidine.
Protocol 3: Amide Coupling of the Second Moiety
This final coupling step assembles the complete PROTAC molecule.
Causality: This step is mechanistically identical to Protocol 1. The free amine of Intermediate 2 is coupled to the carboxylic acid of Moiety 2 (which could be a warhead or E3 ligase ligand, whichever was not used in Step 1).
Materials:
-
Crude Intermediate 2 (1.0 eq)
-
Carboxylic acid-functionalized Moiety 2 (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask, dissolve Carboxylic acid-functionalized Moiety 2 in anhydrous DMF.
-
Add HATU and stir for 5 minutes.
-
Add a solution of crude Intermediate 2 in a small amount of DMF to the flask, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (Step 5-7).
-
Purify the final crude PROTAC by preparative reverse-phase HPLC to yield the pure compound.
Protocol 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the final PROTAC.
Self-Validation: Each analytical technique provides orthogonal data to validate the structure and purity. HRMS confirms the elemental composition, NMR confirms the covalent structure and proton/carbon environment, and HPLC provides a quantitative measure of purity.
Methods:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the observed mass is within 5 ppm of the calculated exact mass for the PROTAC's molecular formula.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Verify the presence of all expected protons. Key signals to identify include aromatic protons from the warhead and E3 ligase ligand, characteristic peaks from the linker, and the disappearance of the Fmoc group signals.
-
¹³C NMR: Confirm the presence of all expected carbon atoms.
-
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. The goal is typically >95% purity for in vitro biological assays.
Conclusion
The rational design of PROTACs is a multifactorial challenge where the linker plays a decisive role.[3][4] this compound is a high-value chemical tool that addresses several challenges in PROTAC synthesis. Its integrated PEG-like spacer enhances desirable physicochemical properties, while the orthogonal Fmoc/carboxy termini enable a controlled, modular, and efficient synthetic strategy.[8] The protocols outlined in this guide provide a robust framework for researchers to leverage this building block, accelerating the development of novel and potent protein degraders.
References
-
Title: Characteristic roadmap of linker governs the rational design of PROTACs - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society Source: American Chemical Society Publications URL: [Link]
-
Title: Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society Source: American Chemical Society Publications URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate Source: ResearchGate URL: [Link]
-
Title: [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid - MySkinRecipes Source: MySkinRecipes URL: [Link]
-
Title: Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications Source: American Chemical Society Publications URL: [Link]
-
Title: A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid [myskinrecipes.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Coupling Reactions with 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Welcome to the technical support center for advanced synthesis reagents. This guide provides in-depth troubleshooting for researchers encountering low coupling efficiency with 4-[2-(Fmoc-amino)ethoxy]-benzoic acid. As a key building block in peptide synthesis and the development of complex molecular architectures, ensuring its efficient incorporation is critical. This resource is structured in a question-and-answer format to directly address common challenges and provide actionable, scientifically-grounded solutions.
FAQ 1: What are the potential root causes of low coupling efficiency with this compound?
Low coupling efficiency with this molecule, while versatile, is a frequent challenge that can typically be attributed to a combination of factors related to its specific structure.[1][2][3]
-
Steric Hindrance: The molecule combines two bulky moieties: the Fmoc protecting group and the aromatic benzoic acid. While the ethoxy spacer provides some flexibility, the steric bulk can physically obstruct the activated carboxylic acid from efficiently approaching the free N-terminal amine of the peptide chain, slowing down reaction kinetics.[4][5] This is particularly pronounced when coupling to an already hindered amino acid on the resin.
-
Reduced Reactivity of the Carboxylic Acid: Aromatic carboxylic acids, like this benzoic acid derivative, are inherently less reactive than their aliphatic counterparts. The electronic properties of the phenyl ring can delocalize the carboxylate charge, making the carbonyl carbon less electrophilic and thus less susceptible to activation and subsequent nucleophilic attack.
-
Suboptimal Activation: The choice of coupling reagent is paramount. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may be insufficient to fully activate the benzoic acid, especially given the steric challenges.[4][6] This leads to incomplete formation of the active ester intermediate, resulting in a low yield.
-
Solubility and Aggregation: While the ethoxy group is intended to improve solubility, poor dissolution of the reagent in the reaction solvent can be a major issue.[1] Furthermore, if the resin-bound peptide sequence is hydrophobic, it may aggregate, causing reactive sites to become inaccessible.[4][7]
-
Side Reactions: Inefficient activation can lead to side reactions. For example, with carbodiimides, the formation of N-acylurea byproducts can consume the activated intermediate and complicate purification.[8]
FAQ 2: How can I optimize my choice of coupling reagents for this linker?
For difficult couplings involving sterically hindered or less reactive acids, the choice of coupling reagent is the most critical factor. Aminium/uronium or phosphonium salt-based reagents are strongly recommended over simpler carbodiimides.[4][9][10]
The hierarchy of reactivity for these reagents is generally considered to be: COMU > HATU > HBTU/PyBOP > DIC/HOBt .[6][9]
-
Top Recommendation (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the gold standard for challenging couplings.[11] It reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate. The nitrogen atom at the 7-position of the azabenzotriazole moiety acts as an electron-withdrawing group, making the active ester significantly more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by HBTU.[12][13] This results in faster reaction rates and higher yields with less risk of racemization.[11][12][13]
-
Alternative High-Potency Reagents:
-
COMU: As a uronium salt derived from OxymaPure, COMU often shows even greater coupling efficiency and is highly soluble in a wide range of solvents.[14]
-
PyAOP/PyBOP: These phosphonium-based reagents are also highly effective but require careful handling as their solutions have lower stability compared to aminium salts.[9][15]
-
The diagram below illustrates the general activation mechanism that is critical for an efficient reaction.
Caption: Carboxylic acid activation and coupling workflow.
Recommended Coupling Reagent Cocktails
The following table summarizes recommended starting conditions for coupling this compound. Equivalents are relative to the functional loading of the resin.
| Reagent Cocktail | Linker (eq.) | Activator (eq.) | Base (eq.) | Solvent | Typical Time | Key Considerations |
| Option 1 (Recommended) | 3.0 - 4.0 | HATU (3.9) | DIPEA (8.0) | DMF | 45-90 min | Highest efficiency for hindered systems. Pre-activate for 1-5 minutes before adding to the resin.[4][8] |
| Option 2 (High Efficiency) | 3.0 - 4.0 | COMU (3.9) | DIPEA (8.0) | DMF/NMP | 45-90 min | Excellent solubility and reactivity. Can often succeed where other reagents fail. |
| Option 3 (Standard Potent) | 3.0 - 4.0 | HBTU (3.9) | DIPEA (8.0) | DMF | 60-120 min | A robust and common choice, but may be less effective than HATU for this specific acid.[12][13] |
| Option 4 (Carbodiimide - Use with Caution) | 3.0 - 4.0 | DIC (4.0) | OxymaPure (4.0) | DMF/DCM | 2-4 hours | Use Oxyma or HOAt as an additive to suppress racemization and side reactions.[16] Significantly slower kinetics are expected.[17] |
FAQ 3: My coupling reaction failed. What is a systematic troubleshooting workflow?
When a coupling reaction provides a low yield, a systematic approach is essential to identify and solve the problem. The most common method for monitoring reaction completion in real-time is the Kaiser (ninhydrin) test , which detects the presence of unreacted primary amines.[5] A positive test (blue/purple beads) confirms an incomplete reaction.
Follow this workflow if you detect an incomplete coupling:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimizing Fmoc Removal for AEEA Linkers
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) involving AEEA linkers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical Fmoc-deprotection step. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate challenges and enhance the efficiency and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection and why is it important?
A: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for primary and secondary amines. Its removal is a cornerstone of modern SPPS. The process occurs via a base-catalyzed β-elimination mechanism (E1cB).[1][2]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring system.[3][4]
-
β-Elimination: This abstraction initiates a cascade, leading to the elimination of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free amine on the peptide linker.[2]
-
DBF Scavenging: The excess base in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This step is critical to prevent the DBF from reacting with the newly deprotected amine of the peptide, which would cause irreversible chain termination.[2][4]
Understanding this mechanism is crucial because any factor that hinders proton abstraction or allows DBF to react with the peptide will lead to incomplete deprotection, side product formation, and reduced final yield.
Caption: A decision workflow for troubleshooting incomplete Fmoc deprotection.
Detailed Troubleshooting Steps:
| Probable Cause | Recommended Solution & Rationale |
| Degraded Reagents | Prepare a fresh solution of 20% piperidine in DMF. Piperidine can degrade over time, and DMF can absorb water, both of which reduce deprotection efficiency. |
| Insufficient Reaction Time | For the first few residues coupled to the AEEA linker, standard times are usually sufficient. However, as the peptide elongates, steric hindrance or aggregation can slow kinetics. Action: Double the time of the second deprotection step (e.g., from 10 to 20 minutes) and re-evaluate. [5] |
| Peptide Aggregation | The peptide chain is folding on the resin, blocking access to the N-terminal Fmoc group. This is common with hydrophobic sequences. [6]Action 1: Switch the solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties. [3]Action 2: Perform the deprotection step at an elevated temperature (e.g., 40°C) to disrupt secondary structures. |
| Extreme Steric Hindrance | The Fmoc group is sterically inaccessible. Action: Use a stronger, non-nucleophilic base. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine (as a scavenger) in DMF can rapidly deprotect even the most stubborn Fmoc groups. [7]Use this option judiciously, as DBU can promote other side reactions. |
Problem 2: I'm observing unexpected peaks in my HPLC/MS analysis, suggesting side reactions.
Side reactions during Fmoc deprotection can compromise the integrity of your final product. The nature of the side product often points to the cause.
| Observation (from MS) | Probable Cause & Mechanism | Recommended Solution |
| Mass = Desired Mass + 83 Da | Piperidine Adduct. This typically occurs at an aspartimide intermediate. The piperidine base acts as a nucleophile, opening the five-membered imide ring to form a piperidide. [6]This is common in Asp-Gly sequences. | Switch to Piperazine: Use a less nucleophilic base like 10% piperazine, which is far less prone to this side reaction. [8]Add HOBt: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to your standard 20% piperidine solution. HOBt acts as a proton source that helps suppress imide formation. |
| Mass = Desired Mass + 51 Da | 3-(1-Piperidinyl)alanine Formation. This is specific to peptides with a C-terminal cysteine. The piperidine base can catalyze the β-elimination of the thiol protecting group (e.g., -STrt) to form dehydroalanine, to which a second molecule of piperidine then adds. [6] | Use a More Bulky Protecting Group: Ensure you are using a sterically bulky protecting group for the Cysteine side chain, such as Trityl (Trt). Use a Weaker Base: Consider using piperazine, as the lower basicity can reduce the initial elimination step. |
| Deletion Sequences (Mass = Desired Mass - Amino Acid Residue) | Incomplete Deprotection. This is the classic signature of a failed Fmoc removal at a previous step. The un-deprotected amine could not participate in the subsequent coupling reaction. | Refer to the troubleshooting workflow in Problem 1 . The most common culprits are aggregation or insufficient deprotection time/strength. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection for AEEA-Linked Peptides
-
Resin Swelling: Swell the AEEA-linked peptide-resin in DMF (10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 2 minutes at room temperature. [9]4. Reagent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 8-10 minutes at room temperature. [9]6. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, using ~10 mL/g resin for each wash) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates successful deprotection and a free primary amine.
Protocol 2: Real-Time UV-Vis Monitoring of Fmoc Deprotection
This protocol assumes the use of an automated synthesizer equipped with a flow-through UV-Vis detector.
-
Setup: Set the detector to monitor the absorbance at approximately 301 nm, which corresponds to the characteristic absorbance of the DBF-piperidine adduct. [10]2. Initiate Deprotection: Program the synthesizer to deliver the 20% piperidine/DMF solution to the reaction vessel.
-
Monitor Effluent: As the deprotection solution flows through the resin bed and out to waste, the UV detector will record the absorbance of the effluent.
-
Data Interpretation:
-
A sharp, well-defined peak that returns to baseline indicates rapid and complete Fmoc removal. The area under this peak is proportional to the amount of Fmoc removed.
-
A broadened peak with significant tailing suggests slow or hindered deprotection kinetics, often due to aggregation or steric hindrance. [11] * A peak area significantly smaller than in previous cycles indicates an incomplete coupling in the prior step.
-
-
Action: Use this real-time feedback to make decisions. If tailing is observed, the synthesizer can be programmed to automatically extend the deprotection time or perform an additional deprotection cycle.
References
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24, 4887.
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-27. [Link]
- Fields, G. B. (1995). Methods for Removing the Fmoc Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11975. [Link]
- Adesulu, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- N/A
- Liu, R., et al. (2003).
- N/A
- N/A
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- N/A
- T-R, J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- MedchemExpress.com. (n.d.). AEEA-AEEA | ADC Linker.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- N/A
-
Packman, L.C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
- N/A
- N/A
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid (Fmoc-AEEA-OH)
A Guide to Preventing Side Reactions in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers utilizing 4-[2-(Fmoc-amino)ethoxy]-benzoic acid (Fmoc-AEEA-OH) in SPPS. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate common side reactions and ensure the successful synthesis of your target peptides.
At a Glance: The Primary Challenge with Fmoc-AEEA-OH
The most significant and frequently encountered side reaction when using Fmoc-AEEA-OH, particularly when it is the second residue in the sequence (N-terminal to the C-terminal amino acid), is diketopiperazine (DKP) formation . This intramolecular cyclization leads to chain termination and cleavage of the dipeptide from the resin, severely reducing the yield of the desired full-length peptide.
Core Prevention Strategies:
-
Resin Selection: Utilize a sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin.
-
Optimized Deprotection: Employ milder Fmoc deprotection conditions to minimize the time the reactive N-terminal amine is exposed.
-
Immediate Subsequent Coupling: Proceed with the coupling of the third amino acid immediately after the Fmoc deprotection of the AEEA residue.
This guide will delve into the mechanisms behind this and other potential issues and provide detailed, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Fmoc-AEEA-OH and what are its common applications?
Answer: this compound, often abbreviated as Fmoc-AEEA-OH, is a non-natural, bifunctional building block used in peptide synthesis and modification.[1] It consists of an Fmoc-protected amino group, a flexible ethoxy linker, and a benzoic acid moiety.
Its primary applications include:
-
Linker/Spacer: The ethoxy chain provides a flexible spacer to separate a peptide sequence from another moiety.
-
Modification Handle: The benzoic acid's carboxyl group can be used for subsequent conjugations after the peptide chain is assembled.
-
Solubility Enhancement: The ethoxy group can help improve the solubility of the final peptide conjugate.[1]
-
Drug Delivery Systems: It plays a role in designing pharmaceutical compounds by serving as a stable linker.[1]
Q2: I'm experiencing a significant loss of product after the second coupling step with Fmoc-AEEA-OH. What is happening?
Answer: You are most likely observing the effects of diketopiperazine (DKP) formation . This is a well-documented side reaction in SPPS that is highly sequence-dependent and particularly prevalent when the second residue in a sequence has a free N-terminal amine that can readily attack the ester bond linking the first amino acid to the resin.[2][3]
Mechanism & Rationale: After you have successfully coupled Fmoc-AEEA-OH to the first amino acid on the resin, the next step is the removal of the Fmoc group with a base like piperidine. This exposes the primary amine of the AEEA residue. This newly freed amine is now in close proximity to the carbonyl group of the first amino acid's ester linkage to the resin. An intramolecular nucleophilic attack occurs, forming a stable six-membered ring (a diketopiperazine), which cleaves the dipeptide from the resin support.[2][4] The resin is left with a hydroxyl group, which is inert to further coupling, terminating the chain.[2]
Caption: Mechanism of Diketopiperazine (DKP) formation.
Q3: How can I effectively prevent or minimize DKP formation when using Fmoc-AEEA-OH?
Answer: Preventing DKP formation requires a multi-faceted approach focused on minimizing the opportunity for the intramolecular cyclization to occur.
Strategy 1: Use a Sterically Hindered Resin
-
Rationale: Standard Wang or PAM resins link the first amino acid via a benzyl ester. Resins like 2-Chlorotrityl chloride (2-CTC) are much bulkier. This steric hindrance holds the growing peptide chain further away from the resin backbone, physically impeding the N-terminal amine of the AEEA residue from reaching and attacking the C-terminal ester linkage.[2][5]
-
Protocol:
-
Select 2-Chlorotrityl chloride resin for your synthesis.
-
Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[6]
-
Dissolve the first Fmoc-amino acid (3-4 equivalents) in DCM with N,N-Diisopropylethylamine (DIPEA) (4-5 equivalents).
-
Add the amino acid solution to the swelled resin and agitate for 1-2 hours.
-
After coupling, cap any remaining unreacted chloride groups on the resin with a solution of DCM/Methanol/DIPEA (e.g., 17:2:1) for 30-60 minutes to prevent side reactions in subsequent steps.[6]
-
Wash the resin thoroughly with DCM and then DMF before proceeding to the first Fmoc deprotection.
-
Strategy 2: Modify Fmoc Deprotection and Subsequent Coupling
-
Rationale: The longer the deprotected N-terminal amine is exposed in a basic environment, the higher the probability of DKP formation.[4] By using milder deprotection conditions and immediately introducing the next activated amino acid, you can "trap" the reactive amine in a productive peptide bond formation before it can cyclize.[7]
-
Protocol:
-
After coupling Fmoc-AEEA-OH, perform the Fmoc deprotection using a milder base solution, such as 2% DBU and 5% piperazine in NMP, instead of the standard 20% piperidine in DMF.[2] Alternatively, reduce the time of the standard 20% piperidine treatment (e.g., two treatments of 3-5 minutes each).
-
Crucially: Do not delay after the final wash post-deprotection. Immediately add the pre-activated third amino acid to the reaction vessel to initiate the next coupling.
-
Caption: Decision workflow for preventing DKP formation.
Q4: My coupling efficiency for Fmoc-AEEA-OH itself is low. How can I improve it?
Answer: Low coupling efficiency with Fmoc-AEEA-OH can be due to the electronic nature of the benzoic acid or potential aggregation. Using a more potent coupling reagent is often the solution.
Rationale: Standard carbodiimide activators like DIC/HOBt can sometimes be slow or inefficient for difficult couplings. Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally more reactive and can drive the reaction to completion more effectively and with less risk of side reactions like racemization.[8][9]
Data Summary: Common Coupling Reagents
| Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency | Notes |
| DIC/Oxyma | Carbodiimide | 60-180 min | Good | Cost-effective, good for routine steps. May be slow for AEEA.[8] |
| HBTU | Aminium/Uronium | 20-60 min | High | Industry standard, very reliable. |
| HATU | Aminium/Uronium | 15-45 min | Very High | Highly efficient, excellent for hindered or difficult couplings.[8][9] |
| HCTU | Aminium/Uronium | 15-45 min | Very High | Similar to HATU, often with better solubility and lower cost. |
Recommended Protocol for Improved Coupling:
-
Pre-activation: In a separate vial, dissolve Fmoc-AEEA-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to your deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 45-60 minutes. For industrial processes, reaction times should ideally not exceed 90 minutes to minimize side reactions.[10]
-
Monitoring: Perform a Kaiser test to confirm the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.
Q5: Are there special considerations for the final cleavage of a peptide containing AEEA?
Answer: The AEEA residue itself is generally stable to standard TFA cleavage conditions. The primary considerations for your cleavage cocktail should be dictated by the other amino acids in your sequence, especially sensitive residues like Cysteine (Cys), Tryptophan (Trp), Methionine (Met), or Arginine (Arg).[11][12]
Rationale: During TFA cleavage, side-chain protecting groups (like t-Butyl on Asp, Glu, Tyr) and the resin linker are removed, generating highly reactive carbocations. These cations can re-attach to nucleophilic side chains (e.g., Trp, Met), causing undesired modifications. Scavengers are added to the TFA "cocktail" to trap these reactive species.[12]
Recommended Cleavage Cocktails:
| Cocktail Name | Composition (v/v) | Primary Use Case |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Standard for most peptides without sensitive residues like Trp, Cys, or Met.[12] |
| Reagent B | TFA/Phenol/H₂O/TIS (88/5/5/2) | General purpose, good for peptides with Arg(Pmc/Pbf).[11][13] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5/5/5/5/2.5) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp).[11] |
General Cleavage Protocol:
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 1 hour.[14]
-
Cleavage: In a fume hood, add the appropriate cold cleavage cocktail to the resin (e.g., 10 mL for a 0.25 mmol synthesis).[11]
-
Reaction: Stir the mixture at room temperature for 1.5 - 3 hours.[15]
-
Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate to a larger tube containing cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude peptide.[14]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.
References
-
Gongora-Benitez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Hardy, G. W., et al. (1988). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Chem. Soc., Perkin Trans. 1. [Link]
-
Li, Y., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Frontiers in Chemistry. [Link]
-
CDN Scientific. (n.d.). Cleavage Cocktail Selection. CDN Scientific Technical Documents. [Link]
-
Yang, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Technical Library. [Link]
-
Sci-Hub. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
MySkinRecipes. (n.d.). This compound. Product Information. [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Isai, S., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Q&A Forum. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs Resources. [Link]
-
Llobet, A. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Haase, C., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
-
Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Peptides with Fmoc-AEEA-OH
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Fmoc-AEEA-OH. This guide is designed to provide expert insights and practical, field-proven solutions to challenges encountered when incorporating this flexible, hydrophilic linker into your peptide synthesis workflows. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-AEEA-OH, and what is its primary role in peptide synthesis?
Fmoc-AEEA-OH, or 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS).[1] It functions as a hydrophilic spacer or linker. Its unique structure, featuring a flexible polyethylene glycol (PEG)-like chain, offers several advantages:
-
Enhanced Solubility: The ether oxygens in the AEEA moiety increase the hydrophilicity of the growing peptide chain. This is crucial for preventing aggregation, especially in sequences containing multiple hydrophobic residues.[2]
-
Reduced Steric Hindrance: The spacer arm physically separates the growing peptide from the solid support resin or from another conjugated molecule, which can improve reaction kinetics for subsequent coupling steps by minimizing steric interference.[3]
-
Increased Flexibility: The AEEA linker provides rotational freedom, which can be beneficial when synthesizing peptides intended to interact with specific biological targets or when creating complex molecular architectures.[3]
Q2: When should I consider incorporating one or more AEEA units into my peptide sequence?
You should consider using Fmoc-AEEA-OH under the following circumstances:
-
Synthesizing Hydrophobic or Aggregation-Prone Peptides: If you are working with a sequence known to be difficult due to poor solubility, inserting an AEEA linker can disrupt the intermolecular hydrogen bonding that leads to aggregation.[2][4]
-
Creating Peptide Conjugates: When linking a peptide to a larger molecule (like a protein, an oligonucleotide, or a fluorescent dye), the AEEA unit serves as a flexible spacer, ensuring that both moieties can fold and function without sterically impeding one another.
-
Developing Long Peptides: For peptides exceeding 30 amino acids, aggregation becomes a significant risk. Strategically placed AEEA units can act as "breaker" elements to maintain the peptide chain's solvation and accessibility.[4]
Q3: Is Fmoc-AEEA-OH stable to standard Fmoc-SPPS conditions?
Yes. The ether linkages and the secondary amine (once deprotected) of the AEEA moiety are stable to the standard reagents used in Fmoc-SPPS. This includes repeated treatments with 20% piperidine in DMF for Fmoc deprotection and the final cleavage from the resin using strong acid cocktails, most commonly those based on trifluoroacetic acid (TFA).[3]
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q4: My coupling reaction following the addition of Fmoc-AEEA-OH is sluggish or incomplete. What's causing this?
An incomplete coupling, often indicated by a positive Kaiser test (blue/purple beads), is a common issue in SPPS.[5] When it occurs after an AEEA unit, the cause is usually related to standard SPPS challenges rather than the AEEA unit itself, which typically improves synthetic outcomes.
Likely Causes & Troubleshooting Workflow:
-
Peptide Aggregation: Even with the hydrophilic AEEA linker, a sufficiently long or hydrophobic peptide sequence can begin to form secondary structures on the resin, making the N-terminal amine inaccessible.[6]
-
Steric Hindrance of the Incoming Amino Acid: If the next amino acid in your sequence is sterically bulky (e.g., Val, Ile, or other β-branched residues), it will naturally couple more slowly.[5]
-
Reagent Quality: Degradation of coupling reagents or the Fmoc-amino acid can lead to poor activation and, consequently, failed coupling. DMF quality is also critical, as its breakdown into dimethylamine can cause premature Fmoc deprotection.[7]
Q5: I suspect my peptide is aggregating on the resin. How can I confirm this and what should I do?
Peptide aggregation is a major cause of failed syntheses.[8] The insertion of Fmoc-AEEA-OH is a proactive strategy to prevent this, but severe cases may require additional measures.
Signs of Aggregation:
-
Visible Resin Shrinking: The volume of the swollen peptidyl-resin noticeably decreases.[6]
-
Slow Solvent Drainage: Solvents pass through the reaction vessel much more slowly than in earlier cycles.
-
Sluggish Reactions: Both coupling and Fmoc deprotection steps become slow or incomplete.[6]
-
Misleading Monitoring Tests: The Kaiser test may give a "false negative" because the aggregated chains physically block the ninhydrin reagent from reaching the free amines.[6]
Solutions for Peptide Aggregation:
| Strategy | Mechanism of Action | Key Considerations |
| Solvent Modification | Disrupts inter-chain hydrogen bonding by altering the polarity and solvating properties of the reaction medium. | - Switch from DMF to N-Methyl-2-pyrrolidone (NMP).- Add chaotropic salts (e.g., LiCl at 0.5 M) to DMF.- Use a "Magic Mixture" of DMF/DCM containing ethylene carbonate.[9] |
| Elevated Temperature | Provides thermal energy to break up secondary structures, increasing chain mobility and reagent accessibility. | - Perform coupling reactions at an elevated temperature (40-60°C).- Microwave-assisted SPPS is highly effective at disrupting aggregation.[9] |
| "Difficult Sequence" Building Blocks | Incorporates backbone-modified dipeptides that temporarily disrupt hydrogen bonding patterns. | - Use pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) or Dmb-dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[8] |
Q6: I'm observing unexpected side products in my crude HPLC/MS analysis. Could the AEEA linker be responsible?
It is unlikely that the AEEA moiety itself is the source of side reactions under standard conditions. The observed impurities are more likely common SPPS side products. The high flexibility of AEEA might, in rare cases, promote intramolecular reactions if the sequence is predisposed to them.
Common Side Reactions in Fmoc-SPPS:
-
Diketopiperazine (DKP) Formation: Most common after the second amino acid is coupled. The free N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP. This is especially prevalent if Proline is in position 1 or 2.[9]
-
Solution: Use 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders this cyclization. Alternatively, couple the third amino acid as a pre-formed dipeptide.[9]
-
-
Aspartimide Formation: If your sequence contains an Asp residue, the backbone amide nitrogen can attack the side-chain ester, especially in the presence of base (piperidine). This can lead to chain termination or scrambling of the peptide backbone to form β-aspartyl peptides.[10]
-
Guanidinylation: Unprotected N-terminal amines can be irreversibly capped by carbodiimide or uronium/aminium-based coupling reagents (e.g., HBTU, HATU) to form a guanidinium group, terminating the chain.[9]
-
Solution: Always pre-activate the Fmoc-amino acid with the coupling reagent before adding it to the resin. This ensures the activated species reacts with the intended amine.[9]
-
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-AEEA-OH or Subsequent Amino Acid
This protocol outlines a standard cycle for incorporating a building block into the peptide chain on the resin.
Steps:
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain and repeat with fresh piperidine solution for 7-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Activation Solution:
-
In a separate vessel, dissolve the Fmoc-amino acid (or Fmoc-AEEA-OH) (4 equivalents relative to resin loading).
-
Dissolve the coupling reagent (e.g., HBTU, HATU) (3.9 equivalents) in DMF.
-
Add the activation base (e.g., DIPEA) (8 equivalents).
-
Note: The solution may change color (e.g., yellow), which is normal.[7] Allow this pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activation solution to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of beads and perform a Kaiser test.[11] A negative result (yellow/colorless beads) indicates a complete reaction.
-
If the test is positive (blue/purple beads), refer to Protocol 2.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection cycle.
Protocol 2: "Double Coupling" for Incomplete Reactions
This is the first action to take after a positive Kaiser test.[5]
-
Initial Attempt: Follow Protocol 1 for the initial coupling attempt.
-
Monitor: Perform a Kaiser test. If it is positive, proceed.
-
Wash: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.
-
Repeat Coupling: Prepare a fresh activation solution as described in Protocol 1, Step 3.
-
Second Coupling: Add the new activation solution to the resin and agitate for another 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin and proceed with the synthesis. If it remains positive, the unreacted amines must be capped (see Protocol 3).
Protocol 3: Capping of Unreacted Amines
Capping is essential to prevent the formation of deletion peptides when a coupling reaction cannot be driven to completion.[5]
-
Wash: After the failed coupling attempt(s), wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This acetylates any unreacted N-terminal amines, rendering them inert.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.
References
- Liwei Peptide. (n.d.). Fmoc-AEEA-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Fields, G. B., Lauer, J. L., & Slater, D. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S.
- Al-Warhi, T., Al-Zharani, M., Al-Ghamdi, M., Al-Otaibi, F., Al-Otaibi, A., Al-Otaibi, S., ... & El-Faham, A. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(19), 6293.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis: The Advantages of Using Fmoc-AEEA-AEEA.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(22), 5462.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- Barany, G., & Fields, G. B. (2002).
- BenchChem. (2025). Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-Abu-OH.
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Flegel, M., Pícha, J., & Buděšínský, M. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7599.
- White, P., Keyte, J. W., Bailey, K., & Ede, N. J. (2004). Procedures to Improve Difficult Couplings. Peptide Science, 76(4), 293-304.
- Vasanth, D. B., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1-8.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- Wang, Y., & Ganesan, A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Corvis, Y., La-Venia, A., & El-Faham, A. (2022). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Journal of Peptide Science, 28(11), e3429.
- Ferrazzano, L., Corvis, Y., & El-Faham, A. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(16), 5891-5897.
- Patil, P. S., et al. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?.
- Weiss, D. O., & Davis, J. T. (2010). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters, 12(13), 2984-2987.
- Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
- BenchChem. (2025). Minimizing aggregation during peptide synthesis with Fmoc-L-Ala-MPPA.
- Aapptec Peptides. (n.d.). Fmoc-AEEA; [166108-71-0].
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Szczepanska, E., Grobelna, B., Kulpa, A., & Ossowski, T. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
- Luks, E., & Kihlberg, J. (2004). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 10(11), 639-645.
- Journal of Peptides. (2024). A Method for Solid Phase Peptide Synthesis in Aqueous Solution.
- Zope, H., et al. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?.
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification Strategies for Peptides Containing 4-[2-(Fmoc-amino)ethoxy]-benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the unique challenges encountered when purifying synthetic peptides incorporating the 4-[2-(Fmoc-amino)ethoxy]-benzoic acid linker. This resource moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your purification strategy.
Introduction: Understanding the Challenge
The this compound linker is a valuable tool in peptide chemistry, often used to introduce specific functionalities or to act as a spacer arm. Its structure, featuring a short polyethylene glycol (PEG)-like ethoxy group and an aromatic benzoic acid moiety, imparts a unique combination of hydrophilicity and hydrophobicity to the peptide.[1] While the ethoxy group can enhance solubility, this amphipathic nature complicates purification, particularly with the gold standard of peptide purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
Peptide aggregation, poor column retention, and co-elution with impurities are common hurdles.[4][5][6] This guide provides a logical framework for diagnosing and solving these issues, ensuring high purity and recovery of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the this compound linker that affect RP-HPLC purification?
A1: The linker introduces two opposing characteristics:
-
Hydrophilicity: The ethoxy group (-CH₂-CH₂-O-) is polar and behaves like a very short PEG linker. This increases the overall water solubility of the peptide but can significantly weaken its interaction with nonpolar stationary phases like C18, potentially causing the peptide to elute too early, sometimes in the column's void volume.[1][5]
-
Hydrophobicity: The benzoic acid component and the Fmoc group (if present during purification) are hydrophobic and will promote retention on an RP-HPLC column.
The final behavior of the peptide is a delicate balance between the hydrophilicity of the linker and the overall hydrophobicity of the peptide sequence itself.
Q2: Should the N-terminal Fmoc protecting group on the linker be removed before final purification?
A2: Yes, absolutely. In standard Fmoc-based solid-phase peptide synthesis (SPPS), all Fmoc protecting groups, including the one on the linker, are typically removed during the final cleavage and deprotection step using a strong acid like trifluoroacetic acid (TFA).[7] Attempting to purify a peptide with the Fmoc group still attached will dramatically alter its retention characteristics, making it extremely hydrophobic. The final purification should be performed on the fully deprotected peptide to isolate the desired final product.
Q3: How does this linker affect peptide solubility and the risk of aggregation?
A3: The PEG-like ethoxy group generally enhances the solubility of the parent peptide in aqueous solutions.[1][8] Polyethylene glycol is known to create a steric barrier around peptide molecules, which can prevent the close contact required for aggregation.[9] However, aggregation can still occur, especially under certain conditions:
-
High Peptide Concentration: Overly concentrated solutions promote intermolecular interactions and precipitation.[4]
-
pH Near Isoelectric Point (pI): When the net charge of the peptide is near zero, solubility is at its minimum, and aggregation risk is highest.[6]
-
During HPLC Gradient: As the concentration of organic solvent changes during the HPLC run, the peptide can sometimes precipitate on the column if its solubility decreases sharply.[4]
Q4: What is the recommended starting point for purifying a peptide with this linker?
A4: The standard and most widely used method for peptide purification is RP-HPLC with a C18 column.[10] Therefore, the recommended starting point is always an analytical-scale RP-HPLC run to diagnose the peptide's behavior.
-
Stationary Phase: C18 silica column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes.
-
Detection: UV at 210-220 nm.[2]
The results from this initial run will dictate your subsequent optimization strategy, as detailed in the troubleshooting guide below.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My peptide elutes in the void volume or shows very poor retention on the C18 column.
Symptoms: The main peak appears at the very beginning of the chromatogram with the solvent front.
Causality: This indicates that your peptide is too hydrophilic to interact effectively with the hydrophobic C18 stationary phase. The polar ethoxy linker, combined with a hydrophilic peptide sequence, is the most likely cause.[5]
Solutions:
-
Change the Stationary Phase:
-
Use a Less Hydrophobic Column: Switch from a C18 (octadecyl) column to a C8 (octyl) or C4 (butyl) column. The shorter alkyl chains are less retentive and can provide better separation for more polar molecules.
-
Consider Phenyl-Hexyl Columns: The phenyl chemistry offers different selectivity (π-π interactions) which may be beneficial for a peptide containing a benzoic acid group.
-
-
Modify the Mobile Phase:
-
Use a Different Ion-Pairing Agent: While TFA is standard, you can try 0.1% formic acid (FA). FA is a weaker ion-pairing agent, which can sometimes alter selectivity for complex peptides.
-
Adjust the Gradient: Use a very shallow gradient starting at 0% or a very low percentage of organic solvent (e.g., 0-40% B over 40 minutes) to maximize resolution at the beginning of the run.
-
-
Switch Chromatography Mode (Orthogonal Separation):
-
Hydrophilic Interaction Chromatography (HILIC): This technique is ideal for highly polar molecules that are poorly retained in reversed-phase.[11] In HILIC, a polar stationary phase is used with a mobile phase gradient that goes from high organic to high aqueous content—the opposite of RP-HPLC.[12] This provides an excellent alternative for purifying your hydrophilic peptide.
-
Problem 2: The peptide has poor solubility in the initial mobile phase or precipitates during the run.
Symptoms: The crude peptide powder does not fully dissolve in aqueous buffers. The HPLC system pressure may increase suddenly during the run, or you may observe a cloudy solution.[4]
Causality: Despite the solubilizing effect of the ethoxy linker, the overall peptide sequence may be hydrophobic or prone to aggregation at the concentration required for preparative HPLC.[13][14]
Solutions:
-
Optimize the Dissolution Solvent:
-
Use Minimal Organic Solvent: First, try to dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If that fails, dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or neat Acetic Acid before diluting it with the initial mobile phase.[15] Caution: Ensure the final concentration of the strong solvent is low enough (typically <10%) not to interfere with the peptide's binding to the column.
-
Sonication: Use a sonication bath to aid dissolution, but be careful not to heat the sample.
-
-
Reduce Concentration:
-
Load a More Dilute Solution: High peptide concentrations directly promote aggregation.[4] It is often better to perform multiple, smaller purification runs with a more dilute sample than one large, problematic run.
-
-
Add Chaotropic Agents or Denaturants (Use with Caution):
-
For extremely difficult cases, adding agents like Guanidine HCl (GuHCl) or urea to the dissolution solvent can disrupt aggregation. However, these must be completely removed in subsequent steps and can complicate the purification process. This is generally considered a last resort.
-
Problem 3: The main peptide peak is broad, shows tailing, or is split into multiple peaks.
Symptoms: The desired peptide peak is not sharp and symmetrical. It may appear as a broad hump, have a "tail," or be resolved into two or more closely eluting peaks.
Causality:
-
Aggregation: On-column aggregation can lead to peak broadening and tailing.
-
Secondary Structure: The peptide may exist in multiple conformational states (isomers) that are slowly interconverting on the timescale of the chromatographic separation.
-
Column Overload: Injecting too much sample onto the column can cause peak distortion.
-
Chemical Isomers: Side reactions during synthesis (e.g., deamidation of asparagine, aspartimide formation) can create peptide isomers that are very difficult to separate.[16]
Solutions:
-
Modify Chromatographic Conditions:
-
Increase Column Temperature: Raising the temperature (e.g., to 40-60°C) can disrupt secondary structures and aggregation, often leading to sharper peaks. It also reduces mobile phase viscosity, which can improve efficiency.
-
Lower the Flow Rate: Reducing the flow rate gives more time for the peptide to equilibrate between the mobile and stationary phases, which can improve peak shape.
-
Optimize the Gradient: A shallower gradient slope decreases the concentration of organic solvent per unit of time, which can significantly improve the resolution of closely eluting species.[16]
-
-
Check for Column Overload:
-
Perform a loading study. Inject progressively smaller amounts of your sample. If peak shape improves with less material, you are likely overloading the column.
-
-
Analyze for Impurities:
-
Collect the split peaks and analyze them separately by mass spectrometry (MS). If they have the same mass, they are likely conformers or isomers. If they have different masses, they are distinct impurities.
-
Problem 4: The peptide recovery after purification and lyophilization is very low.
Symptoms: The final yield of pure, lyophilized peptide is significantly less than expected based on the crude amount injected.
Causality:
-
Irreversible Adsorption: The peptide may be sticking irreversibly to the column matrix or system tubing.
-
Precipitation: The peptide may have precipitated on the column or during fraction collection.
-
Aggregation during Lyophilization: Some peptides are prone to aggregation when the solvent is removed during freeze-drying, making them difficult to redissolve.
Solutions:
-
Column Passivation: Before the purification run, perform a blank gradient run or inject a standard protein like BSA to block any active sites on the column that might cause irreversible binding.
-
Modify Fraction Collection:
-
Collect fractions into tubes containing a small amount of an organic solvent (like 20% ACN) to prevent the peptide from precipitating as it elutes from the column in a high-aqueous environment.
-
-
Optimize Lyophilization:
-
Add a Bulking Agent: For very small amounts of peptide, adding a bulking agent like glycine or mannitol can prevent loss to the walls of the container and improve the appearance of the lyophilized cake.
-
Control pH: Ensure the pooled fractions are acidic (from the TFA in the mobile phase) before lyophilization, as this often aids in solubility and reduces aggregation.
-
Visual Workflow and Logic Diagrams
To assist in decision-making, the following diagrams illustrate the recommended purification workflow and troubleshooting logic.
Caption: Decision workflow for selecting a peptide purification strategy.
Caption: Logic map for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Standard RP-HPLC Method Optimization
This protocol outlines a systematic approach to optimizing the purification of your peptide using RP-HPLC.
1. Initial Sample Preparation: a. Accurately weigh ~1 mg of your crude, lyophilized peptide. b. Attempt to dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in H₂O). Use a vortex mixer and sonication if necessary. c. If insoluble, add DMSO dropwise (e.g., 10 µL at a time) until the peptide dissolves completely. Keep the final DMSO concentration below 10% v/v. d. Filter the sample through a 0.22 µm syringe filter before injection.
2. Analytical HPLC Screening: a. System: HPLC with UV detector and autosampler. b. Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm. c. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. d. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Injection Volume: 10-20 µL. h. Gradient:
- Run 1 (Scouting): 5% to 65% B over 30 minutes.
- Run 2 (Optimized): Based on the elution time from Run 1, create a shallower gradient around the target peak. For example, if the peak eluted at 40% B, try a gradient of 30% to 50% B over 40 minutes.
3. Preparative Scale-Up: a. Column: C18, 5-10 µm particle size, e.g., 21.2 x 250 mm. b. Sample Loading: Dissolve the crude peptide at a concentration of 5-10 mg/mL using the optimized solvent from step 1. The total amount loaded should not exceed the column's capacity (refer to the manufacturer's guidelines). c. Gradient: Use the optimized shallow gradient from the analytical run, adjusting the flow rate according to the preparative column's diameter. d. Fraction Collection: Collect fractions based on the UV chromatogram signal, starting just before the target peak rises and ending after it returns to baseline. e. Analysis: Analyze all collected fractions using the analytical HPLC method to identify those with the desired purity (>95% or as required).
4. Post-Purification: a. Pool the pure fractions. b. Freeze the pooled solution completely in a lyophilizer flask. c. Lyophilize until a dry, fluffy powder is obtained.
Data Summary Table: Mobile Phase Modifiers
| Modifier/Additive | Typical Concentration | Purpose | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent for peptides, sharpens peaks.[2] | Can be difficult to remove completely; may be cytotoxic in some cell-based assays. |
| Formic Acid (FA) | 0.1% | Weaker ion-pairing agent, MS-compatible. | May result in broader peaks compared to TFA. |
| Acetonitrile (ACN) | 5 - 95% | Standard organic solvent for RP-HPLC, low viscosity. | Strong eluting solvent. |
| Methanol (MeOH) | 5 - 95% | Alternative organic solvent, can alter selectivity. | Higher viscosity and backpressure compared to ACN. |
| Isopropanol (IPA) | 5 - 95% | Used for very hydrophobic peptides. | High viscosity, use sparingly. |
References
-
Packman, L. C. (1994). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Peptide Research, 7(3), 129–135. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Fmoc-Asn-OH.
-
YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
-
Carter, J. (2022). Answer to "What are other methods except RP-HLPC to purify peptides?". ResearchGate. Retrieved from [Link]
-
Zitterbart, R., Berger, N., Reimann, O., Noble, G. T., Lüdtke, S., Sarma, D., & Seitz, O. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3782–3788. Retrieved from [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved from [Link]
-
Chemistry World. (2021). HPLC alternative purifies peptide cocktails in record time. Retrieved from [Link]
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]
-
Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Liu, Y., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry, 93(26), 9036–9040. Retrieved from [Link]
-
Mant, C. T., et al. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 859, 27–63. Retrieved from [Link]
-
GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]
-
Uddin, S., et al. (2021). Control of Peptide Aggregation and Fibrillation by Physical PEGylation. Pharmaceutics, 13(9), 1349. Retrieved from [Link]
-
Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–54. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Foderà, V., & Vestergaard, B. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 103(4), 954–965. Retrieved from [Link]
-
Wierzbicka, M., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Topics in Current Chemistry, 382(4), 38. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
Seely, J. E. (2005). Making Site-specific PEGylation Work. BioPharm International, 18(6). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide-Based Materials. Springer. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. renyi.hu [renyi.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06285E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Aggregation of Peptides Modified with Fmoc-AEEA-OH
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding a common challenge in solid-phase peptide synthesis (SPPS): the aggregation of peptides modified with Fmoc-AEEA-OH (9-fluorenylmethoxycarbonyl-aminoethoxyethoxyacetic acid). The incorporation of this hydrophilic linker, while often intended to improve the solubility of the final peptide, can paradoxically contribute to on-resin aggregation during synthesis. This guide will delve into the underlying causes of this phenomenon and provide actionable, field-proven solutions to ensure the successful synthesis of your target peptide.
Part 1: Understanding the Problem - FAQs
This section addresses the fundamental questions surrounding peptide aggregation, particularly in the context of Fmoc-AEEA-OH modification.
Q1: What is peptide aggregation and why is it a significant issue in SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] When peptide chains aggregate, they can physically block the reactive N-terminal sites, leading to incomplete coupling of the next amino acid and incomplete removal of the Fmoc protecting group during deprotection steps.[2] This results in the formation of deletion sequences (peptides missing one or more amino acids) and truncated sequences, significantly reducing the purity and overall yield of the final crude peptide product.[3]
Q2: How does the Fmoc-AEEA-OH linker, which is designed to be hydrophilic, contribute to aggregation?
A2: While the AEEA (aminoethoxyethoxyacetic acid) moiety is indeed hydrophilic and can enhance the solubility of the final, cleaved peptide, its behavior during on-resin synthesis can be complex. The presence of the bulky and hydrophobic Fmoc protecting group on the AEEA linker can create localized hydrophobic regions that promote intermolecular interactions and π-π stacking between peptide chains. This can be particularly problematic in sequences that already have a high content of hydrophobic amino acids.[1] Furthermore, the flexible nature of the AEEA linker might allow the peptide chains to fold back on themselves, facilitating the formation of aggregation-prone structures.
Q3: What are the tell-tale signs of on-resin peptide aggregation during synthesis?
A3: Several key observations during the SPPS workflow can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: A noticeable decrease in the resin bed volume or a failure of the resin to swell adequately in the synthesis solvents is a strong indicator of aggregation.[1][2]
-
Slow or Incomplete Fmoc Deprotection: If the Fmoc deprotection reaction is sluggish or incomplete, it often suggests that the piperidine reagent is unable to efficiently access the Fmoc groups due to aggregation. This can sometimes be observed as a persistent blue color after the piperidine treatment when using a colorimetric test like the chloranil test.[1]
-
Incomplete Coupling Reactions: A positive Kaiser test (or other amine detection test) after a coupling step indicates the presence of unreacted free amines, signifying that the incoming activated amino acid was sterically hindered from reaching the N-terminus of the growing peptide chain.[1][3]
-
Analytical HPLC/LC-MS of a Test Cleavage: Analysis of a small sample of cleaved peptide will reveal a complex mixture of products, including the desired peptide along with numerous deletion and truncated sequences.[1]
Q4: Can I predict if my peptide sequence containing Fmoc-AEEA-OH will be prone to aggregation?
A4: While predicting aggregation with 100% certainty is challenging, several factors can increase the likelihood:
-
High Hydrophobic Content: Sequences rich in hydrophobic amino acids such as Val, Ile, Leu, Phe, and Trp are more susceptible to aggregation.[2][4]
-
Peptide Length: The risk of aggregation generally increases with the length of the peptide chain.[5] Aggregation is less likely before the fifth or sixth residue but becomes more common as the chain elongates.[2]
-
Specific Sequence Motifs: Certain amino acid sequences are known to be more prone to forming β-sheet structures.[2]
-
Computational Tools: Several predictive models and software are available that can analyze a peptide sequence and estimate its aggregation propensity. These tools can be valuable for proactively identifying potentially "difficult" sequences.[1]
Part 2: Troubleshooting Guide - Strategies and Protocols
This section provides a systematic approach to troubleshooting and overcoming aggregation issues when synthesizing Fmoc-AEEA-OH modified peptides.
Issue 1: Incomplete Coupling or Deprotection Steps
Symptoms:
-
Positive Kaiser test after coupling.
-
Low yield of the target peptide after cleavage.
-
Presence of deletion sequences in the LC-MS analysis of the crude product.[3]
Root Cause: On-resin aggregation is physically blocking reactive sites.
Solutions:
-
Optimize Synthesis Solvents:
-
Switch to N-Methylpyrrolidone (NMP): NMP is a more polar solvent than the commonly used Dimethylformamide (DMF) and can be more effective at solvating the peptide-resin complex and disrupting aggregation.[2][6]
-
Incorporate Dimethyl Sulfoxide (DMSO): Adding a small percentage of DMSO (e.g., 25%) to DMF or NMP can significantly disrupt secondary structures and improve solvation.[2][7]
-
-
Employ Chaotropic Agents:
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, immediately before a difficult coupling step can help to break up aggregates.[1] It is crucial to thoroughly wash the resin with DMF after the chaotropic salt treatment to remove all traces of the salt before proceeding with the coupling.
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling [1]
Objective: To disrupt on-resin aggregation prior to a coupling step.
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed immediately with the standard coupling protocol.
-
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: These are dipeptides derived from Ser, Thr, or Cys that are reversibly protected as cyclic structures.[8] Incorporating pseudoproline dipeptides into the peptide backbone introduces a "kink" that disrupts the formation of β-sheets and improves solubility.[8][9][10] They are introduced by simply substituting a Ser or Thr residue and the preceding amino acid with the appropriate pseudoproline dipeptide.[9] The native sequence is regenerated upon cleavage with TFA.[9]
-
Backbone Protection (Dmb/Hmb): The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups to protect the backbone amide nitrogen prevents hydrogen bonding and disrupts aggregation.[2][11] These protecting groups are introduced as dipeptides (e.g., Fmoc-AA-(Dmb)Gly-OH) and are removed during the final TFA cleavage.[2]
Protocol 2: Incorporation of a Pseudoproline Dipeptide
Objective: To introduce a structure-disrupting element to prevent aggregation.
-
In your peptide sequence, identify a Ser or Thr residue.
-
Instead of coupling the preceding amino acid and then the Ser/Thr, substitute both with the corresponding Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix.
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 1-2 hours.
-
Confirm complete coupling with a TNBS test.
-
Issue 2: Poor Solubility of the Final Cleaved and Purified Peptide
Symptom: The lyophilized peptide is difficult to dissolve in aqueous buffers for downstream applications.
Root Cause: The overall hydrophobicity of the peptide sequence, despite the presence of the AEEA linker.
Solutions:
-
Systematic Solubilization Protocol:
-
Start with deionized water. If the peptide is insoluble, try adding a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides).
-
If the peptide remains insoluble, try stronger organic solvents like DMSO or DMF to first dissolve the peptide, followed by slow, dropwise addition to the aqueous buffer with constant stirring.
-
Sonication can also help to break up small aggregates and enhance solubility.
-
-
Strategic Placement of Charged Residues:
-
Further Modification with Solubility-Enhancing Tags:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can significantly increase the hydrophilicity and solubility of the peptide.[4][5]
-
Lipidation: While seemingly counterintuitive, the covalent attachment of a fatty acid can promote binding to serum albumin, which can improve the peptide's pharmacokinetic profile and apparent solubility in biological fluids.[5]
-
Part 3: Data and Workflow Visualization
Table 1: Summary of Troubleshooting Strategies for Peptide Aggregation
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| Solvent Optimization | Improves solvation of the peptide-resin complex, disrupting intermolecular interactions. | Simple to implement. | May not be sufficient for highly aggregation-prone sequences. |
| Chaotropic Agents | Disrupts hydrogen bonds and hydrophobic interactions.[13] | Effective for temporarily breaking up aggregates. | Must be completely removed before coupling to avoid side reactions. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, preventing β-sheet formation.[8][9][10] | Highly effective at disrupting secondary structures. | Can only be used at Ser, Thr, or Cys residues. |
| Backbone Protection (Dmb/Hmb) | Blocks backbone amide hydrogen bonding.[2][11] | Can be incorporated at various positions in the peptide sequence. | May require longer cleavage times. |
Diagram 1: Troubleshooting Workflow for Aggregation in SPPS
Caption: A logical workflow for troubleshooting on-resin peptide aggregation.
Part 4: Analytical Techniques for Detecting Aggregation
It is crucial to have reliable methods to detect and characterize peptide aggregation both during and after synthesis.
-
Size Exclusion Chromatography (SEC): A widely used technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[14][15]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is highly sensitive to the presence of aggregates.[15][16][17]
-
UV-Vis Spectroscopy: A simple method where an increase in light scattering at 350 nm can indicate the presence of aggregates.[14]
-
Fluorescence Spectroscopy: Can be used with extrinsic dyes that bind to hydrophobic regions exposed during aggregation, or by monitoring changes in intrinsic tryptophan fluorescence.[14][18][19]
-
Analytical Ultracentrifugation (AUC): A powerful technique for assessing the homogeneity of peptide solutions and characterizing aggregates over a wide range of molecular weights.[15]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Pseudoproline. Wikipedia. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Aapptec Peptides. Retrieved from [Link]
-
Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. Retrieved from [Link]
- Azman, N. A., et al. (2022). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 23(3), 1162.
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. APC. Retrieved from [Link]
- Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Liu, R., et al. (2014). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 111(34), 12356-12361.
-
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Retrieved from [Link]
- Wang, L., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 484, 1-6.
-
PolyPeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PolyPeptide. Retrieved from [Link]
- Wang, H., et al. (2018). Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. Analytical Chemistry, 90(15), 9324-9331.
- Thompson, R. E., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
-
Sharma, V. K. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Retrieved from [Link]
-
Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]
- Speers, A. E., & Wu, C. C. (2014). Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins. Analytical Chemistry, 86(3), 1473-1480.
- Overholt, A. C., et al. (2016). A Helix-Stabilizing Linker Improves Subcutaneous Bioavailability of a Helical Peptide Independent of Linker Lipophilicity. Molecular Pharmaceutics, 13(8), 2689-2698.
- Kumar, A., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(13), 5035.
- Kumar, A., et al. (2022). Peptide-based amyloid-beta aggregation inhibitors. Journal of Controlled Release, 351, 552-572.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 79-87.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC. Retrieved from [Link]
- Zhmurov, A., et al. (2011). Peptide aggregation in finite systems. The Journal of Chemical Physics, 134(16), 165103.
-
Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry Europe. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry Europe. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]
-
DSpace. (2020). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace. Retrieved from [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. approcess.com [approcess.com]
- 15. Protein Aggregation Analysis [intertek.com]
- 16. xtalks.com [xtalks.com]
- 17. medium.com [medium.com]
- 18. mdpi.com [mdpi.com]
- 19. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid under basic conditions
Technical Support Center: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice on handling this versatile linker, with a focus on troubleshooting the stability challenges encountered under basic conditions commonly used for Fmoc-deprotection.
Troubleshooting Guide: Common Issues During Fmoc Deprotection
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.
Question 1: Why is my Fmoc deprotection incomplete, even after the standard reaction time?
Answer:
Incomplete Fmoc deprotection is a frequent issue that can halt a synthesis workflow. Several factors can contribute to this problem.
Possible Causes & Solutions:
-
Insufficient Base Concentration or Reagent Quality: The standard 20% piperidine in DMF is effective, but its efficacy can decrease over time. Piperidine can degrade through oxidation, and DMF can contain water or amine impurities.
-
Solution: Always use fresh, high-purity reagents. Prepare the 20% piperidine/DMF solution daily. If aggregation of the peptide-resin is suspected, switching to a stronger base system like 2% DBU/5% piperazine in NMP can enhance deprotection kinetics[1].
-
-
Steric Hindrance: The amino acid sequence near the linker can sterically hinder the piperidine from accessing the Fmoc group. Bulky residues can shield the deprotection site.
-
Peptide Aggregation on Solid Support: As the peptide chain elongates, it can fold and aggregate on the resin, preventing reagents from penetrating the resin beads effectively.
Question 2: My final product shows a mass corresponding to the peptide plus a dibenzofulvene (DBF) adduct. What happened?
Answer:
This indicates that the dibenzofulvene (DBF) byproduct of Fmoc deprotection has reacted with the newly exposed N-terminal amine of your peptide. This terminates the peptide chain and creates a difficult-to-remove impurity.
Possible Causes & Solutions:
-
Inefficient Scavenging of DBF: The secondary amine (e.g., piperidine) used for deprotection must also act as a scavenger for the DBF byproduct. If the base concentration is too low or its nucleophilicity is insufficient, DBF can accumulate and react with the peptide.
-
Slow Flow or Inadequate Mixing in Automated Synthesizers: In automated systems, poor flow rates can lead to localized build-up of DBF before it is washed away or scavenged.
-
Solution: Check the flow rates and mixing protocols on your synthesizer. Ensure the deprotection solution is adequately distributed throughout the reaction vessel. A switch to a continuous-flow synthesis setup can also mitigate this issue by constantly removing byproducts[1].
-
Question 3: I'm observing significant side reactions, such as aspartimide formation or diketopiperazine cleavage, when deprotecting this linker. How can I minimize these?
Answer:
These are common base-induced side reactions in Fmoc-based peptide synthesis.[9][10][11] The basic conditions required to remove the Fmoc group can unfortunately catalyze these undesired pathways.
Possible Causes & Solutions:
-
Aspartimide Formation: This occurs when a backbone amide nitrogen attacks an aspartic acid side-chain ester, particularly at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of isoaspartyl peptides[11].
-
Solution: Add 0.1M 1-Hydroxybenzotriazole (HOBt) to your piperidine deprotection solution. HOBt has been shown to suppress aspartimide formation, though it may not eliminate it completely[4][9][10]. Using a milder base like piperazine can also reduce this side reaction compared to piperidine[9][10].
-
-
Diketopiperazine (DKP) Formation: This side reaction involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin, which is especially common when Proline is one of the first two residues[4][11].
-
Solution: Employing a specialized deprotection cocktail such as 2% DBU and 5% piperazine in NMP has been shown to significantly minimize DKP formation while accelerating Fmoc removal[1].
-
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for troubleshooting common Fmoc deprotection issues.
Caption: Troubleshooting workflow for Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Fmoc deprotection and why is it base-labile? The Fmoc group's stability is compromised under basic conditions due to the acidity of the proton at the C9 position of its fluorenyl ring system[5][8]. A base, typically a secondary amine like piperidine, abstracts this acidic proton. This initiates an E1cB (Elimination Unimolecular conjugate Base) mechanism, leading to β-elimination that releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF)[5][7][12].
Q2: What are the standard conditions for Fmoc removal from this compound? The most widely accepted standard condition for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF)[3][6]. A typical protocol involves treating the resin-bound compound with this solution for 5-10 minutes, followed by washing. Some protocols recommend a second treatment to ensure complete removal[2][3].
Q3: How should I store this compound to ensure its long-term stability? The compound should be stored in a cool, dry place, typically refrigerated at 0-8 °C, and protected from light[13][14]. It is a white, solid powder and should be kept in a tightly sealed container to prevent moisture absorption[13][15].
Q4: Can I monitor the deprotection reaction in real-time? Yes, monitoring the reaction is highly recommended. The progress of Fmoc deprotection can be effectively monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[16]. You can take small aliquots from the reaction mixture at different time points and analyze them. A successful reaction will show the disappearance of the starting Fmoc-protected material and the appearance of the deprotected product peak[16].
Data Summary & Protocols
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Typical Concentration | Recommended Use Case | Key Advantages | Potential Downsides |
| Piperidine/DMF | 20% (v/v) | Standard, routine deprotection | Well-established, effective DBF scavenger[7] | Can cause aspartimide/DKP formation in sensitive sequences[11] |
| Piperidine/NMP | 20% (v/v) | For aggregation-prone sequences | NMP is better at solvating and disrupting peptide aggregates[4] | NMP is more viscous and expensive than DMF |
| Piperazine/DMF | 10% (w/v) | For sensitive sequences | Causes less aspartimide formation than piperidine[9][10] | Lower solubility in DMF; may require ethanol as a co-solvent[6] |
| DBU/Piperazine/NMP | 2% DBU, 5% Piperazine | Difficult sequences, DKP-prone | Faster deprotection kinetics, minimizes DKP formation[1] | DBU is a very strong, non-nucleophilic base; requires careful control[1] |
Protocol 1: Standard Fmoc Deprotection using Piperidine/DMF
Objective: To remove the Fmoc protecting group from this compound or a peptide anchored by it.
Materials:
-
Fmoc-protected compound on solid-phase resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Peptide synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel[3].
-
Prepare Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF. Make this solution fresh before use.
-
First Treatment: Drain the DMF from the swollen resin. Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the mixture by bubbling with nitrogen or shaking at room temperature for 5-7 minutes[3].
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Treatment (Optional but Recommended): Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for another 10-15 minutes to ensure complete deprotection.
-
Washing: Drain the solution and wash the resin thoroughly to remove all residual piperidine and the DBF-piperidine adduct. A typical wash cycle is:
-
DMF (5 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
Confirmation: Perform a qualitative test (e.g., Ninhydrin test) to confirm the presence of a free primary amine, indicating successful deprotection.
Protocol 2: Monitoring Fmoc Deprotection by RP-HPLC
Objective: To quantitatively assess the completion of the Fmoc deprotection reaction.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[2]
Procedure:
-
Sampling: Before starting the deprotection (T=0), and at various time points during the reaction (e.g., T=2, 5, 10, 20 min), take a small sample of the resin (a few beads).
-
Washing: Wash the sampled resin beads thoroughly with DMF, then DCM, and dry them completely under vacuum.
-
Cleavage: Treat the dried resin beads with a cleavage cocktail for 1-2 hours to release the compound from the solid support[2].
-
Sample Preparation: Precipitate the cleaved product with cold diethyl ether, centrifuge, and decant the ether. Dissolve the dried pellet in a known volume of a suitable solvent (e.g., 50% ACN/Water).
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a standard gradient (e.g., 5% to 95% B over 20 minutes).
-
Data Interpretation: The Fmoc-protected starting material will have a longer retention time than the more polar, deprotected product. A complete reaction is indicated by the disappearance of the starting material peak. Monitor the UV absorbance at a wavelength where the Fmoc group absorbs strongly (around 265 nm or 301 nm).
Chemical Mechanism Diagram
The following diagram illustrates the base-catalyzed E1cB elimination mechanism for Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- Wade, J. D., Mathieu, M., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
-
Ovid Technologies. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Center for Biotechnology Information. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Montclair State University. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
-
ResearchGate. (2004). (PDF) Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. (2014). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... [Link]
-
ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino.... [Link]
Sources
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 10. ovid.com [ovid.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-[2-(Fmoc-amino)ethyloxy]benzoic acid 95% | CAS: 882847-29-2 | AChemBlock [achemblock.com]
- 15. afgsci.com [afgsci.com]
- 16. researchgate.net [researchgate.net]
addressing incomplete cleavage of peptides from resins with AEEA linkers
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address challenges with peptide cleavage from solid-phase synthesis resins, with a specific clarification on the role of AEEA moieties.
Part 1: Key Considerations on AEEA in Peptide Synthesis
A common point of confusion is the role of (2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) in peptide synthesis and cleavage. It is crucial to understand that AEEA is typically used as a hydrophilic, non-cleavable spacer within a peptide sequence or as part of a larger linker construct, for example, in antibody-drug conjugates (ADCs) or PROTACs.[1][2] Its ether and carboxyl groups are stable to the standard acidolytic conditions used for cleaving peptides from most resins, such as high concentrations of trifluoroacetic acid (TFA).
Therefore, if you are experiencing incomplete cleavage, the issue is highly unlikely to be the AEEA moiety itself. Instead, the problem almost certainly lies with the acid-labile linker of the resin (e.g., Wang, Rink Amide, 2-Chlorotrityl) or with other aspects of your peptide sequence and cleavage protocol. This guide will focus on troubleshooting these more probable causes.
Part 2: Troubleshooting Incomplete Peptide Cleavage
This section provides a structured, question-and-answer guide to diagnose and resolve common issues leading to incomplete peptide cleavage from acid-labile resins.
FAQ 1: How can I confirm that my peptide has not been efficiently cleaved from the resin?
Answer: After your standard cleavage and peptide precipitation procedure, a qualitative test on the leftover resin beads is the most direct way to detect remaining peptide. The Kaiser test (or Ninhydrin test) is a highly sensitive method for detecting the free primary amine at the N-terminus of the resin-bound peptide.
Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.
Materials:
-
A small sample of the resin beads after cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath set to 100°C.
Procedure:
-
Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color. This indicates the presence of a primary amine on the peptide still attached to the resin.
-
Negative Result (Complete Cleavage): The solution remains colorless or turns a faint yellow/brown. This suggests that most, if not all, of the peptide has been cleaved from the resin.
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for the Post-Cleavage Kaiser Test.
FAQ 2: My Kaiser test is positive. What are the most common causes of incomplete cleavage?
Answer: Several factors can lead to incomplete cleavage. Systematically investigating them is key to solving the problem. The main culprits are typically related to the cleavage cocktail, reaction time, or physical properties of the peptide-resin complex.
Here is a logical workflow for troubleshooting:
-
Degraded Reagents: Trifluoroacetic acid (TFA) is hygroscopic and can lose potency. Scavengers, especially thiols like 1,2-ethanedithiol (EDT), can oxidize over time. Always use fresh, high-quality reagents.
-
Insufficient Cleavage Time: While 1-3 hours is standard, peptides with sterically hindered C-terminal residues, or long and complex sequences, may require longer reaction times.
-
Peptide Aggregation: On-resin aggregation can prevent the cleavage cocktail from accessing the linker. This is particularly common with hydrophobic sequences.
-
Inadequate Washing: Residual dimethylformamide (DMF) from synthesis can neutralize the TFA, inhibiting the cleavage reaction. Ensure the resin is thoroughly washed with dichloromethane (DCM) before adding the cleavage cocktail.[3]
FAQ 3: How do I choose the right cleavage cocktail and what is the role of each component?
Answer: The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. A standard, robust cocktail is often sufficient, but the presence of sensitive residues requires specific scavengers to prevent side reactions.
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v/v) | Key Applications & Comments |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A classic, robust cocktail for general use, especially with Arg(Pmc/Pbf), Cys, Met, and Trp.[4] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | An "odorless" alternative to thiol-containing cocktails. TIS is excellent for scavenging trityl cations.[4][5] |
| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | A very common and effective general-purpose cocktail. TIS is a powerful scavenger for t-butyl and trityl cations.[3] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for peptides containing Arg(Mtr) protecting groups, which are more difficult to remove.[6] |
Role of Common Reagents:
-
Trifluoroacetic Acid (TFA): The strong acid that protonates and cleaves the acid-labile linker and removes most side-chain protecting groups (e.g., Boc, Trt, tBu).
-
Water (H₂O): Acts as a scavenger for carbocations, particularly the t-butyl cation generated from Boc and t-butyl protecting groups.
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger. It works by hydride transfer to reduce the cations, preventing them from re-attaching to or modifying sensitive residues like Trp and Met.
-
1,2-Ethanedithiol (EDT): A scavenger that is particularly effective at preventing the re-attachment of trityl groups. It also helps to reverse methionine oxidation.
-
Thioanisole: A scavenger that assists in the removal of sulfonyl-based protecting groups from arginine (e.g., Pmc, Pbf) and prevents sulfonation of tryptophan.
-
Phenol: Acts as a scavenger and can help to protect tyrosine and tryptophan side chains.
FAQ 4: How can I systematically optimize my cleavage conditions?
Answer: Performing a small-scale trial cleavage is the most efficient way to diagnose issues and optimize conditions without committing your entire batch of resin.
Objective: To determine the optimal cleavage time and confirm the efficacy of the chosen cleavage cocktail for a specific peptide-resin.
Materials:
-
50-100 mg of your dried peptide-resin.
-
Your chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Multiple microcentrifuge tubes or small reaction vessels.
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether.
-
HPLC system for analysis.
Procedure:
-
Weigh approximately 20-25 mg of peptide-resin into four separate reaction vessels.
-
Add the prepared cleavage cocktail (e.g., 0.5 mL) to each vessel.
-
Allow the reactions to proceed at room temperature, stopping one reaction at each time point (e.g., 1 hour, 2 hours, 4 hours, and 6 hours).
-
At each time point, filter the resin and collect the filtrate into a tube containing ~5 mL of cold ether.
-
Vortex the tube and centrifuge to pellet the precipitated peptide.
-
Decant the ether and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC analysis.
-
Analyze the yield and purity of the peptide at each time point to determine when the cleavage is complete.
Analysis:
-
Compare the peak area of your target peptide across the different time points. You should see the yield plateau once the cleavage is complete.
-
Examine the chromatograms for the appearance of side products, which might indicate that extended cleavage times are detrimental.
-
After the longest time point, perform a Kaiser test on the remaining resin to confirm complete cleavage.
References
-
Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed.[Link]
-
AEEA-AEEA: The Backbone of Advanced ADC Linker Chemistry. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. National Center for Biotechnology Information.[Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides.[Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.[Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. National Center for Biotechnology Information.[Link]
-
Peptide Synthesis Resins. AAPPTEC.[Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information.[Link]
-
The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI.[Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis.[Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.[Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AEEA-AEEA, 1143516-05-5 | BroadPharm [broadpharm.com]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. peptide.com [peptide.com]
- 5. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Introduction: The Critical Role of Purity in Peptide Synthesis
4-[2-(Fmoc-amino)ethoxy]-benzoic acid is a bifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS) and the development of complex drug conjugates.[1][2] Its structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for the stepwise assembly of peptide chains, and a carboxylic acid handle for attachment to resins or other molecules.[1][2] The ethoxy spacer enhances solubility and flexibility, making it a valuable tool in creating therapeutic peptides and other biologically active compounds.[1]
The chemical purity of this linker is not a mere quality metric; it is a foundational pillar upon which the success of a multi-step synthesis rests. The presence of even minor impurities can have a cascading effect, leading to the formation of undesired side-products, complicating the purification of the final peptide, and potentially compromising its biological activity and immunogenicity.[3][4] High-purity starting materials result in higher yields, more consistent impurity profiles in crude products, and smoother process scale-up, which is critical for reducing regulatory hurdles in GMP manufacturing.[5] This guide provides a comparative analysis of the primary analytical methods used to establish the purity and identity of this compound, offering field-proven insights into the causality behind experimental choices.
Understanding the Enemy: Common Impurities and Their Origins
A purity value from a single analytical method can be misleading.[6] A comprehensive purity assessment requires an understanding of the potential impurities that can arise during the synthesis and storage of this compound. These impurities are often predictable byproducts of the synthetic route.[6][7]
Common Process-Related Impurities:
-
Free Amino Precursor: Incomplete reaction during the Fmoc protection step can leave residual 4-(2-aminoethoxy)benzoic acid. This can lead to undesired side reactions or chain termination during peptide synthesis.[6]
-
Dipeptide-like Impurities: The activated Fmoc reagent can sometimes react with an already formed molecule of the product, leading to the formation of a dipeptide-like impurity. This results in the unintentional insertion of an extra linker unit.[3][6]
-
β-Alanyl Impurities: Rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu) can generate β-alanine derivatives, which may be incorporated as impurities.[3][6]
-
Residual Solvents and Reagents: Trace amounts of solvents or reagents, such as acetic acid, can remain in the final product and act as termination agents in subsequent peptide synthesis steps.[6][8]
Caption: Origin of common process-related impurities during synthesis.
Comparative Analysis of Core Analytical Methods
No single technique can provide a complete purity profile. A multi-pronged, orthogonal approach is essential for a robust and reliable assessment. This section compares the most effective methods, detailing their principles, strengths, and limitations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the cornerstone for determining the chemical purity of Fmoc-protected compounds.[3][9] The technique separates molecules based on their hydrophobicity (polarity). A nonpolar stationary phase (typically C18) is used with a polar mobile phase (a gradient of water and an organic solvent like acetonitrile). Less polar compounds (like the target molecule) are retained longer on the column than more polar impurities.
Causality Behind the Method: The large, nonpolar fluorenyl group of the Fmoc moiety provides a strong chromophore for UV detection and imparts significant hydrophobicity, making RP-HPLC an ideal separation technique.[5] The use of an acid modifier like trifluoroacetic acid (TFA) in the mobile phase ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.
Key Advantages:
-
High Resolution: Capable of separating structurally similar impurities.
-
Quantitative Accuracy: Provides precise quantification of purity as a percentage of the total peak area.
-
Robustness: Well-established and highly reproducible method.[3]
Limitations:
-
May not separate co-eluting impurities with similar polarity.
-
Does not provide structural information or confirm molecular weight.
-
Standard RP-HPLC cannot distinguish between enantiomers.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. As compounds elute from the HPLC column, they are ionized and their mass-to-charge (m/z) ratio is determined.
Causality Behind the Method: This method provides orthogonal data to UV detection. While HPLC-UV confirms the presence of a major peak at the correct retention time, MS confirms that this peak has the correct molecular weight (403.43 g/mol for the target molecule).[1] This is a self-validating system: the peak must appear at the expected time and have the expected mass. It is exceptionally powerful for identifying unknown impurity peaks by their mass, providing crucial clues to their structure.[9]
Key Advantages:
-
Identity Confirmation: Unequivocally confirms the molecular weight of the main peak.[9]
-
Impurity Identification: Provides molecular weight data for minor impurity peaks, aiding in their structural elucidation.
-
High Sensitivity: Generally more sensitive than UV detection for many compounds.
Limitations:
-
Ionization efficiency can vary between compounds, making accurate quantification more complex than HPLC-UV without appropriate standards.
-
Can be susceptible to matrix effects and ion suppression.[10]
Caption: Orthogonal detection workflow using HPLC with UV and MS detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides detailed information about the chemical environment of each atom, allowing for the complete structural elucidation of the molecule.
Causality Behind the Method: NMR serves as the ultimate confirmation of chemical structure. While HPLC and MS confirm purity and molecular weight, NMR confirms that the atoms are connected in the correct way. The unique pattern of signals (chemical shifts, integrations, and coupling constants) in the ¹H and ¹³C spectra acts as a fingerprint for this compound.[11] It is particularly useful for identifying and quantifying impurities that have distinct signals not present in the main compound, such as residual solvents.
Key Advantages:
-
Definitive Structure Elucidation: Provides unambiguous confirmation of the compound's chemical structure.
-
Quantitative Analysis (qNMR): Can be used for highly accurate quantification without the need for a specific reference standard of the analyte.
-
Detects a Wide Range of Impurities: Can identify impurities that are structurally dissimilar to the target compound.
Limitations:
-
Lower Sensitivity: Less sensitive than HPLC or MS, making it unsuitable for detecting trace-level impurities (<0.1%).
-
Complexity: Spectra can be complex to interpret, and signals from structurally similar impurities may overlap with the main compound.
Elemental Analysis (CHNS)
Principle: This technique involves the combustion of a sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then measured to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.
Causality Behind the Method: Elemental analysis provides a fundamental check on the empirical formula of the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₂₄H₂₁NO₅). For the target molecule, the theoretical composition is approximately C: 71.45%, H: 5.25%, N: 3.47%. A significant deviation from these values indicates the presence of impurities, such as inorganic salts or residual solvents.
Key Advantages:
-
Bulk Purity Assessment: Gives a good indication of the overall purity of the bulk material.
-
Confirms Empirical Formula: Validates the elemental composition of the synthesized compound.
Limitations:
-
Non-specific: Cannot identify the nature of the impurities.
-
Insensitive to Isomers: Cannot distinguish between isomers or compounds with the same empirical formula.
At-a-Glance Method Comparison
The following table summarizes the capabilities and limitations of each analytical method, providing a guide for selecting the appropriate technique based on the analytical question being asked.
| Method | Primary Purpose | Information Provided | Sensitivity | Key Limitations |
| RP-HPLC | Chemical Purity & Quantification | Percent purity, retention time, detection of related substances. | High (ng-pg) | Does not provide molecular weight or definitive structure. Co-elution is possible.[6] |
| LC-MS | Identity Confirmation & Impurity ID | Molecular weight of main peak and impurities. | Very High (pg-fg) | Quantification can be complex; subject to ion suppression.[10] |
| NMR | Structural Elucidation & Confirmation | Unambiguous chemical structure, quantification of some impurities. | Low (µg-mg) | Insensitive to trace impurities; spectral overlap can be an issue. |
| Elemental Analysis | Empirical Formula Validation | Percentage of C, H, N, S in the bulk sample. | Moderate (mg) | Non-specific; does not identify individual impurities. |
Validated Experimental Protocols
The following protocols describe standardized, self-validating methodologies for the purity and identity assessment of this compound.
Protocol 1: RP-HPLC Purity Assessment
-
Objective: To determine the chemical purity of the compound and separate it from process-related impurities.[3]
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
HPLC System & Column: Use a standard HPLC system with a UV detector. Equip it with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
HPLC Conditions:
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[3]
-
Protocol 2: LC-MS Identity Confirmation
-
Objective: To confirm the molecular weight of the main peak observed in the HPLC analysis.
-
Methodology:
-
System: Use an LC-MS system, coupling an HPLC (with conditions similar to Protocol 1) to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The carboxylic acid and amide groups are readily protonated.
-
Data Acquisition: Acquire mass data across a range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 404.4. The presence of other adducts like [M+Na]⁺ at m/z 426.4 can also serve as confirmation.
-
Conclusion: An Integrated Strategy for Purity Assurance
The purity assessment of this compound is a critical step that underpins the quality and success of subsequent research and development. A single method is insufficient to declare a compound "pure." A robust, self-validating strategy relies on an orthogonal approach. RP-HPLC serves as the primary tool for quantification of chemical purity. LC-MS provides the indispensable confirmation of molecular identity. Finally, NMR offers definitive structural proof and insight into impurities that other methods might miss. By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that their foundational building blocks meet the highest standards of scientific integrity.
References
-
Chem-Impex. (n.d.). 4-[2-(Fmoc-amino)ethyloxy]benzoic acid. Retrieved from [Link]
-
Merck Lifescience. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]
-
Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to PEG Linkers: A Comparative Analysis of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and peptide synthesis, the choice of a linker is a critical decision that profoundly influences the stability, solubility, and bioavailability of the final product.[1][2] Among the diverse arsenal of chemical tools, Polyethylene Glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical properties of peptides and other biomolecules.[3][4] This guide provides an in-depth comparison of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid, a unique PEG linker, with other commonly used alternatives, offering experimental insights and data-driven recommendations.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are hydrophilic, flexible spacers that are widely incorporated into therapeutic molecules to improve their pharmacological profiles.[5][6] The process of covalently attaching PEG chains, known as PEGylation, offers several key advantages:
-
Improved Solubility: The hydrophilic nature of the PEG backbone enhances the solubility of hydrophobic molecules in aqueous solutions, which is crucial for drug formulation and delivery.[4][7]
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation, leading to increased stability and a longer circulation half-life in vivo.[6][7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a molecule, reducing its recognition by the immune system.[6]
-
Increased Bioavailability: By improving stability and reducing clearance, PEGylation can lead to better distribution and availability of a drug in the body.[8]
The selection of a specific PEG linker depends on the desired properties of the final conjugate, with factors such as linker length, flexibility, and the nature of the terminal functional groups playing a crucial role.[2][5]
Profiling this compound
This compound is a bifunctional linker featuring a short, discrete PEG chain (a single ethoxy unit) flanked by an Fmoc-protected amine and a benzoic acid.[9][10] This unique structure imparts specific characteristics that make it suitable for particular applications, primarily in solid-phase peptide synthesis (SPPS).[9][10]
Key Structural Features:
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the terminal amine, making it fully compatible with standard Fmoc-based SPPS protocols.[11][12]
-
Benzoic Acid Moiety: The carboxylic acid attached to a benzene ring provides a rigid attachment point. This rigidity can influence the spatial orientation of the conjugated molecule.[13]
-
Short Ethoxy Spacer: The single ethylene glycol unit provides a degree of hydrophilicity and spacing, albeit less than longer PEG chains.
This linker is primarily used to attach peptides or other molecules to a solid support, often a PEG-based resin, where the benzoic acid forms a cleavable ester bond with the resin's hydroxyl groups.[10]
Comparative Analysis with Other PEG Linkers
The performance of this compound is best understood in comparison to other commonly employed PEG linkers.
The Flexible Alternative: {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid
A close structural analog and a popular alternative is {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid , also known as Fmoc-8-amino-3,6-dioxaoctanoic acid.[14][15] This linker contains two ethoxy units and terminates in an acetic acid rather than a benzoic acid.
Key Differences and Performance Implications:
| Feature | This compound | {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid | Scientific Rationale |
| Flexibility | Rigid | Flexible | The phenyl ring in the benzoic acid linker creates a rigid structure, while the aliphatic chain of the acetic acid linker allows for greater conformational freedom.[16][17] Rigid linkers can be advantageous for maintaining a specific distance and orientation between conjugated molecules, whereas flexible linkers can improve solubility and reduce steric hindrance.[17] |
| Hydrophilicity | Moderate | Higher | The additional ethylene glycol unit in the acetic acid derivative increases its overall polarity and ability to form hydrogen bonds with water, thus enhancing its hydrophilic character.[7][18] This can be beneficial for improving the solubility of hydrophobic peptides. |
| Spacer Length | Shorter | Longer | The longer chain of the acetic acid linker provides greater spatial separation between the conjugated molecule and the solid support or another biomolecule. The stability of prodrugs has been observed to increase with linker length.[19] |
| Bond Stability | Potentially more stable ester bond | Standard ester bond | The electronic properties of the benzoic acid may influence the stability of the ester bond formed with the resin, though specific comparative data on cleavage efficiency is not readily available. The stability of ester bonds is influenced by the chemical structures of the linkages.[20] |
The Impact of PEG Chain Length
The number of ethylene glycol units in a linker is a critical parameter that can be tailored to achieve desired properties. While this compound has a single ethoxy unit, other linkers are available with varying PEG chain lengths (e.g., PEG2, PEG4, PEG8, etc.).[2][21]
General Trends with Increasing PEG Length:
-
Increased Solubility: Longer PEG chains significantly enhance the aqueous solubility of the conjugate.[22][23]
-
Longer Half-Life: In vivo, longer PEG linkers can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending circulation half-life.[21][24]
-
Potential for Reduced Activity: While beneficial for pharmacokinetics, very long PEG chains can sometimes lead to steric hindrance, potentially reducing the binding affinity or activity of the conjugated molecule.[24]
| Linker Type | PEG Units (n) | Key Impact |
| Short (e.g., target linker) | 1 | Minimal spacing, moderate hydrophilicity. |
| Medium (e.g., PEG4, PEG8) | 4, 8 | Balance of spacing, solubility, and stability. |
| Long (e.g., PEG24) | 24 | Significant increase in solubility and in vivo half-life.[21] |
Cleavable vs. Non-Cleavable Linkers
This compound is typically used to form a cleavable ester linkage to a resin in SPPS.[10] In the broader context of bioconjugation, particularly for antibody-drug conjugates (ADCs), the choice between a cleavable and a non-cleavable linker is fundamental.
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers at the target site (e.g., low pH in endosomes, specific enzymes).[14][15] This allows for the controlled release of a therapeutic payload.
-
Non-Cleavable Linkers: These form a stable bond that is not readily broken. The payload is released upon degradation of the entire conjugate within the target cell.[25] They generally offer greater plasma stability.[25]
The ester bond formed by our target linker is susceptible to cleavage under mild acidic or basic conditions, placing it in the category of cleavable linkers.[10]
Experimental Protocols
General Protocol for Attaching the First Amino Acid to a Resin using a PEG Linker in SPPS
This protocol outlines the standard procedure for coupling an Fmoc-protected amino acid to a resin that has been pre-functionalized with a linker like this compound.
Methodology:
-
Resin Swelling: Swell the resin (pre-functionalized with the linker) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[26]
-
Fmoc Deprotection: Remove the Fmoc group from the linker's terminal amine by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[11][26]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (4 equivalents), an activating agent like HATU (3.9 equivalents), and a base such as DIPEA (8 equivalents) in DMF.[16][26]
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol for Assessing Conjugate Stability
To compare the stability imparted by different linkers, an in vitro plasma stability assay can be performed.
Methodology:
-
Incubation: Incubate the purified peptide-linker conjugate in plasma (e.g., human or mouse) at a concentration of 1 mg/mL at 37°C.[27]
-
Time Points: Collect aliquots of the plasma sample at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[1]
-
Analysis: Analyze the samples by a suitable method, such as size-exclusion chromatography (SEC) or LC-MS, to quantify the amount of intact conjugate remaining.[1]
-
Data Analysis: Calculate the percentage of intact conjugate at each time point relative to the 0-hour sample to determine the conjugate's half-life in plasma.[1]
Conclusion and Recommendations
The selection of a PEG linker is a nuanced decision that requires careful consideration of the desired final properties of the bioconjugate.
-
This compound is an excellent choice for applications in SPPS where a short, rigid spacer is desired. Its structure is well-suited for creating a defined spatial orientation between a synthesized peptide and its anchor point. The Fmoc protection scheme ensures seamless integration into standard automated and manual synthesis workflows.[9][10]
-
For applications demanding greater flexibility and enhanced hydrophilicity , linkers like {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid are superior.[14][28] The longer, more flexible aliphatic chain can improve the solubility of hydrophobic sequences and may reduce steric hindrance.
-
When the primary goal is to significantly extend the in vivo half-life of a therapeutic peptide, linkers with longer PEG chains (n > 4) should be considered.[21][24] However, this must be balanced against a potential decrease in in vitro activity.[24]
Ultimately, the optimal linker design is often a trade-off between stability, solubility, flexibility, and biological activity, and must be determined empirically for each specific application.[1] This guide provides the foundational knowledge and experimental framework to make an informed decision in this critical aspect of bioconjugate design.
References
- A Comparative Analysis of PEGylated Linkers for Enhanced Drug Delivery. (2025). BenchChem.
- A Comparative Analysis of Different Length PEG Linkers in Bioconjugation and Drug Delivery. (2025). BenchChem.
- Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0. (n.d.). J&K Scientific.
- A Comparative Analysis of Bromo-PEG Linkers in Drug Delivery Systems. (2025). BenchChem.
- Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0. (2025). ChemicalBook.
- Fmoc-PEG Linkers and PEGylation Reagents. (2019). Aapptec Peptides.
- 4-[2-(Fmoc-amino)ethyloxy]benzoic acid. (n.d.). Chem-Impex.
- How to Choose the Right PEG Linker for Your Research and Applic
- Fmoc-8-amino-3,6-dioxaoctanoic acid (Synonyms: Fmoc-NH-PEG2-CH2COOH). (n.d.). MedChemExpress.
- Fmoc-8-amino-3,6-dioxaoctanoic acid. (n.d.). Chem-Impex.
- The Role of the PEG3 Linker in Enhancing Solubility: A Technical Guide. (2025). BenchChem.
- Fmoc-8-amino-3,6-dioxaoctanoic acid - HY-W007713. (n.d.). Hycultec GmbH.
- PEG Linkers & Their Applic
- This compound. (n.d.). MySkinRecipes.
- Pegylated Amino Acids & Special Linkers. (n.d.). AnaSpec.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Flexible peptide linkers display higher resistance to proteolysis than rigid linkers by facilitating movements that inhibit the approach of proteases. (2017).
- Solubility Enhancement of Metaxalone by Solid Dispersion Technique Using Polymeric Carriers. (2025). Progress in Chemical and Biochemical Research.
- A Comparative Analysis of Fmoc-NH-PEG-COOH Linkers: The Impact of Chain Length on Performance. (2025). BenchChem.
- Overview of PEG Linkers & Their Applic
- Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers. (2016). ScienceDirect.
- Fmoc PEG, PEG reagent, PEG linker. (n.d.). BroadPharm.
- Fmoc-NH-PEG-acid. (n.d.). AxisPharm.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- Stability of a Metabolizable Ester Bond in Radioimmunoconjug
- What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (n.d.). iGEM.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. (2025). PurePEG.
- Cleavable versus non-cleavable ADC linker chemistry. (2021). ProteoGenix.
- Rigid Linkers for Bioactive Peptides. (2004). PMC - NIH.
- Peptide Modifications: Linkers, spacers and PEGyl
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2011). PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjug
- The different faces of poly(ethylene glycol). (2001). PMC - NIH.
- 4-(2-aminoethoxy)benzoic acid hydrochloride | 1050208-10-0. (n.d.). Sigma-Aldrich.
- PEG Linkers vs. Non-PEG Linkers: Which One Should You Use? (2025). PurePEG.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid丨CAS 166108-71-0. (n.d.). LEAPChem.
- Advances in Fmoc solid-phase peptide synthesis. (2017). PMC - NIH.
- 2.2 Carboxy Group. (n.d.). Thieme.
- Fmoc-Amb-OH, 4-(Fmoc-aminomethyl)benzoic acid. (n.d.). Advanced ChemTech.
- Why Fmoc-Protected Amino Acids Domin
- 166108-71-0 Cas No. | {2[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid. (n.d.). Apollo Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. precisepeg.com [precisepeg.com]
- 6. lifetein.com [lifetein.com]
- 7. purepeg.com [purepeg.com]
- 8. Fmoc-NH-PEG-acid | AxisPharm [axispharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound [myskinrecipes.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. The different faces of poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of a metabolizable ester bond in radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pcbiochemres.com [pcbiochemres.com]
- 24. mdpi.com [mdpi.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. chem.uci.edu [chem.uci.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chemimpex.com [chemimpex.com]
4-[2-(Fmoc-amino)ethoxy]-benzoic acid vs. succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker
For the Researcher, Scientist, and Drug Development Professional: A deep dive into the functional nuances of a cleavable Fmoc-protected linker versus a non-cleavable maleimide linker.
In the intricate world of bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a targeting antibody and a potent payload, dictates the stability, efficacy, and safety of the entire construct. This guide provides an in-depth, objective comparison of two distinct linker technologies: the cleavable, Fmoc-protected 4-[2-(Fmoc-amino)ethoxy]-benzoic acid and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their chemical properties, mechanisms of action, and performance characteristics, we aim to equip researchers with the knowledge to make informed decisions in their bioconjugation strategies.
At a Glance: Key Differences and Applications
| Feature | This compound | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Linker Type | Cleavable (Ester bond) | Non-cleavable (Thioether bond) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), potential for bioconjugation | Antibody-Drug Conjugates (ADCs), protein crosslinking |
| Reactive Groups | Carboxylic acid, Fmoc-protected amine | NHS ester, Maleimide |
| Target Moieties | Amines (after activation of carboxylic acid) | Primary amines, Thiols (Sulfhydryls) |
| Payload Release | Hydrolysis of the ester bond | Proteolytic degradation of the antibody |
| Bystander Effect | Potential for bystander effect due to release of diffusible payload | Limited to no bystander effect as the payload is released with a charged amino acid remnant |
| Plasma Stability | Generally lower due to susceptibility of ester bonds to hydrolysis | High plasma stability of the thioether bond |
The Contenders: A Closer Look
This compound: The Versatile Building Block for Cleavable Conjugates
Primarily known for its utility in solid-phase peptide synthesis (SPPS), this compound offers a unique set of features for bioconjugation. Its structure incorporates a carboxylic acid for conjugation, an Fmoc-protected amine for orthogonal chemistry, and an ethoxy benzoic acid core. The key feature for drug delivery applications is the potential to form a cleavable ester bond.[1][2][3]
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable to acidic conditions but readily removed by a mild base, such as piperidine, allowing for selective deprotection and further modification.[3][4][5][6][7][8][9][10] This linker's design, particularly the ethoxy group, can also enhance solubility.[11]
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): The Gold Standard for Stable, Non-Cleavable ADCs
SMCC is a heterobifunctional crosslinker that has become a cornerstone in the development of ADCs, most notably in the FDA-approved drug Kadcyla® (ado-trastuzumab emtansine).[12][13][14] It contains two distinct reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of an antibody) and a maleimide group that selectively reacts with sulfhydryl (thiol) groups (typically on cysteine residues).[14]
This dual reactivity allows for a controlled, two-step conjugation process. The resulting thioether bond is highly stable in circulation, preventing premature drug release.[][] The payload is only released after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome.[12][13]
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between these two linkers lies in their payload release mechanisms, a critical factor influencing an ADC's mode of action and therapeutic window.
The Cleavable Pathway of an Ester-Based Linker
An ADC constructed with a linker derived from this compound would rely on the hydrolysis of the ester bond for payload release. This can occur in the acidic environment of the lysosome or through the action of intracellular esterases.[17] This release mechanism allows for the delivery of an unmodified, often membrane-permeable payload, which can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect .[12][13][18][19][20]
Caption: Payload release and bystander effect with a cleavable ester linker.
The Non-Cleavable Pathway of SMCC
In contrast, the thioether bond formed by SMCC is highly stable and not susceptible to enzymatic or pH-mediated cleavage.[][] Consequently, the payload is released only after the antibody component of the ADC is completely degraded by lysosomal proteases.[12][13] This results in the release of the payload still attached to the linker and the amino acid residue it was conjugated to (e.g., lysine). This payload-linker-amino acid complex is typically charged and membrane-impermeable, thus preventing the bystander effect.[18][19]
Caption: Payload release mechanism of a non-cleavable SMCC linker.
Performance Comparison: Stability vs. Bystander Effect
The choice between these two linkers involves a critical trade-off between plasma stability and the potential for bystander killing.
| Performance Metric | This compound (Ester Linker) | SMCC (Thioether Linker) | Rationale |
| Plasma Stability | Lower | Higher | Ester bonds are more susceptible to hydrolysis by plasma esterases compared to the highly stable thioether bond.[17] |
| Therapeutic Window | Potentially narrower | Potentially wider | Higher plasma stability of SMCC reduces off-target toxicity from premature payload release.[] |
| Efficacy in Heterogeneous Tumors | Potentially higher | Lower | The bystander effect of a cleavable linker can eliminate antigen-negative tumor cells in a heterogeneous tumor mass.[13][18][19] |
| Payload Compatibility | Broad | Broad | Both linkers can be adapted for various payloads, though the release mechanism of SMCC results in a modified payload. |
| Synthetic Complexity | Higher | Lower | The use of the Fmoc-linker requires additional steps for carboxylic acid activation and Fmoc deprotection. |
Experimental Protocols: A Step-by-Step Guide
Conjugation using this compound
This protocol outlines a potential workflow for conjugating a payload to an antibody using the Fmoc-protected linker. It involves the activation of the carboxylic acid, conjugation to the payload, Fmoc deprotection, and finally, conjugation to the antibody.
Workflow Diagram:
Caption: Workflow for antibody conjugation using the Fmoc-linker.
Step-by-Step Methodology:
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a slight molar excess.[21]
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Coupling to the Payload:
-
Add the amine-containing payload to the activated linker solution.
-
Continue stirring at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by HPLC or LC-MS.
-
Purify the Fmoc-linker-payload conjugate.
-
-
Fmoc Deprotection:
-
Conjugation to the Antibody:
-
The now free amine on the linker-payload can be conjugated to the antibody through various methods, for example, by activating the antibody's carboxyl groups (glutamic and aspartic acid residues) with EDC/NHS.
-
Alternatively, the amine could be modified to introduce a different reactive group for site-specific conjugation.
-
-
Purification and Characterization:
-
Purify the final ADC using size exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload-linker and antibody.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[22][23][24][25]
-
Conjugation using SMCC
This is a well-established two-step protocol for creating non-cleavable ADCs.
Workflow Diagram:
Caption: Workflow for antibody conjugation using the SMCC linker.
Step-by-Step Methodology:
-
Activation of the Antibody:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve SMCC in an organic solvent like DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
Remove excess SMCC using a desalting column.
-
-
Conjugation to the Payload:
-
Add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding an excess of a thiol-containing compound like cysteine.
-
-
Purification and Characterization:
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and SMCC is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired therapeutic outcome.
-
SMCC represents a robust and clinically validated approach for developing ADCs with high plasma stability and a well-defined, non-cleavable release mechanism. This makes it an excellent choice for highly potent payloads where minimizing off-target toxicity is paramount and a bystander effect is not required.
-
This compound , while primarily a tool for peptide synthesis, offers a gateway to cleavable ADCs with the potential for a bystander effect. This can be advantageous in treating heterogeneous tumors. However, researchers must carefully consider the trade-off in plasma stability and the potential for premature payload release associated with ester-based linkages. The multi-step conjugation process also adds a layer of complexity to the manufacturing process.
Ultimately, the selection of the linker should be guided by a thorough understanding of the target biology, the properties of the payload, and the desired pharmacokinetic and pharmacodynamic profile of the ADC. This guide provides the foundational knowledge to navigate these critical decisions and advance the development of next-generation bioconjugate therapeutics.
References
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Bioconjugation: Linking Biomolecules with Precision Using Fmoc-Amino Acids.
- BOC Sciences. ADC Linker Selection Guide: Maximize Efficacy & Safety.
- Biopharma PEG. (2022, May 23). The Bystander Effect of ADCs.
- Benchchem. (2025).
- BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy.
- St. John, M., et al. (2017, October 24).
- Technology Networks.
- ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Comparison of in....
- Benchchem. (2025, December). The Critical Choice: A Comparative Guide to ADC Linker Technologies in In Vivo Studies.
- The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties.
- Benchchem. (2025). Technical Support Center: Enhancing the Bystander Effect of ADCs with Cleavable Linkers.
- National Institutes of Health. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers.
- Spring, D. (2019, July 11). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing).
- Aapptec Peptides. (2019, November 21).
- AxisPharm. (2024, September 30).
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- Chem-Impex. 4-[2-(Fmoc-amino)ethyloxy]benzoic acid.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Biorunstar. (2024, May 29).
- ChemPep. Overview of Fmoc Amino Acids.
- UC Davis.
- AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents.
- MySkinRecipes. This compound.
- National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
- ACS Publications. (2021, December 22).
- Sigma-Aldrich. Fmoc SPPS Linkers.
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press.
- National Institutes of Health.
- Sterling Pharma Solutions. (2022, July 13). The use of mass spectrometry to aid ADC development.
- Cedarlane Labs. GUIDE TO ANTIBODY LABELING AND DETECTION METHODS.
- Waters Corporation. Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- ResearchGate. (2025, August 9). (PDF) Current ADC linker chemistry.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Fürth lab.
- Sigma-Aldrich. Fmoc-4-Abz-OH = 96.0 TLC 185116-43-2.
- ResearchGate. SMCC and MDTF reagents, the resulting linker models and their... | Download Scientific Diagram.
- Biosynth. Guide to Resins and Linkers in SPPS.
- LCGC International. (2025, January 28).
- Springer Nature Experiments.
- NJ Bio, Inc. Linkers for ADCs.
- Biorunstar. (2025, December 23). Top 10 peptide linkers for adc Factory in the world - Blog.
- BOC Sciences. ADC Linker Types: Selection & Design Guide.
- Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. renyi.hu [renyi.hu]
- 10. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Evaluation of Linker Stability: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid in Serum
A Comparative Guide for Drug Development Professionals
Abstract
Linker stability is a critical quality attribute for bioconjugates, such as antibody-drug conjugates (ADCs), dictating both efficacy and safety.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet facilitate controlled release at the target site.[2][] This guide provides a comprehensive evaluation of the serum stability of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid, a bifunctional linker containing a stable ether bond. We present a detailed experimental protocol for assessing its stability in human serum, compare its theoretical performance against common cleavable and non-cleavable linkers, and discuss the implications of its stability profile for therapeutic development.
Introduction: The Central Role of Linker Stability
The linker connecting a targeting moiety (like a monoclonal antibody) to a payload (like a cytotoxic drug) is a pivotal component that governs the therapeutic index of a conjugate.[1][] Linkers are broadly classified as non-cleavable or cleavable.
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload.[4][5] This generally results in excellent plasma stability, minimizing off-target toxicity.[][4][6] Ado-trastuzumab emtansine (T-DM1) is a clinical example that successfully uses a non-cleavable thioether linker (SMCC).[4]
-
Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the target cell, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins.[5][7][8] While offering versatile release mechanisms, they carry a higher risk of premature cleavage in circulation.[6][7]
The stability of any linker in plasma is a key parameter that influences its pharmacokinetic (PK) profile and overall safety.[][9] This guide focuses on evaluating the stability of a specific non-cleavable linker, this compound, characterized by its robust ether and carbamate functionalities.
Chemical Profile of this compound
This compound is a bifunctional linker used in peptide synthesis and bioconjugation.[10][11] Its key structural features relevant to stability are:
-
Aryl Ether Bond: The ethoxy-benzoic acid linkage is an aromatic ether. Aryl ether bonds are known for their high chemical stability and are generally resistant to enzymatic cleavage in serum. While some specific enzymes can cleave aromatic ethers, they are not the common hydrolases found in abundance in blood.[12]
-
Carbamate Group: The Fmoc (fluorenylmethyloxycarbonyl) group is attached via a carbamate linkage. Carbamates are significantly more stable to hydrolysis than esters and are substrates for only a subset of carboxylesterases.[13][14][15]
-
PEG-like Spacer: The short ethoxy spacer is a minimal polyethylene glycol (PEG) unit. PEGylation is a well-established strategy to improve the stability, solubility, and circulation half-life of therapeutics by providing a protective hydrophilic shield.[16][17][18]
Based on this structure, this compound is hypothesized to function as a highly stable, non-cleavable linker, suitable for applications where payload release is intended to occur only after complete antibody degradation.
Experimental Design & Rationale for Serum Stability Assay
To empirically determine the stability of a linker-payload conjugate, an in vitro serum stability assay is the gold standard. This experiment simulates the physiological environment of the bloodstream and allows for the quantitative measurement of conjugate degradation or drug release over time.[]
Core Principles of the Assay
The fundamental workflow involves incubating the test conjugate (e.g., an antibody conjugated to a payload via the linker) in human serum at 37°C. Aliquots are taken at various time points, and the amount of intact conjugate or released payload is quantified using robust analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[][20][21]
Rationale for Experimental Choices:
-
Matrix Selection (Human Serum): Human serum is used as it contains the full complement of plasma proteins and enzymes (e.g., proteases, esterases) that the conjugate would encounter in vivo.[13][14]
-
Controls:
-
Negative Control (Buffer): Incubating the conjugate in a neutral pH buffer (e.g., PBS) helps quantify the rate of non-enzymatic, chemical hydrolysis.
-
Positive Control (Cleavable Linker): A conjugate with a known cleavable linker (e.g., Val-Cit-PABC) serves as a positive control for enzymatic degradation, ensuring the assay conditions are valid.
-
-
Analytical Method (LC-MS): LC-MS is the preferred method for its high sensitivity and specificity. It can simultaneously quantify the intact conjugate, identify the drug-to-antibody ratio (DAR), and detect any released payload or metabolites, providing comprehensive structural information.[][20][21]
Detailed Experimental Protocol: Serum Stability Assay
This protocol outlines the steps to evaluate the stability of a model ADC conjugated with this compound.
Materials:
-
Test ADC (e.g., Trastuzumab-linker-payload conjugate)
-
Positive Control ADC (e.g., Trastuzumab-ValCit-PABC-MMAE)
-
Pooled Human Serum (frozen at -80°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Protein A affinity resin (e.g., magnetic beads)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Analytical columns (e.g., Reversed-Phase for payload, SEC for intact ADC)
Step-by-Step Methodology:
-
Preparation:
-
Thaw human serum in a 37°C water bath. Centrifuge to remove any cryoprecipitates.
-
Prepare stock solutions of the Test ADC and Control ADC in PBS.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the Test ADC and Control ADC with human serum to a final concentration of 1 mg/mL.
-
Prepare parallel incubations in PBS (Negative Control).
-
Immediately take the t=0 time point aliquot from each tube and freeze at -80°C.
-
Place all tubes in a 37°C incubator.
-
-
Time-Point Sampling:
-
Collect aliquots at specified time points (e.g., 1, 4, 24, 48, 96, 168 hours).
-
Immediately freeze each aliquot at -80°C to stop the reaction.
-
-
Sample Processing (ADC Capture):
-
Thaw the collected samples.
-
To isolate the ADC from serum proteins, add Protein A magnetic beads to each sample and incubate according to the manufacturer's protocol.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
-
Analysis by LC-MS:
-
Method A: Intact Mass Analysis (DAR Stability):
-
Elute the intact ADC from the beads using a low-pH buffer (e.g., 20mM glycine, pH 2.5).
-
Neutralize the sample immediately.
-
Analyze using an LC-MS method optimized for intact antibodies to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR indicates drug deconjugation.[22]
-
-
Method B: Payload Release Analysis:
-
Elute the payload from the beads by adding an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the supernatant by reversed-phase LC-MS/MS to quantify the amount of released payload. Create a calibration curve with a payload standard for accurate quantification.[22]
-
-
Workflow Diagram
Caption: Experimental workflow for the in vitro serum stability assay.
Comparative Analysis and Data Presentation
The stability of this compound should be benchmarked against other widely used linkers.
Alternative Linkers for Comparison:
-
Valine-Citulline (Val-Cit): A dipeptide linker that is cleaved by cathepsin B, an enzyme abundant in lysosomes.[7][] It is known for high stability in human plasma but can show instability in rodent plasma.[7]
-
Hydrazone: An acid-labile linker designed to cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[7][8] Can exhibit limited stability in circulation at physiological pH.[8]
-
SMCC (Thioether): A common non-cleavable linker that forms a stable thioether bond. It is considered highly stable in serum.[4]
Predicted Stability Profile & Data Summary
The data from the stability assay can be summarized to calculate the half-life (t½) of each conjugate in serum.
| Linker Type | Linker Name | Predicted Cleavage Mechanism | Expected Serum Half-life (t½) in hours | Primary Advantage |
| Non-Cleavable (Test) | 4-[2-(amino)ethoxy]-benzoic acid | None (Ether/Carbamate bonds) | > 200 (High Stability) | Exceptional circulatory stability |
| Non-Cleavable (Control) | SMCC (Thioether) | None (Thioether bond) | > 200 (High Stability) | High stability, clinically validated[4] |
| Enzymatically Cleavable | Valine-Citulline-PABC | Cathepsin B in lysosomes | > 150 (Stable) | Efficient intracellular release[] |
| pH-Sensitive Cleavable | Hydrazone | Acid Hydrolysis in endosomes | < 50 (Moderately Stable) | Rapid release in acidic vesicles[7] |
Note: Half-life values are illustrative and depend heavily on the specific conjugate, payload, and conjugation site.
Potential Cleavage Pathways Diagram
Sources
- 1. veranova.com [veranova.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. chemimpex.com [chemimpex.com]
- 12. The enzymic cleavage of aromatic ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Hydrophilic Linkers in Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic success. This guide provides an in-depth comparative analysis of hydrophilic linkers, moving beyond a mere listing of options to elucidate the fundamental principles and experimental data that should inform your selection process. Here, we will explore the causal relationships between linker chemistry and ADC performance, offering field-proven insights and detailed methodologies to empower your ADC development programs.
The Imperative of Hydrophilicity in ADC Design
The conjugation of a potent cytotoxic payload to a monoclonal antibody (mAb) inherently risks increasing the overall hydrophobicity of the resulting ADC. This can lead to a cascade of undesirable consequences, including poor solubility, increased aggregation, rapid clearance from circulation, and off-target toxicity, particularly hepatotoxicity.[1][2] Hydrophilic linkers are strategically engineered to counteract these effects by masking the hydrophobicity of the payload, thereby improving the ADC's pharmacokinetic (PK) profile and widening its therapeutic window.[3][] The central hypothesis is that by enhancing the hydrophilicity of the ADC, we can mitigate non-specific uptake and prolong its circulation time, allowing for greater accumulation at the tumor site.[3][]
A Comparative Analysis of Hydrophilic Linker Technologies
The arsenal of hydrophilic linkers available for ADC development is diverse, each with its own set of advantages and disadvantages. This section will compare the most prominent classes of hydrophilic linkers, supported by experimental evidence.
Polyethylene Glycol (PEG) Linkers: The Workhorse of Hydrophilicity
Polyethylene glycol (PEG) is a highly versatile and widely employed hydrophilic polymer in bioconjugation.[6] Its inclusion in ADC linkers can significantly enhance solubility and reduce aggregation.[7] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the ADC's properties.[2]
Mechanism of Action: The ethylene glycol units of PEG are highly hydrated, creating a hydrodynamic shield around the hydrophobic payload. This "stealth" effect reduces interactions with plasma proteins and the reticuloendothelial system, leading to a longer circulation half-life.[3]
Experimental Evidence: Studies have demonstrated a clear correlation between PEG linker length and improved ADC pharmacokinetics. For instance, increasing the number of PEG units in a linker conjugated to monomethyl auristatin E (MMAE) resulted in a dose-dependent decrease in plasma clearance in preclinical models.[2][3]
| Linker Modification | Plasma Clearance (mL/day/kg) | Tumor Growth Inhibition (%) | Reference |
| ADC-MMAE (No PEG) | High | Moderate | [2] |
| ADC-MMAE (PEG4) | Moderate | Improved | [2] |
| ADC-MMAE (PEG8) | Low | Significant | [2] |
| ADC-MMAE (PEG12) | Lowest | Highest | [2] |
Sulfonate and Phosphate Linkers: Leveraging Charge for Solubility
Incorporating charged moieties, such as sulfonates or phosphates, into the linker is another effective strategy to increase hydrophilicity.[1][2] These negatively charged groups can significantly improve the aqueous solubility of the ADC.
Mechanism of Action: The ionic nature of sulfonate and phosphate groups enhances the interaction of the ADC with the aqueous environment, preventing aggregation and improving its overall solubility.[8]
Experimental Evidence: The inclusion of sulfonate groups in linkers for maytansinoid-based ADCs has been shown to enable higher drug-to-antibody ratios (DARs) without inducing aggregation, a common challenge with hydrophobic payloads.[1][9] This allows for the delivery of a more potent cytotoxic payload to the target cell.
Polysarcosine (PSar) and Other Polypeptide-Based Linkers: A Biodegradable Alternative
Polysarcosine (PSar) is a biocompatible and biodegradable polymer of N-methylated glycine. It has emerged as a promising alternative to PEG for enhancing the hydrophilicity of ADCs.
Mechanism of Action: Similar to PEG, the repeating units of PSar are highly hydrated, contributing to the overall hydrophilicity of the ADC. Its peptide-based nature also offers potential advantages in terms of biodegradability.
Experimental Evidence: A comparative study of camptothecin-based ADCs demonstrated that a PSar-modified ADC exhibited superior water solubility and stability compared to its PEGylated counterpart.[10] The PSar-ADC also showed a significantly lower aggregation propensity after incubation at elevated temperatures.[10][11]
| Linker Modification | Aggregation at 55°C (%) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (TGI, %) | Reference |
| Linear ADC (No hydrophilic polymer) | 77.14 | 186.6 | Not Reported | [11] |
| PEG-modified ADC | Not Reported | 32.17 | Not Reported | [11] |
| PSar-modified ADC | 45.24 | 39.74 | 106.09 | [11] |
Macrocyclic Linkers: Novel Scaffolds for Enhanced Performance
Recent innovations in linker technology have explored the use of hydrophilic macrocycles, such as cyclodextrins and crown ethers, to improve ADC properties.[7][12][13]
Mechanism of Action: These cyclic structures can encapsulate or mask the hydrophobic payload, effectively shielding it from the aqueous environment and improving the overall hydrophilicity of the ADC.
Experimental Evidence: In a study using brentuximab-based ADCs, the incorporation of cyclodextrin and crown ether macrocycles into the linker resulted in enhanced in vivo efficacy compared to the clinical comparator, Adcetris®.[7][12] Notably, some macrocycle-containing ADCs even outperformed ADCs with a 24-unit PEG chain.[12][13]
Experimental Workflows for Evaluating Hydrophilic Linkers
The robust evaluation of hydrophilic linkers is paramount for successful ADC development. The following section outlines key experimental protocols.
Diagram of the ADC Development and Evaluation Workflow
Caption: A streamlined workflow for the development and evaluation of ADCs with hydrophilic linkers.
Experimental Protocol 1: ADC Synthesis via Cysteine-Based Conjugation
This protocol describes a common method for conjugating a maleimide-containing linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated linker-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP to partially or fully reduce the interchain disulfide bonds. The reaction conditions (temperature, time, TCEP concentration) should be optimized to achieve the desired level of reduction.
-
Linker-Payload Conjugation: Add the maleimide-activated linker-payload to the reduced antibody solution. The reaction is typically performed at a slightly basic pH to facilitate the thiol-maleimide reaction.
-
Quenching: After the desired conjugation time, add a quenching reagent to cap any unreacted maleimides.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14]
Experimental Protocol 2: Characterization of ADC Hydrophobicity by HIC
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique to assess the relative hydrophobicity of ADCs.[15][16]
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
High salt concentration mobile phase (e.g., PBS with 1-2 M ammonium sulfate)
-
Low salt concentration mobile phase (e.g., PBS)
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with the high salt concentration mobile phase.
-
Sample Injection: Inject the ADC sample onto the column. The high salt concentration promotes the binding of hydrophobic regions of the ADC to the stationary phase.
-
Gradient Elution: Elute the bound ADC using a decreasing salt gradient. More hydrophobic ADCs will bind more tightly to the column and elute at a lower salt concentration.
-
Data Analysis: Analyze the resulting chromatogram. A shift in retention time compared to the unconjugated antibody indicates a change in hydrophobicity. Comparing the retention times of ADCs with different linkers allows for a direct comparison of their relative hydrophobicity.[15]
Diagram of HIC-based Hydrophobicity Assessment
Caption: Principle of Hydrophobic Interaction Chromatography (HIC) for ADC analysis.
Conclusion and Future Directions
The strategic incorporation of hydrophilic linkers is a cornerstone of modern ADC design, enabling the development of more effective and safer cancer therapeutics.[2][17] While PEG remains a popular choice, the emergence of alternative hydrophilic moieties such as sulfonates, phosphates, polysarcosine, and macrocycles offers a rich toolkit for fine-tuning ADC properties.[1][10][12] The choice of the optimal hydrophilic linker will ultimately depend on the specific antibody, payload, and target indication.
Future research will likely focus on the development of novel hydrophilic linkers with enhanced stability, biodegradability, and more precise control over drug release.[6] Furthermore, a deeper understanding of the interplay between linker hydrophilicity and the tumor microenvironment will be crucial for designing the next generation of highly targeted and potent ADCs.
References
[3] The Impact of Linker Hydrophilicity on ADC Pharmacokinetics: A Comparative Guide - Benchchem. (URL: ) [] ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences. (URL: ) [1] What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. (URL: ) [12] Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - NIH. (URL: ) [18] The Role of Hydrophilic Linkers in Enhancing Antibody-Drug Conjugate Performance: A Comparative Guide - Benchchem. (URL: ) [7] Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers. (URL: ) [2] Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (URL: ) [8] Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: ) [19] Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity | Molecular Cancer Therapeutics - AACR Journals. (URL: ) [13] Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - ResearchGate. (URL: ) [17] Developing the next generation of antibody drug conjugates - Drug Target Review. (URL: ) [] Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy - BOC Sciences. (URL: ) [10] Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - MDPI. (URL: ) [15] Chromatographic evaluation of ADC aggregation and hydrophilicity. (a–f)... - ResearchGate. (URL: ) [6] Overview of ADC Linkers - ChemPep. (URL: ) [9] Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates - Sci-Hub. (URL: ) [16] Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - RSC Publishing. (URL: ) Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Cleavable Linkers - Benchchem. (URL: ) Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability | Scilit. (URL: _)
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates / Journal of Medicinal Chemistry, 2011 [sci-hub.box]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating Bioconjugation Efficiency with 4-[2-(Fmoc-amino)ethoxy]-benzoic Acid
For researchers, scientists, and drug development professionals at the forefront of creating targeted therapeutics, the precise and efficient conjugation of biomolecules is paramount. The choice of a linker is a critical decision that profoundly influences the stability, efficacy, and homogeneity of the final bioconjugate, such as an Antibody-Drug Conjugate (ADC). This guide provides an in-depth, objective comparison of validating bioconjugation efficiency when utilizing the heterobifunctional linker, 4-[2-(Fmoc-amino)ethoxy]-benzoic acid. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the generation of well-characterized and reproducible bioconjugates.
The Critical Role of the Linker in Bioconjugation
Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule like a protein or antibody.[1] The success of this process often depends on the linker, which serves as a bridge between the two entities. An ideal linker should not only facilitate a stable and specific covalent bond but also possess properties that can enhance the overall performance of the bioconjugate, such as improved solubility and optimized pharmacokinetics.[2]
This compound is a versatile heterobifunctional linker that has gained prominence in the field.[3][4] Its structure incorporates three key features:
-
A Carboxylic Acid: This functional group allows for the stable amide bond formation with primary amines, such as the lysine residues on an antibody.
-
A Polyethylene Glycol (PEG) Spacer: The short ethoxy chain enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[2][5]
-
An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that masks the primary amine.[6] This allows for a sequential and controlled conjugation strategy, which is crucial for producing homogeneous bioconjugates.[7]
The following diagram illustrates the general workflow for a two-step bioconjugation using this linker.
Caption: A two-step bioconjugation workflow using a heterobifunctional linker.
Comparative Analysis of Bioconjugation Validation Techniques
The primary goal of validating bioconjugation efficiency is to determine the average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR).[8] Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.
| Technique | Principle | Information Provided | Resolution | Mass Spectrometry (MS) Compatibility |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the biomolecule and the conjugated molecule.[5] | Average DAR | No separation of different drug-loaded species | Not applicable |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates molecules based on hydrophobicity. Drug conjugation increases the hydrophobicity of the antibody. | Average DAR and distribution of drug-loaded species.[9] | High resolution of different DAR species. | Limited due to non-volatile salts, but can be adapted. |
| Reversed-Phase (RP)-HPLC | Separates molecules based on hydrophobicity, often after denaturation and reduction of the antibody. | Average DAR and distribution of drug-loaded light and heavy chains.[5] | High resolution of light and heavy chains and their drug-loaded forms. | Generally compatible with volatile mobile phases. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Average DAR, distribution of drug-loaded species, and mass confirmation of conjugates.[8] | High resolution of different DAR species and fragments. | N/A (is the detection method) |
For a comprehensive and robust validation of bioconjugation efficiency, a multi-faceted approach combining these techniques is highly recommended. HIC-HPLC is particularly powerful for visualizing the distribution of different DAR species, while MS provides unambiguous mass confirmation.
Experimental Protocols for Bioconjugation and Validation
The following protocols provide a detailed, step-by-step methodology for a typical bioconjugation experiment using this compound and its subsequent validation.
Part 1: Bioconjugation Protocol
This protocol outlines the conjugation of a payload to a monoclonal antibody (mAb) via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Activated payload (e.g., a maleimide-functionalized drug)
-
Size-Exclusion Chromatography (SEC) columns for purification
-
Reaction tubes and standard laboratory equipment
Workflow Diagram:
Caption: Step-by-step experimental workflow for bioconjugation.
Procedure:
-
Linker Activation:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF. A molar ratio of 1:1.2:1.2 (Linker:EDC:NHS) is a good starting point.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester activated linker.
-
-
Antibody-Linker Conjugation:
-
Add the activated linker solution dropwise to the mAb solution while gently stirring. The molar ratio of linker to mAb will determine the final DAR and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove the excess linker and reaction byproducts by purifying the reaction mixture using a pre-equilibrated SEC column.
-
-
Fmoc Deprotection:
-
Treat the purified antibody-linker conjugate with a 20% piperidine solution in DMF for 10-20 minutes at room temperature to remove the Fmoc protecting group.[6]
-
-
Drug Conjugation:
-
Immediately purify the deprotected antibody-linker conjugate via SEC to remove piperidine and its adducts.
-
Add the activated payload to the purified and deprotected antibody-linker conjugate.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final ADC product using SEC to remove any unreacted payload.
-
Part 2: Validation of Bioconjugation Efficiency
This section details the analytical methods to characterize the resulting ADC.
A. Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is an excellent method for determining the DAR distribution.[9]
Typical HIC-HPLC Conditions:
-
Column: A HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm
The unconjugated antibody will elute first, followed by the different DAR species in order of increasing hydrophobicity (DAR1, DAR2, DAR3, etc.). The peak area of each species can be used to calculate the average DAR.
B. Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous confirmation of the DAR.[8]
Sample Preparation and Analysis:
-
Intact Mass Analysis:
-
Desalt the ADC sample.
-
Analyze using an ESI-QTOF mass spectrometer.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum. This will show a distribution of peaks corresponding to the different DAR species.
-
-
Reduced Mass Analysis:
-
Reduce the ADC using a reducing agent like DTT to separate the light and heavy chains.
-
Analyze the reduced sample by LC-MS. This will reveal the distribution of the payload on the light and heavy chains.
-
Data Interpretation:
The mass of each successive peak in the deconvoluted spectrum should correspond to the mass of the antibody plus an integer multiple of the mass of the drug-linker moiety. This allows for precise determination of the DAR distribution and the average DAR.
Comparative Data and Interpretation
The following table presents hypothetical data from the validation of two different ADC preparations, one with a lower and one with a higher linker-to-antibody ratio during conjugation.
| Analytical Method | ADC Preparation 1 (Low Linker Ratio) | ADC Preparation 2 (High Linker Ratio) |
| HIC-HPLC (Average DAR) | 2.1 | 3.8 |
| Intact MS (Average DAR) | 2.0 | 3.9 |
| HIC-HPLC (% Distribution) | DAR0: 15%, DAR1: 30%, DAR2: 40%, DAR3: 10%, DAR4: 5% | DAR0: 2%, DAR1: 8%, DAR2: 20%, DAR3: 35%, DAR4: 25%, DAR5: 10% |
| Intact MS (Major Species) | 148,500 Da (DAR0), 149,500 Da (DAR1), 150,500 Da (DAR2) | 150,500 Da (DAR2), 151,500 Da (DAR3), 152,500 Da (DAR4) |
This data demonstrates that by increasing the linker-to-antibody ratio, a higher average DAR can be achieved. The close correlation between the HIC-HPLC and MS data provides confidence in the accuracy of the results. The HIC-HPLC data also provides valuable information on the heterogeneity of the ADC preparation.
Conclusion
The validation of bioconjugation efficiency is a critical aspect of developing robust and reproducible biotherapeutics. The use of a heterobifunctional linker like this compound allows for a controlled and sequential conjugation strategy, leading to more homogeneous products. A multi-pronged analytical approach, combining techniques such as HIC-HPLC and mass spectrometry, is essential for a comprehensive characterization of the resulting bioconjugate. The detailed protocols and comparative data presented in this guide provide a framework for researchers to confidently validate the efficiency of their bioconjugation reactions and make informed decisions in the development of novel targeted therapies.
References
- A Comparative Guide to Quantitative Analysis of Bioconjugation Efficiency: UV-Vis Spectroscopy vs. Alternative Methods - Benchchem. (URL not available)
- A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjug
- A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjug
-
A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - PubMed. [Link]
-
Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm. [Link]
-
Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed. [Link]
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (URL not available)
-
Antibody–Drug Conjugates: The Last Decade - PMC - NIH. [Link]
-
This compound - MySkinRecipes. [Link]
-
Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC - PubMed Central. [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates - PMC - NIH. [Link]
-
A review of conjugation technologies for antibody drug conjugates - PMC - NIH. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
- The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. (URL not available)
-
Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne - Griffith Research Online. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. [Link]
-
Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC - NIH. [Link]
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (URL not available)
Sources
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of ADCs Synthesized with 4-[2-(Fmoc-amino)ethoxy]-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapies, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—determines their therapeutic index. The linker, in particular, is a critical determinant of an ADC's stability, pharmacokinetics, and efficacy. This guide focuses on the characterization of ADCs synthesized using the hydrophilic linker, 4-[2-(Fmoc-amino)ethoxy]-benzoic acid, and provides a framework for comparing its performance against other linker technologies.
The this compound linker introduces a short, hydrophilic polyethylene glycol (PEG)-like spacer. The incorporation of such spacers is a strategic design choice aimed at mitigating the challenges associated with the hydrophobicity of many cytotoxic payloads.[1][] Hydrophobic drugs can induce aggregation of the ADC, leading to reduced stability and faster clearance from circulation.[3][4] The ethoxy component of this linker is intended to improve the solubility and overall pharmacokinetic profile of the resulting ADC.[1][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard feature in peptide chemistry, allowing for controlled, site-specific conjugation strategies.[6]
This guide will delve into the essential analytical techniques for characterizing ADCs prepared with this linker and provide a comparative context against established linker chemistries.
Key Performance Indicators for ADC Characterization
A thorough characterization of any ADC is paramount to ensure its quality, consistency, and clinical performance. For an ADC synthesized with the this compound linker, the following parameters are of critical importance:
-
Drug-to-Antibody Ratio (DAR): This is a measure of the average number of drug molecules conjugated to a single antibody.[7] The DAR is a critical quality attribute that significantly influences the ADC's potency and therapeutic window.[7]
-
ADC Distribution and Heterogeneity: The conjugation process can result in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs. Understanding this distribution is crucial for ensuring batch-to-batch consistency.
-
Aggregation and Stability: The propensity of an ADC to aggregate is a major concern, as aggregates can be immunogenic and affect the ADC's efficacy and safety.[3][4] The stability of the linker in circulation is also critical to prevent premature release of the cytotoxic payload.[8][9]
-
In Vitro Cytotoxicity and Target-Specific Activity: The ultimate measure of an ADC's potential is its ability to selectively kill cancer cells that express the target antigen.[10][11]
Comparative Analysis of Physicochemical Properties
While direct, head-to-head comparative studies for ADCs synthesized with this compound are not extensively available in the public domain, we can infer its potential performance based on the known properties of PEGylated linkers and compare them to a standard non-cleavable linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
| Parameter | ADC with this compound Linker (Expected) | ADC with SMCC Linker (Typical) | Rationale and Key Considerations |
| Hydrophobicity | Lower | Higher | The ethoxy group in the linker is expected to increase the hydrophilicity of the ADC, potentially reducing aggregation and improving solubility, especially with hydrophobic payloads.[5][12] |
| Drug-to-Antibody Ratio (DAR) | Potentially higher achievable DAR | Limited by payload hydrophobicity | The increased hydrophilicity may allow for the conjugation of a higher number of drug molecules before aggregation becomes a limiting factor.[1] |
| Plasma Stability | High (expected for the amide bond) | High (stable thioether bond) | The amide bond formed during conjugation is generally stable in plasma.[13] |
| Manufacturing Process | May require fewer organic solvents | Often requires organic co-solvents | The enhanced solubility of the linker-payload complex could simplify the conjugation process.[14] |
Experimental Workflows and Protocols
To empower researchers to conduct their own comparative studies, this section provides detailed protocols for the essential characterization of ADCs.
Workflow for ADC Characterization
Caption: A streamlined workflow for the synthesis and characterization of ADCs.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the DAR and the distribution of different drug-loaded species.[15][16]
Principle: By measuring the mass of the intact or reduced ADC, the number of conjugated drug molecules can be calculated based on the mass shift relative to the unconjugated antibody.
Step-by-Step Methodology:
-
Sample Preparation:
-
For intact mass analysis, dilute the ADC sample to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., PBS).
-
For analysis of reduced ADC, incubate the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Deglycosylation with PNGase F can be performed to simplify the mass spectra.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[16]
-
Use a column suitable for protein separation, such as a PLRP-S column.[16]
-
Elute the ADC species using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Calculate the DAR using the following formula: DAR = Σ (Peak Area of Species * Number of Drugs on Species) / Σ (Peak Area of all Species)[]
-
Protocol 2: Assessment of Hydrophobicity and DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is particularly useful for characterizing cysteine-linked ADCs under non-denaturing conditions.[18][19]
Principle: The addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column. This allows for the separation of different drug-loaded species.[20]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: The same buffer without ammonium sulfate.
-
-
HIC Analysis:
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a mixture of Mobile Phase A and B.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with later eluting peaks corresponding to ADC species with a higher DAR.
-
The relative peak areas can be used to determine the distribution of the different drug-loaded species.[]
-
Conceptual HIC Chromatogram
Caption: Idealized HIC chromatogram showing the separation of ADC species with different DAR values.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[21][22]
Principle: The viability of cancer cells is measured after incubation with varying concentrations of the ADC. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.[11]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody in cell culture medium.
-
Add the diluted ADC or control antibody to the cells and incubate for a defined period (e.g., 72-120 hours).
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound linker offers a promising strategy for the development of ADCs with potentially improved physicochemical properties. Its hydrophilic nature is anticipated to mitigate the challenges associated with hydrophobic payloads, potentially leading to ADCs with higher drug loading, reduced aggregation, and improved pharmacokinetics.
This guide provides a comprehensive framework and detailed protocols for the thorough characterization of ADCs synthesized with this linker. While direct comparative data with other linkers is currently limited, the provided methodologies will enable researchers to generate the necessary data to objectively evaluate its performance. Future studies should focus on direct, side-by-side comparisons of ADCs synthesized with this linker against established linkers like SMCC and cleavable linkers, both in vitro and in vivo. Such studies will be instrumental in defining the optimal applications for this promising linker technology in the next generation of antibody-drug conjugates.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. BenchChem.
- Asgari, S., et al. (n.d.).
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
- Agilent Technologies. (n.d.).
- Zuo, S. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies.
- BOC Sciences. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR)
- Fleming, R. (2020).
- Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Shah, D. K., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology.
- Agilent Technologies. (2015, September 30). Drug-to-Antibody Ratio (DAR)
- Becker, C. L., et al. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography.
- BenchChem. (2025). Hydrophobic Interaction Chromatography (HIC): A Superior Method for Antibody-Drug Conjugate (ADC)
- Semantic Scholar. (2020).
- MolecularCloud. (2025, May 22).
- Abstract P2-19-01: Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (2025, November 4). Cancer Research.
- ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2....
- Wagner-Rousset, E., et al. (n.d.). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity.
- ADC Review. (n.d.). PEG Linkers. ADC Review.
- ResearchGate. (n.d.). Hydrophobicity of site-specific ADCs is influenced by drug. The....
- Burke, P. J., et al. (2017).
- BOC Sciences. (n.d.).
- Burke, T. W., et al. (2018).
- Gijsen, H. J. M., et al. (2020). UPLC-based Assay to Assess the Hydrophobicity of Antibody-Drug Conjugate (ADC) Payloads.
- Shah, D. K., et al. (2020). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology.
- Wakankar, A., et al. (n.d.).
- Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.
- Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
- BenchChem. (2025).
- Wang, J., et al. (2018). Site-specific and Hydrophilic ADCs Through Disulfide-Bridged Linker and Branched PEG. Bioorganic & Medicinal Chemistry Letters.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
- BenchChem. (2025).
- St. Amant, A. H., et al. (2020).
- MedChemExpress. (n.d.). ADC Linker. MedChemExpress.
- ChemBlink. (n.d.). The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. ChemBlink.
- ResearchGate. (2025, August 9). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
- de Oliveira, R. B., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules.
- ChemBlink. (n.d.). [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid [CAS# 166108-71-0]. ChemBlink.
Sources
- 1. adcreview.com [adcreview.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 6. nbinno.com [nbinno.com]
- 7. hpst.cz [hpst.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle them safely and responsibly. This guide moves beyond a simple checklist, providing a comprehensive operational plan for the disposal of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid. Adherence to these procedures is fundamental for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Hazard Identification and Risk Assessment
An SDS for the very similar compound, 4-(Fmoc-aminomethyl)benzoic acid, indicates that it is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, this does not mean it can be treated as common refuse. The parent compound, Benzoic Acid, is known to cause skin and serious eye irritation[2][3]. Furthermore, Fmoc-protected amino acids, while generally less hazardous than many reagents, can present risks of irritation[4].
Therefore, the most responsible course of action is to apply the precautionary principle : treat this compound as a chemical substance requiring formal, controlled disposal.
Table 1: Hazard Profile Summary
| Hazard Classification | Assessment | Rationale & Key Sources |
|---|---|---|
| OSHA Hazard Communication | Not officially classified, but handle as chemical waste. | Based on the non-hazardous classification of a close analog, 4-(Fmoc-aminomethyl)benzoic acid[1]. |
| Skin & Eye Contact | Potential for irritation. | Based on the known irritant properties of the parent compound, Benzoic Acid, and general warnings for Fmoc-amino acids[2][3][4]. |
| Chemical Incompatibilities | Strong oxidizing agents. | This is a common incompatibility for benzoic acid derivatives and is explicitly noted for the analog[1][2]. |
Personal Protective Equipment (PPE) and Safe Handling
Before generating or handling any waste, ensuring personal safety is paramount. The use of appropriate PPE creates a necessary barrier against potential exposure.
-
Eye Protection : Wear safety glasses or goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1]. This is critical to prevent irritation from accidental splashes or airborne dust.
-
Hand Protection : Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact[1][5]. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin[6].
-
Protective Clothing : A standard laboratory coat should be worn to protect skin and clothing[5].
-
Respiratory Protection : Handle the solid material in a well-ventilated area to avoid dust formation[1][5]. If significant dust is expected or ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[1].
Waste Characterization and Segregation Workflow
Proper disposal begins at the moment of generation. The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators must determine if their waste is hazardous under the Resource Conservation and Recovery Act (RCRA)[2][7][8]. Your institution's Environmental Health and Safety (EHS) department is your primary resource for making this determination[9]. The following workflow illustrates the decision-making process.
Figure 1. Decision-making workflow for the proper characterization and segregation of chemical waste.
Causality of the Workflow: This process is a self-validating system required by law[8]. By systematically checking against federal lists and characteristics, you ensure compliance. When data is ambiguous, treating the waste as hazardous is the safest and most compliant path, preventing potential regulatory violations and environmental harm[10].
Step-by-Step Disposal Protocol
Step 1: Containment
-
Solid Waste : Collect the solid this compound, along with any grossly contaminated items like weigh paper or spatulas, directly into a designated chemical waste container[1]. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, sealable lid[11].
-
Solutions : If the waste is in a solvent, it must be collected in a compatible, sealed liquid waste container. Do not mix this waste stream with other, incompatible chemical wastes[9][11]. For example, do not mix acidic waste with basic waste.
Step 2: Labeling
-
Immediately label the waste container. An incomplete or missing label is a common and serious compliance violation.
-
The EPA requires that each waste label contains the words “Hazardous Waste” (or "Non-Hazardous Waste" as directed by EHS), the full chemical name of the contents (no abbreviations), and an indication of the hazards (e.g., "Irritant")[12].
-
Your EHS office will provide the specific labels required by your institution[9].
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[9][12].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[9].
-
Ensure the container is stored away from incompatible materials, especially strong oxidizing agents[1][2]. Secondary containment (placing the waste container inside a larger, chemically resistant tub) is a best practice to contain potential leaks[9].
Step 4: Arranging for Disposal
-
Do not pour this chemical down the drain[5]. This can contaminate waterways and harm aquatic life[6].
-
Do not discard in the regular trash.
-
Follow your institution's established procedure for requesting a chemical waste pickup from the EHS department. They will work with a licensed waste disposal vendor to ensure the material is transported and disposed of in accordance with all federal, state, and local regulations[13][14].
Managing Contaminated Materials and Spills
Contaminated Labware : Disposable items with trace amounts of contamination (e.g., gloves, pipette tips, bench paper) should be collected in a separate, lined container designated for solid chemical waste.
Spill Cleanup :
-
Evacuate and secure the area if necessary[10].
-
Wear the appropriate PPE as described in Section 2.
-
For a small solid spill, gently moisten the material with water to prevent dust from becoming airborne[10].
-
Carefully sweep or wipe up the material and place it into your designated solid chemical waste container[1][15].
-
Clean the spill area with soap and water.
-
All materials used for cleanup must also be placed in the chemical waste container.
By following this comprehensive guide, you are not only complying with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always remember that your institution's EHS department is your most valuable resource for any questions regarding waste disposal.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (2022). Medical Minded. Available at: [Link]
-
Hazardous waste. Wikipedia. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2020). American Society for Clinical Laboratory Science. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Available at: [Link]
-
Hazardous Waste. (2025). US Environmental Protection Agency. Available at: [Link]
-
Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. Available at: [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. (2023). Available at: [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019). TriHaz Solutions. Available at: [Link]
-
Safety Data Sheet: 4-[2-(2,6-Dimethylpiperidino)-2-oxo-ethoxy]benzoic acid. (2016). AFG Bioscience. Available at: [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: Benzoic Acid. (2018). Breckland Scientific Supplies Ltd. Available at: [Link]
-
4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]
-
Safety Data Sheet: benzoic acid. (2022). Chemos GmbH & Co.KG. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous waste - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 10. nj.gov [nj.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. emsllcusa.com [emsllcusa.com]
- 14. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 15. carlroth.com:443 [carlroth.com:443]
A Guide to Personal Protective Equipment for Handling 4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Welcome to your essential guide on the safe handling of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid. As a key reagent in advanced peptide synthesis and drug development, understanding its proper handling is paramount to ensuring both laboratory safety and the integrity of your research. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk assessment and personal protective equipment (PPE) selection. Our goal is to empower you with the knowledge to work safely and effectively.
Understanding the Hazard Profile
This compound belongs to the family of Fmoc-protected amino acids. While many compounds in this class are considered less hazardous than other potent laboratory chemicals, a cautious and informed approach is critical.[1] The primary risks are not always from the compound in its solid state but emerge from its physical form (fine powder) and the hazardous solvents and reagents used alongside it in applications like solid-phase peptide synthesis (SPPS).[1][2]
Based on safety data sheets (SDS) for structurally similar Fmoc-amino acids and benzoic acid derivatives, the potential hazards include:
-
Skin Irritation (H315): Direct contact with the powder or solutions can cause skin irritation.[3][4]
-
Serious Eye Irritation (H319): The compound is expected to cause serious irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation (H335): As a fine powder, it can be easily aerosolized, and inhalation may lead to respiratory tract irritation.[4]
Furthermore, the context of its use is critical. In SPPS, this acid will be used with solvents like N,N-dimethylformamide (DMF) and reagents for Fmoc-group removal, such as piperidine, which have their own significant health risks.[5][6][7] Therefore, your PPE plan must account for the entire workflow.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risks. We will approach this using a three-tiered operational framework: weighing the solid, handling in solution, and post-reaction work-up, including waste disposal.
Tier 1: Weighing and Handling the Solid Compound
When handling the powdered form of this compound, the primary risks are inhalation of fine particles and direct skin/eye contact.
Step-by-Step Protocol for Weighing:
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure like a chemical fume hood or a balance enclosure, to contain any airborne powder.[8]
-
Donning PPE: Before handling, put on your lab coat, nitrile gloves, and safety glasses with side shields.[9][10] If weighing outside of a ventilated enclosure, a dust mask or an N95 respirator is strongly recommended to prevent inhalation.[8]
-
Handling: Use a spatula to carefully transfer the powder. Avoid actions that could create dust clouds, such as dropping the powder from a height.
-
Clean-up: After weighing, carefully clean the spatula and the weighing area. Wipe surfaces with a damp cloth to collect any residual powder without making it airborne.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface and dispose of them in the designated waste stream. Wash hands thoroughly.[3]
Tier 2: Handling in Solution
Once in solution, the risk of powder inhalation is eliminated, but the hazards associated with the solvent become the primary concern. DMF, a common solvent for SPPS, is readily absorbed through the skin and carries dissolved substances with it.
Step-by-Step Protocol for Solution Work:
-
Solvent Assessment: Review the SDS for the solvent you are using (e.g., DMF, NMP, DCM). Understand its specific hazards and permeability through standard lab gloves.
-
PPE Selection: Always work in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, and appropriate gloves.[11] Standard nitrile gloves offer limited protection against solvents like DMF. For prolonged work or potential for significant splashing, consider double-gloving or using heavier-duty gloves with proven resistance to the specific solvent.[9][12]
-
Procedure: Conduct all transfers of solutions containing the compound within the fume hood. Use a syringe or pipette for liquid transfers to minimize the risk of splashes.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.
Tier 3: Post-Reaction and Disposal
The final stages of synthesis, such as Fmoc deprotection and cleavage from the resin, often involve strong acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., piperidine).[7] This is often the most hazardous phase.
Step-by-Step Protocol for Deprotection/Cleavage and Disposal:
-
Hazard Review: The combination of reagents in cleavage cocktails can be highly corrosive and toxic. Review the hazards of all components.
-
Enhanced PPE: In addition to a lab coat and chemical splash goggles, a face shield is required to protect against splashes when handling corrosive reagents like TFA outside of a closed system.[11] Heavy-duty, chemical-resistant gloves are mandatory.[9]
-
Waste Segregation: All waste, including used solvents, reaction mixtures, and contaminated consumables (gloves, pipette tips), must be disposed of as hazardous chemical waste.[13] Collect all waste in clearly labeled, sealed containers.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
Summary of PPE Requirements
The following table provides a quick-reference guide for PPE selection based on the operational task.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Powder | Standard or flame-resistant lab coat.[11][12] | Disposable nitrile gloves.[12] | Safety glasses with side shields (ANSI Z87.1 certified).[11] | Recommended: N95 respirator or work in a ventilated enclosure.[8] |
| Handling in Solution (e.g., with DMF) | Standard or flame-resistant lab coat.[11] | Double-gloved nitrile or solvent-rated gloves. | Chemical splash goggles.[11] | Required: Work in a chemical fume hood.[8] |
| Cleavage/Deprotection (e.g., with TFA/Piperidine) | Chemical-resistant apron over a lab coat.[12] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[9] | Chemical splash goggles and a full-face shield.[11] | Required: Work in a chemical fume hood. |
| Waste Disposal | Chemical-resistant apron over a lab coat. | Heavy-duty, chemical-resistant gloves. | Chemical splash goggles. | As needed, based on the volatility of waste components. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and safety procedures from receiving the chemical to its final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Emergency Procedures
Spill:
-
Solid Spill: For a small spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[8] Ensure you are wearing your full PPE.
-
Liquid Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
By integrating these principles and protocols into your daily laboratory operations, you can confidently and safely harness the scientific potential of this compound. Your safety is the foundation of great science.
References
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
- Proper Protective Equipment. Chemistry LibreTexts.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- SAFETY DATA SHEET. AFG Bioscience LLC.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- Personal Protective Equipment (PPE) Used in the Laboratory. Microbe Online.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 4-(Fmoc-aminomethyl)benzoic acid SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc..
- 4-Amino-3-methoxybenzoic Acid SAFETY DATA SHEET. TCI Chemicals.
- 4-(ethoxycarbonyl)benzoic acid Safety Data Sheet. Fluorochem.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
- Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.
- 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- Green Chemistry - In situ Fmoc removal. The Royal Society of Chemistry.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Methods for Removing the Fmoc Group. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 13. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
